molecular formula C9H13NO3 B1307486 Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate CAS No. 53064-41-8

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Cat. No.: B1307486
CAS No.: 53064-41-8
M. Wt: 183.2 g/mol
InChI Key: JDWLDZUUTIPZHV-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS 53064-41-8) is a high-purity organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . This ester serves as a versatile chemical building block and key synthetic intermediate in various research applications, particularly in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in pharmaceutical research, and this specific compound is used by researchers to synthesize more complex molecules or to explore structure-activity relationships. Its physicochemical properties include a density of 1.07 g/cm³ and a boiling point of 71-72°C at 0.5 mmHg . The compound has a flash point of 103°C (217°F) and should be handled with care. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-7-8(6(3)13-10-7)9(11)12-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWLDZUUTIPZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395837
Record name Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53064-41-8
Record name Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 3-Ethyl-5-Methylisoxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism, experimental protocols, and quantitative data for the preparation of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug development. The isoxazole ring is a prominent scaffold in a variety of biologically active molecules.

Core Synthesis Pathway

The synthesis of this compound is effectively achieved through a multi-step process. A well-established method involves the reaction of an enamine, specifically ethyl β-pyrrolidinocrotonate, with a nitroalkane, such as 1-nitropropane, facilitated by a dehydrating agent like phosphorus oxychloride in the presence of a base. This approach provides a reliable route to the desired substituted isoxazole.

Reaction Mechanism

The reaction proceeds through a likely cycloaddition-elimination pathway. The enamine, ethyl β-pyrrolidinocrotonate, acts as the nucleophile, and the nitroalkane, activated by the reagents, serves as the electrophilic component that ultimately forms the N-O bond of the isoxazole ring.

A plausible mechanism involves the following key steps:

  • Activation of 1-nitropropane: Phosphorus oxychloride activates 1-nitropropane, facilitating the elimination of water to form a nitrile oxide intermediate. Triethylamine acts as a base to neutralize the generated HCl.

  • 1,3-Dipolar Cycloaddition: The in situ generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with the double bond of the enamine, ethyl β-pyrrolidinocrotonate. This concerted step forms a five-membered heterocyclic intermediate.

  • Elimination of Pyrrolidine: The intermediate then undergoes elimination of the pyrrolidine auxiliary group.

  • Aromatization: A final tautomerization step leads to the formation of the stable, aromatic isoxazole ring, yielding the final product, this compound.

Below is a diagram illustrating the proposed reaction pathway.

Synthesis_Mechanism cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Ethyl_beta_pyrrolidinocrotonate Ethyl β-pyrrolidinocrotonate Cycloaddition_Adduct Cycloaddition Adduct Ethyl_beta_pyrrolidinocrotonate->Cycloaddition_Adduct 1_Nitropropane 1-Nitropropane Nitrile_Oxide Propionitrile oxide 1_Nitropropane->Nitrile_Oxide Activation (POCl₃, Et₃N) POCl3 POCl₃ Et3N Et₃N Nitrile_Oxide->Cycloaddition_Adduct [3+2] Cycloaddition Final_Product Ethyl 3-ethyl-5-methyl- isoxazole-4-carboxylate Cycloaddition_Adduct->Final_Product Elimination of Pyrrolidine & Aromatization

Caption: Proposed reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative experimental procedure.[1]

ParameterValue
Reactants
Ethyl acetoacetate130 g (1.00 mole)
Pyrrolidine71 g (1.0 mole)
Ethyl β-pyrrolidinocrotonate183 g (1.00 mole)
1-Nitropropane115 g (1.29 mole)
Phosphorus oxychloride170 g (1.11 mole)
Triethylamine400 ml
Solvents
Benzene400 ml
Chloroform1.2 L
Reaction Conditions
Reflux time for enamine synthesis45 minutes
Addition time of POCl₃3 hours
Reaction time after addition15 hours
Reaction temperatureIce bath, then room temperature
Product Yield and Properties
Yield of ethyl β-pyrrolidinocrotonate180 g (98%)
Yield of final product122–130 g (68–71%)
Boiling point of final product72°C (0.5 mm Hg)[1][2]
Refractive index (nD23)1.4615[1]
Density of final product1.07 g/mL[2]

Experimental Protocols

The synthesis is typically carried out in two main stages: the preparation of the enamine intermediate and the subsequent cyclization to form the isoxazole.

A. Synthesis of Ethyl β-pyrrolidinocrotonate[1]
  • Reaction Setup: A 1-liter, one-necked flask is fitted with a Dean-Stark water separator, which is topped with a condenser connected to a nitrogen inlet.

  • Charging the Flask: The flask is charged with ethyl acetoacetate (130 g, 1.00 mole), pyrrolidine (71 g, 1.0 mole), and 400 ml of benzene.

  • Reaction Execution: The reaction mixture is placed under a nitrogen atmosphere and brought to a vigorous reflux. Reflux is maintained for 45 minutes, during which the theoretical amount of water (18 ml) is collected in the Dean-Stark trap.

  • Work-up: The benzene is removed using a rotary evaporator, yielding approximately 180 g (98%) of highly pure ethyl β-pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.

B. Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1]
  • Reaction Setup: A 5-liter, three-necked flask is equipped with a 500-ml, pressure-equalizing dropping funnel and a gas-inlet tube.

  • Charging the Flask: The flask is charged with ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), triethylamine (400 ml), and 1 liter of chloroform.

  • Reaction Execution:

    • The flask is cooled in an ice bath, and the contents are placed under a nitrogen atmosphere.

    • While stirring magnetically, a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform is added slowly from the dropping funnel over a period of 3 hours.

    • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

    • Stirring is continued for an additional 15 hours.

  • Work-up and Purification:

    • The reaction mixture is poured into a 4-liter separatory funnel and washed with 1 liter of cold water.

    • The chloroform layer is washed with 6 N hydrochloric acid until the wash remains acidic to remove the amine bases.

    • The chloroform extract is then washed successively with 5% aqueous sodium hydroxide and saturated brine.

    • The organic layer is dried over anhydrous magnesium sulfate and filtered.

    • The solvent is removed with a rotary evaporator.

    • The final product is distilled under vacuum, yielding 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

The following workflow diagram illustrates the experimental procedure.

Experimental_Workflow cluster_enamine_synthesis A. Enamine Synthesis cluster_isoxazole_synthesis B. Isoxazole Synthesis cluster_workup C. Work-up and Purification A1 Combine Ethyl acetoacetate, Pyrrolidine, and Benzene A2 Reflux with Dean-Stark Trap (45 min) A1->A2 A3 Remove Benzene (Rotary Evaporator) A2->A3 A4 Ethyl β-pyrrolidinocrotonate (Intermediate) A3->A4 B1 Combine Intermediate, 1-Nitropropane, Et₃N, and Chloroform A4->B1 B2 Cool in Ice Bath (Nitrogen Atmosphere) B1->B2 B3 Slowly Add POCl₃ in Chloroform (3 hours) B2->B3 B4 Stir at Room Temperature (15 hours) B3->B4 C1 Water Wash B4->C1 C2 Acid Wash (6N HCl) C1->C2 C3 Base Wash (5% NaOH) C2->C3 C4 Brine Wash C3->C4 C5 Dry (MgSO₄) and Filter C4->C5 C6 Remove Solvent (Rotary Evaporator) C5->C6 C7 Vacuum Distillation C6->C7 C8 Final Product C7->C8

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

The described synthetic route provides an efficient and well-documented method for the preparation of this compound. The procedure is scalable and utilizes readily available starting materials, making it suitable for laboratory and potential industrial applications. The detailed mechanism and experimental protocol provided in this guide offer a comprehensive resource for researchers engaged in the synthesis of isoxazole-based compounds for drug discovery and development.

References

An In-depth Technical Guide to Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS 53064-41-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS 53064-41-8), a key heterocyclic building block in organic synthesis. This document details its chemical and physical properties, spectroscopic data, a robust synthesis protocol, and its role as an intermediate in the development of biologically active compounds.

Chemical and Physical Properties

This compound is a combustible liquid with a distinct molecular structure that makes it a versatile reagent in synthetic chemistry. Its key physical and chemical properties are summarized in the tables below.

Identifier Value
CAS Number 53064-41-8[1]
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
InChI Key JDWLDZUUTIPZHV-UHFFFAOYSA-N
SMILES CCOC(=O)c1c(C)onc1CC
MDL Number MFCD00014094[1]
Property Value
Appearance Liquid
Boiling Point 71-72 °C at 0.5 mmHg[1]
Density 1.066 g/mL at 25 °C
Refractive Index (n20/D) 1.4630
Flash Point 103 °C (closed cup)
Storage Class 10 - Combustible liquids

Spectroscopic Data

The structural identity of this compound is confirmed by the following spectroscopic data.

Spectroscopy Data
Infrared (IR) 1725, 1605, 1300 cm⁻¹[2]
¹H Nuclear Magnetic Resonance (NMR) (CCl₄) δ 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃)[2]

Synthesis Protocol

The synthesis of this compound is reliably achieved through a 1,3-dipolar cycloaddition reaction. The following protocol is adapted from a well-established procedure.[2]

Part A: Synthesis of Ethyl β-pyrrolidinocrotonate
  • Reaction Setup: In a 1-liter, one-necked flask equipped with a Dean-Stark water separator and a condenser with a nitrogen inlet, dissolve ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.

  • Reaction Execution: Place the reaction mixture under a nitrogen atmosphere and bring to a vigorous reflux for 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.

  • Work-up: Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of highly pure ethyl β-pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.

Part B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
  • Reaction Setup: In a 5-liter, three-necked flask fitted with a pressure-equalizing dropping funnel and a gas-inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

  • Reaction Execution: Cool the flask in an ice bath and maintain a nitrogen atmosphere. While stirring the contents magnetically, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel.

  • Work-up and Purification:

    • Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.

    • Wash the chloroform layer with 6 N hydrochloric acid until the wash remains acidic to remove amine bases.

    • Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

    • Dry the chloroform layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent with a rotary evaporator.

    • Distill the product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Synthesis Workflow

G cluster_0 Part A: Synthesis of Ethyl β-pyrrolidinocrotonate cluster_1 Part B: Synthesis of this compound A1 Ethyl acetoacetate A_react Reflux with Dean-Stark Trap A1->A_react A2 Pyrrolidine A2->A_react A3 Benzene A3->A_react A_product Ethyl β-pyrrolidinocrotonate A_react->A_product B1 Ethyl β-pyrrolidinocrotonate A_product->B1 B_react 1,3-Dipolar Cycloaddition (Ice Bath) B1->B_react B2 1-Nitropropane B2->B_react B3 Triethylamine B3->B_react B4 Chloroform B4->B_react B5 Phosphorus oxychloride B5->B_react B_workup Aqueous Work-up & Acid/Base Wash B_react->B_workup B_purify Vacuum Distillation B_workup->B_purify B_product This compound B_purify->B_product

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

While direct biological activity of this compound is not extensively reported, its value lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The isoxazole core is a well-known scaffold in medicinal chemistry and agrochemicals.[3][4] Derivatives of this compound have been investigated for a range of applications.

The general strategy involves modification of the ester group at the 4-position of the isoxazole ring to introduce diverse functionalities, leading to compounds with potential herbicidal, fungicidal, antibacterial, and anticancer properties.[3][4]

G cluster_derivatives Bioactive Derivatives cluster_modifications Chemical Modifications start This compound (CAS 53064-41-8) M1 Hydrolysis start->M1 M2 Amidation start->M2 M3 Reduction start->M3 M4 Further Cyclizations start->M4 D1 Herbicidal Agents D2 Fungicidal Agents D3 Antibacterial Agents D4 Anticancer Agents M1->D1 M1->D2 M1->D3 M1->D4 M2->D1 M2->D2 M2->D3 M2->D4 M3->D1 M3->D2 M3->D3 M3->D4 M4->D1 M4->D2 M4->D3 M4->D4

References

Structure Elucidation of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester. The document details the synthetic protocol, physical properties, and spectroscopic data integral to the confirmation of its chemical structure. All quantitative data is presented in standardized tables for clarity and comparative analysis. Methodologies for key experiments are also described in detail.

Physicochemical Properties

The fundamental physical and chemical properties of 3-ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester are summarized in Table 1. These properties are essential for the identification and handling of the compound.

PropertyValue
CAS Number 53064-41-8[1]
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
Boiling Point 71-72 °C at 0.5 mmHg[1]
Density 1.07 g/mL[1]
Refractive Index (n²³D) 1.4615[2]
SMILES CCOC(=O)C1=C(C)ON=C1CC
InChI Key JDWLDZUUTIPZHV-UHFFFAOYSA-N

Synthesis Protocol

The synthesis of 3-ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester is reliably achieved through a 1,3-dipolar cycloaddition reaction. The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Structural Analysis A React Ethyl β-pyrrolidinocrotonate with 1-nitropropane B Add Phosphorus Oxychloride in Chloroform A->B in Triethylamine C Workup and Extraction B->C Quench with water D Vacuum Distillation C->D Purification E Physicochemical Characterization (Boiling Point, Refractive Index) D->E F Infrared (IR) Spectroscopy D->F G Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) D->G H Mass Spectrometry (MS) D->H I Structure Confirmation E->I F->I G->I H->I

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Detailed Methodology

In a 5-liter, three-necked flask equipped with a dropping funnel and a gas inlet, ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 mL) are dissolved in 1 L of chloroform. The flask is cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform is added slowly from the dropping funnel while stirring.

Following the addition, the reaction mixture is poured into a 4-liter separatory funnel and washed with 1 L of cold water. The organic layer is then washed with 6 N hydrochloric acid, followed by 5% aqueous sodium hydroxide, and finally with saturated brine. The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator. The final product is purified by vacuum distillation to yield 3-ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester.[2]

Spectroscopic Data and Structural Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key absorption bands are summarized in Table 2.

Wavenumber (cm⁻¹)IntensityAssignment
1725StrongC=O stretch (ester)[2]
1605MediumC=N stretch (isoxazole ring)[2]
1300MediumC-O stretch (ester)[2]

The strong absorption at 1725 cm⁻¹ is characteristic of the carbonyl group in the ethyl ester. The band at 1605 cm⁻¹ corresponds to the C=N stretching vibration of the isoxazole ring, and the peak at 1300 cm⁻¹ is attributed to the C-O stretching of the ester group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of the hydrogen atoms. The chemical shifts and multiplicities are presented in Table 3.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.3Multiplet6H-CH₂CH₃ (ethyl group at C3) and -OCH₂CH₃ (ester)[2]
2.6Singlet3H-CH₃ (methyl group at C5)[2]
2.7Quartet2H-CH₂ CH₃ (ethyl group at C3)[2]
4.2Quartet2H-OCH₂ CH₃ (ester)[2]

The ¹H NMR spectrum clearly shows the presence of two distinct ethyl groups and one methyl group. The singlet at 2.6 ppm is characteristic of the methyl group attached to the isoxazole ring at the C5 position. The quartet at 2.7 ppm corresponds to the methylene protons of the ethyl group at the C3 position, which are coupled to the adjacent methyl protons. The quartet at 4.2 ppm is assigned to the methylene protons of the ethyl ester, coupled to the neighboring methyl protons. The multiplet at 1.3 ppm integrates to six protons, representing the methyl protons of both ethyl groups.[2]

Chemical Shift (δ, ppm) (Predicted)Assignment
~12C5-C H₃
~14-OCH₂C H₃
~15-CH₂C H₃
~20-C H₂CH₃
~61-OC H₂CH₃
~110C4
~160C3
~163C =O (ester)
~170C5

The predicted ¹³C NMR spectrum is consistent with the proposed structure, showing nine distinct carbon signals. The signals for the methyl and methylene carbons of the ethyl groups are expected in the upfield region. The quaternary carbons of the isoxazole ring (C3, C4, and C5) and the carbonyl carbon of the ester are expected in the downfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Although a specific experimental mass spectrum for the target compound was not found, the expected molecular ion peak and potential fragmentation patterns can be predicted.

m/z (Predicted)Interpretation
183[M]⁺ (Molecular Ion)
155[M - C₂H₄]⁺ or [M - CO]⁺
138[M - OC₂H₅]⁺
110[M - COOC₂H₅]⁺

The molecular ion peak is expected at an m/z of 183, corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), or neutral molecules like ethylene (C₂H₄) or carbon monoxide (CO).

Conclusion

The collective evidence from physicochemical property determination, a well-defined synthetic route, and comprehensive spectroscopic analysis provides a conclusive structural elucidation of 3-ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester. The data presented in this guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

G cluster_analysis Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Compound 3-ethyl-5-methylisoxazole-4- carboxylic acid ethyl ester Purification->Compound IR IR Spectroscopy Compound->IR H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR (Predicted) Compound->C_NMR MS Mass Spectrometry (Predicted) Compound->MS Structure Confirmed Structure IR->Structure H_NMR->Structure C_NMR->Structure MS->Structure

Caption: Logical flow from synthesis to structure confirmation.

References

Spectroscopic Profile of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present available and predicted spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H NMR data and predicted ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number and types of protons in a molecule and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.2Quartet2H-O-CH₂ -CH₃
2.7Quartet2H-CH₂ -CH₃ (on isoxazole)
2.6Singlet3H-CH₃ (on isoxazole)
1.3Multiplet6H-O-CH₂-CH₃ and -CH₂-CH₃ (on isoxazole)

Solvent: CCl₄[1]

¹³C NMR Spectral Data (Predicted)

Due to the absence of publicly available experimental ¹³C NMR data for this compound, the following chemical shifts are predicted based on the analysis of similar isoxazole derivatives and known substituent effects.

Chemical Shift (δ) ppmAssignment
~170C =O (ester)
~165C 5 (isoxazole ring)
~160C 3 (isoxazole ring)
~115C 4 (isoxazole ring)
~60-O-CH₂ -CH₃
~20-CH₂ -CH₃ (on isoxazole)
~14-O-CH₂-CH₃
~12-CH₃ (on isoxazole)
~11-CH₂-CH₃ (on isoxazole)
Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

1.3.2. ¹H NMR Acquisition:

  • The ¹H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • A standard single-pulse experiment is used with a pulse angle of 30-45 degrees.

  • Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds between scans.

1.3.3. ¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.

  • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

  • A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
1725StrongC=O stretch (ester)
1605MediumC=N stretch (isoxazole ring)
1300MediumC-O stretch (ester)

Sample Preparation: Neat liquid film[1]

Experimental Protocol for IR Spectroscopy

2.2.1. Sample Preparation (Neat Liquid):

  • Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first to create a thin liquid film between the plates.

2.2.2. Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data (Predicted)
m/zPredicted Fragment
183[M]⁺ (Molecular Ion)
155[M - C₂H₄]⁺ (McLafferty rearrangement)
138[M - OCH₂CH₃]⁺
110[M - COOCH₂CH₃]⁺
Experimental Protocol for Mass Spectrometry

3.2.1. Sample Introduction and Ionization:

  • The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • For direct infusion, a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the ion source.

  • Electron Ionization (EI) is a common method for small, volatile molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

3.2.2. Mass Analysis and Detection:

  • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Fragment Assembly NMR->NMR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Structure_Elucidation Final Structure Confirmation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

solubility of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate and Related Isoxazole Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isoxazole Derivatives and Their Solubility

Isoxazole derivatives are a class of heterocyclic compounds that are integral to medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals.[1][2][3] Their biological activity is often contingent on their physicochemical properties, with solubility being a critical parameter influencing bioavailability and formulation. The isoxazole ring, containing both a nitrogen and an oxygen atom, imparts a degree of polarity to these molecules.[1] Consequently, isoxazole derivatives generally exhibit higher solubility in polar solvents.[1] However, the overall solubility of a specific derivative, such as this compound, is significantly influenced by the nature of its substituents. The ethyl and methyl groups on the isoxazole ring, along with the ethyl carboxylate group, contribute to the molecule's lipophilicity, suggesting a complex solubility profile across a range of organic solvents.

Physicochemical Properties of this compound

While specific solubility data is sparse, the known physicochemical properties of this compound can provide insights into its likely behavior in organic solvents.

PropertyValueReference
Molecular FormulaC₉H₁₃NO₃[4]
Molecular Weight183.207 g/mol [4]
Boiling Point71-72 °C (at 0.5 mmHg)[4]
Density1.07 g/mL[4]
Refractive Index1.4630[4]

These properties are characteristic of a moderately polar organic compound. The presence of both polar (ester, isoxazole ring) and non-polar (ethyl, methyl groups) functionalities suggests that its solubility will be dependent on the specific solvent's polarity and hydrogen bonding capacity. For a related compound, Ethyl 5-methylisoxazole-4-carboxylate, solubility has been noted in chloroform and methanol, indicating that this compound is also likely soluble in these solvents.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, dichloromethane, hexane, toluene) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent based on the concentration determined by HPLC and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow A Preparation of Saturated Solutions B Equilibration in Thermostatic Shaker A->B C Sample Collection (Supernatant) B->C D Filtration C->D E Dilution D->E F HPLC Analysis E->F G Data Analysis and Solubility Calculation F->G

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently published, its physicochemical properties suggest a varied solubility profile. The provided experimental protocol offers a robust framework for researchers to determine these values empirically. Understanding the solubility of this and other isoxazole derivatives is paramount for their successful application in drug development and other scientific endeavors. The methodologies outlined in this guide are intended to facilitate this critical area of research.

References

The Synthesis of Isoxazoles: A Journey from Foundational Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a wide array of pharmaceuticals, from antibiotics to anti-inflammatory agents, underscores the enduring importance of efficient and versatile synthetic routes to this privileged scaffold. This technical guide provides a comprehensive overview of the discovery and historical evolution of isoxazole synthesis, detailing the core chemical principles, seminal experimental protocols, and the progression to modern, high-efficiency methods. Quantitative data is presented for comparative analysis, and key chemical transformations are visualized to illuminate the underlying logical and mechanistic pathways.

A Historical Perspective: From Early Observations to Mechanistic Understanding

The journey of isoxazole synthesis began in the late 19th century. An early and pivotal contribution came from the work of Ceresole in 1884, who unknowingly synthesized an isoxazole derivative. It was, however, the renowned German chemist Ludwig Claisen who, in 1888, correctly identified the cyclic structure of 3-methyl-5-phenylisoxazole, which had been prepared from the reaction of hydroxylamine with benzoylacetone. This foundational work laid the groundwork for the first major synthetic route to isoxazoles. Claisen's further investigations, particularly his 1903 publication on the oximation of propargylaldehyde acetal, solidified the reaction between 1,3-dicarbonyl compounds and hydroxylamine as a classical and enduring method for isoxazole ring construction.[1]

For several decades, the Claisen condensation remained a primary tool for isoxazole synthesis. A paradigm shift occurred in the 1960s with the groundbreaking work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions.[2][3] This powerful and versatile methodology, often referred to as the Huisgen cycloaddition, introduced the reaction of nitrile oxides with alkynes as a highly efficient and regioselective route to isoxazoles.[3][4] Huisgen's mechanistic insights and systematic exploration of 1,3-dipoles revolutionized heterocyclic chemistry and opened up a vast new landscape for the synthesis of isoxazoles and other five-membered rings.

The latter half of the 20th century and the dawn of the 21st have witnessed numerous refinements and innovations built upon these two foundational pillars. The development of methods for the in situ generation of nitrile oxides, the use of catalysts to enhance reaction rates and control regioselectivity, and the application of green chemistry principles such as microwave and ultrasound irradiation have all contributed to the modern isoxazole synthesis toolkit.

G cluster_0 19th Century cluster_1 Early 20th Century cluster_2 Mid-20th Century cluster_3 Late 20th - 21st Century Ceresole Ceresole (1884) First synthesis of an isoxazole derivative Claisen_1888 Claisen (1888) Structural elucidation of isoxazole Ceresole->Claisen_1888 leads to Claisen_1903 Claisen (1903) Consolidation of the 1,3-dicarbonyl and hydroxylamine method Claisen_1888->Claisen_1903 further develops Huisgen Huisgen (1960s) Development of 1,3-dipolar cycloaddition of nitrile oxides Modern Modern Developments In situ nitrile oxide generation, catalysis, green chemistry Huisgen->Modern refinements and innovations

Figure 1: A timeline of key milestones in the discovery and development of isoxazole synthesis.

Core Synthetic Strategies

Two primary strategies dominate the landscape of isoxazole synthesis: the condensation of a three-carbon component with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile.

The Claisen Isoxazole Synthesis: Condensation with Hydroxylamine

The classical Claisen synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. The reaction proceeds through the formation of a monoxime intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic isoxazole ring.

G reactant1 1,3-Dicarbonyl Compound intermediate Monoxime Intermediate reactant1->intermediate + NH2OH reactant2 Hydroxylamine (NH2OH) reactant2->intermediate product Isoxazole intermediate->product Cyclization & - H2O

Figure 2: General workflow of the Claisen isoxazole synthesis.

The regioselectivity of the reaction is dependent on the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. Generally, the more electrophilic carbonyl group is preferentially attacked by the nitrogen of hydroxylamine.

The Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition provides a powerful and highly regioselective method for the synthesis of isoxazoles through the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[3][4]

G reactant1 Nitrile Oxide (R-C≡N+-O-) product Isoxazole reactant1->product + Alkyne reactant2 Alkyne (R'-C≡C-R'') reactant2->product

Figure 3: General workflow of the Huisgen 1,3-dipolar cycloaddition.

Nitrile oxides are reactive intermediates that are typically generated in situ to avoid their dimerization. Common methods for their generation include the dehydrohalogenation of hydroxamoyl halides, the oxidation of aldoximes, or the dehydration of primary nitro compounds. The regioselectivity of the cycloaddition is primarily controlled by the electronic properties of the substituents on both the nitrile oxide and the alkyne, as predicted by frontier molecular orbital theory.

Quantitative Comparison of Synthetic Methodologies

The evolution of isoxazole synthesis is marked by significant improvements in reaction efficiency, milder reaction conditions, and broader substrate scope. The following tables provide a comparative overview of quantitative data for classical and modern synthetic approaches.

Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via Condensation Methods

Entry1,3-Dicarbonyl/EquivalentReaction ConditionsTimeYield (%)Reference
11,3-Diphenyl-1,3-propanedioneHydroxylamine hydrochloride, Ethanol, RefluxOvernight99--INVALID-LINK--[5]
2ChalconeHydroxylamine hydrochloride, KOH, Ethanol, Reflux12 h---INVALID-LINK--[6]
3Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HClVitamin B1, Water, Ultrasound (300 W)30 min92--INVALID-LINK--[7]
4Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HClConventional Stirring, Water120 min75--INVALID-LINK--[7]

Table 2: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

EntryAlkyne & Nitrile Oxide PrecursorReaction ConditionsTimeYield (%)Reference
1Phenylacetylene & BenzaldoximeNCS, DBU, DMF, rt1-8 h---INVALID-LINK--[8]
2Terminal Alkynes & AldehydesHydroxylamine, NaOH, NCS, ChCl:Urea, 50 °C8 h63-96--INVALID-LINK--[9]
3Terminal Alkynes & AldoximesChloramine-T, aq. environment, rt15 min - 16 hnear quantitative--INVALID-LINK--[10]
4Phenylacetylene & 2-MethylquinolineAlCl3, NaNO2, DMAc, 90 °C24 h92--INVALID-LINK--[11]

Detailed Experimental Protocols

Classical Synthesis of 3,5-Diphenylisoxazole from a 1,3-Diketone

This protocol is a representative example of the Claisen condensation method.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (1.12 g, 5.0 mmol)

  • Hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.)

  • Ethanol (20 mL)

  • Water (80 mL)

Procedure:

  • To a solution of 1,3-diphenyl-1,3-propanedione in ethanol at room temperature, add hydroxylamine hydrochloride.

  • Heat the mixture to reflux and maintain for an overnight period.

  • Cool the reaction mixture and add water to precipitate the product.

  • Collect the precipitate by filtration to yield 3,5-diphenylisoxazole as a pale red solid. (Yield: 1.09 g, 99%).[5]

Modern One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via In Situ Nitrile Oxide Generation

This protocol exemplifies a modern, convenient, and environmentally benign approach to the Huisgen cycloaddition.

Materials:

  • Aldehyde (2 mmol)

  • Hydroxylamine (138 mg, 2 mmol)

  • Sodium hydroxide (80 mg, 2 mmol)

  • N-Chlorosuccinimide (NCS) (400 mg, 3 mmol)

  • Alkyne (2 mmol)

  • Choline chloride:urea (1:2) deep eutectic solvent (1 mL)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of the aldehyde in the choline chloride:urea deep eutectic solvent, add hydroxylamine and sodium hydroxide.

  • Stir the resulting mixture at 50 °C for one hour.

  • Add N-chlorosuccinimide to the mixture and continue stirring at 50 °C for three hours.

  • Add the corresponding alkyne and stir for an additional four hours at 50 °C.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The combined organic layers are dried and concentrated to yield the 3,5-disubstituted isoxazole.[9]

Mechanistic Pathways and Visualizations

The following diagrams, rendered in DOT language, illustrate the key mechanistic steps of the core isoxazole syntheses.

Mechanism of the Claisen Isoxazole Synthesis

G cluster_0 Mechanism of Claisen Isoxazole Synthesis start 1,3-Diketone + Hydroxylamine step1 Nucleophilic attack of NH2OH on a carbonyl group start->step1 step2 Formation of a hemiaminal intermediate step1->step2 step3 Dehydration to form a monoxime step2->step3 step4 Tautomerization of the second carbonyl to an enol step3->step4 step5 Intramolecular nucleophilic attack of the oxime hydroxyl on the enol step4->step5 step6 Cyclization to form a dihydroisoxazole intermediate step5->step6 step7 Dehydration to yield the aromatic isoxazole step6->step7

Figure 4: Stepwise mechanism of the Claisen isoxazole synthesis.
Mechanism of the Huisgen 1,3-Dipolar Cycloaddition

G cluster_1 Mechanism of Huisgen 1,3-Dipolar Cycloaddition start Nitrile Oxide + Alkyne step1 Concerted [3+2] cycloaddition start->step1 step2 Formation of a five-membered transition state step1->step2 step3 Simultaneous formation of two new sigma bonds step2->step3 end Isoxazole product step3->end

Figure 5: Concerted mechanism of the Huisgen cycloaddition.

Conclusion

The synthesis of isoxazoles has a rich history, evolving from the classical condensation methods pioneered by Claisen to the elegant and powerful 1,3-dipolar cycloadditions developed by Huisgen. These foundational discoveries have paved the way for a plethora of modern synthetic strategies that offer high efficiency, broad applicability, and improved environmental compatibility. For researchers and professionals in drug development, a thorough understanding of these core synthetic routes, their historical context, and their modern adaptations is indispensable for the rational design and efficient synthesis of novel isoxazole-containing therapeutic agents. The continued innovation in this field promises to further expand the synthetic chemist's toolbox, enabling the creation of increasingly complex and potent isoxazole-based molecules to address ongoing challenges in medicine.

References

Calculating the Theoretical Yield of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. The following sections detail the underlying chemical reaction, provide a step-by-step experimental protocol based on established literature, and present the quantitative data in a clear, tabular format for ease of reference.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process. A common and well-documented method involves the reaction of Ethyl β-pyrrolidinocrotonate with 1-nitropropane in the presence of phosphorus oxychloride and triethylamine.[1] Understanding the stoichiometry of this reaction is fundamental to determining the limiting reagent, which in turn dictates the maximum possible amount of product that can be formed, known as the theoretical yield.[2][3][4]

Reaction Stoichiometry and Limiting Reagent Determination

The balanced chemical equation for the formation of this compound from the specified reactants is complex and proceeds through several intermediates. However, for the purpose of theoretical yield calculation, the key molar ratios of the reactants consumed to produce the final product are what matter. Based on a documented procedure, the reaction involves a 1:1 molar relationship between the key reactants leading to the isoxazole ring formation.

To determine the limiting reagent, we must first calculate the number of moles of each reactant used in the synthesis.[3][5] The reactant that is present in the lowest stoichiometric amount will be the limiting reagent and will be entirely consumed first, thereby stopping the reaction and limiting the amount of product formed.

Experimental Protocol

The following experimental protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Ethyl β-pyrrolidinocrotonate

  • 1-Nitropropane

  • Phosphorus oxychloride

  • Triethylamine

  • Chloroform

  • Hydrochloric acid (6 N)

  • Sodium hydroxide (5% aqueous solution)

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 5-liter, three-necked flask equipped with a dropping funnel and a gas inlet tube, dissolve Ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

  • Cool the flask in an ice bath and maintain a nitrogen atmosphere.

  • With magnetic stirring, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel over a period of 3 hours.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

  • Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the washings are acidic.

  • Subsequently, wash the chloroform layer with a 5% aqueous sodium hydroxide solution and then with saturated brine.

  • Dry the chloroform extract over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • The crude product can then be purified by vacuum distillation to yield this compound.

Quantitative Data and Theoretical Yield Calculation

The following table summarizes the quantitative data for the reactants and the product, which is essential for calculating the theoretical yield.

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount Used (g)Moles (mol)Molar Ratio (to Limiting Reagent)
Ethyl β-pyrrolidinocrotonateC10H17NO2183.251831.001.00
1-NitropropaneC3H7NO289.091151.291.29
Phosphorus oxychloridePOCl3153.331701.111.11
This compoundC9H13NO3183.20[6][7]---

Identifying the Limiting Reagent:

Based on the molar quantities calculated in the table, Ethyl β-pyrrolidinocrotonate is the limiting reagent as it is present in the smallest stoichiometric amount (1.00 mole).

Calculating the Theoretical Yield:

The stoichiometry of the reaction dictates that one mole of the limiting reagent, Ethyl β-pyrrolidinocrotonate, will produce one mole of the product, this compound.

  • Moles of product = Moles of limiting reagent = 1.00 mol

  • Theoretical Yield (in grams) = Moles of product × Molecular weight of product

  • Theoretical Yield = 1.00 mol × 183.20 g/mol = 183.20 g

Therefore, the theoretical yield of this compound for this reaction is 183.20 grams.

Logical Workflow for Theoretical Yield Calculation

The following diagram illustrates the logical steps involved in determining the theoretical yield.

Theoretical_Yield_Calculation A Identify Reactants and Product B Determine Molecular Weights A->B C Measure Mass of Reactants A->C D Calculate Moles of Each Reactant (Moles = Mass / Molecular Weight) B->D C->D F Identify the Limiting Reagent (Reactant with smallest mole/coefficient ratio) D->F E Determine Stoichiometric Ratios from Balanced Equation E->F G Calculate Moles of Product (Based on Limiting Reagent and Stoichiometry) F->G H Calculate Theoretical Yield (Yield = Moles of Product * Molecular Weight of Product) G->H

Caption: Logical workflow for calculating the theoretical yield.

References

Technical Guide: Physicochemical and Synthetic Overview of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its molecular characteristics, a representative synthetic protocol, and a logical workflow for its preparation and analysis.

Core Molecular Data

The essential molecular and physical properties of this compound are summarized below.

PropertyValue
Molecular Formula C9H13NO3[1]
Molecular Weight 183.207 g/mol [1]
CAS Number 53064-41-8
Boiling Point 71-72 °C at 0.5 mmHg
Density 1.07 g/mL
Refractive Index 1.4630

Synthetic Protocol: Hantzsch-type Isoxazole Synthesis

The following is a representative experimental protocol for the synthesis of this compound. This method is a variation of the Hantzsch synthesis, a common method for the formation of oxazole and isoxazole rings.

Materials:

  • Ethyl propionylacetate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl propionylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).

  • The reaction mixture is stirred at reflux for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Characterization: The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Purification Workflow

The logical flow of the synthesis and subsequent purification of this compound is depicted in the following diagram.

Synthesis_Workflow A Reactants: Ethyl propionylacetate Hydroxylamine HCl Sodium Acetate B Reaction in Ethanol (Reflux, 4h) A->B C Solvent Removal B->C D Workup: Partitioning (Ether/Water) C->D E Washing Steps: 1. NaHCO3 (aq) 2. Brine D->E F Drying and Filtration E->F G Crude Product F->G H Purification: Vacuum Distillation G->H I Pure this compound H->I J Characterization: NMR, Mass Spec I->J

Caption: Synthesis and purification workflow for this compound.

References

In-Depth Technical Guide: Safety and Handling of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a chemical intermediate of interest in pharmaceutical research and development. The following sections detail the compound's properties, potential hazards, recommended safety precautions, and emergency procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding the compound's behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
CAS Number 53064-41-8
Appearance No data available
Boiling Point 71-72 °C @ 0.5 mmHg
Density 1.066 g/mL at 25 °C
Refractive Index n20/D 1.4630
Flash Point 103 °C (217.4 °F) - closed cup[1]
Storage Class 10 - Combustible liquids[1]

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is crucial to handle all laboratory chemicals with a high degree of caution. For some structurally similar compounds, such as Ethyl 5-methylisoxazole-4-carboxylate, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been identified. Therefore, it is prudent to assume this compound may present similar risks.

Table 2: GHS Classification for Structurally Similar Compounds

Hazard ClassHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Note: This classification is for a structurally similar compound and should be used for precautionary guidance.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following PPE is recommended as a minimum:

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: Wear a laboratory coat and long-sleeved clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a dust mask (type N95) or a multi-purpose combination respirator cartridge.[1]

General Handling Precautions
  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of vapor or mist.

  • Ensure adequate ventilation in the handling area.

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.

Storage Conditions
  • Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Store in a cool place.

  • This compound is classified as a combustible liquid (Storage Class 10).

Emergency and First Aid Procedures

In the event of accidental exposure, follow these first aid measures immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • After Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]

  • After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Toxicological Information

There is no quantitative toxicological data, such as LD50 (median lethal dose), available for this compound. The toxicological properties of this compound have not been fully investigated. As such, it should be handled with the care due to a potentially hazardous substance.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

Caution! This procedure should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment.

Step 1: Preparation of Ethyl β-pyrrolidinocrotonate

  • Dissolve ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) in 400 mL of benzene in a 1-L flask equipped with a Dean-Stark apparatus and a condenser under a nitrogen atmosphere.

  • Heat the mixture to a vigorous reflux for 45 minutes, collecting the theoretical amount of water (18 mL).

  • Remove the benzene using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

  • In a 5-L three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.

  • Cool the flask in an ice bath and maintain a nitrogen atmosphere.

  • While stirring magnetically, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 mL of chloroform from a dropping funnel over 3 hours.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

  • Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the wash is acidic.

  • Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

  • Dry the chloroform layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Visualizations

Experimental Workflow: Synthesis of this compound

G Synthesis Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Isoxazole Formation A Ethyl Acetoacetate + Pyrrolidine in Benzene B Reflux with Dean-Stark A->B C Evaporation B->C D Ethyl β-pyrrolidinocrotonate C->D E Intermediate + 1-Nitropropane + Triethylamine in Chloroform D->E To next step F Add POCl3 in Chloroform (0°C) E->F G Stir at RT (15h) F->G H Aqueous Workup (HCl, NaOH, Brine) G->H I Drying & Evaporation H->I J Vacuum Distillation I->J K Final Product J->K

Caption: Workflow for the two-step synthesis of the target compound.

Logical Relationships: Safe Handling Precautions

G Safe Handling Logical Flow Start Handling the Compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE Ventilation Ensure Adequate Ventilation (Fume Hood) RiskAssessment->Ventilation Handling Perform Handling Operations SelectPPE->Handling Ventilation->Handling Avoidance Avoid Contact and Inhalation Handling->Avoidance Hygiene Practice Good Hygiene (No eating/drinking, Wash hands) Handling->Hygiene Storage Store Properly (Tightly closed, cool, ventilated) Handling->Storage End Safe Completion Hygiene->End Storage->End

Caption: Logical flow of essential safety precautions for handling.

References

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile synthetic accessibility have propelled the development of a vast array of substituted isoxazole derivatives with a broad spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the current and potential research applications of these compounds, with a focus on their therapeutic potential in oncology, inflammation, and infectious diseases, as well as their utility in agrochemical development. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug discovery efforts.

Therapeutic Applications of Substituted Isoxazoles

Substituted isoxazoles have demonstrated significant promise in various therapeutic areas, acting on a range of biological targets. Their ability to be readily functionalized allows for the fine-tuning of their pharmacological profiles, leading to the identification of potent and selective agents.[3]

Anticancer Activity

The isoxazole ring is a key component in numerous compounds exhibiting potent anticancer activity.[5] These derivatives exert their effects through diverse mechanisms of action, including the inhibition of crucial cellular pathways involved in cancer progression.[1]

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncogenic proteins, making it a prime target for cancer therapy.[6][7] Several isoxazole-based compounds have been identified as potent HSP90 inhibitors.

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in treating cancers with deficiencies in homologous recombination, such as those with BRCA mutations.[8][9][10] The isoxazole scaffold has been incorporated into novel PARP inhibitors, demonstrating the potential for synthetic lethality in cancer cells.[8]

Other Anticancer Mechanisms: Substituted isoxazoles have also been shown to induce apoptosis, inhibit tubulin polymerization, and act as antagonists for various receptors implicated in cancer cell proliferation.[1][11]

.

Table 1: Anticancer Activity of Substituted Isoxazole Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Mechanism of Action/TargetReference(s)
Isoxazole Chalcone Derivative 10aDU145 (Prostate)0.96Not specified[12]
Isoxazole Chalcone Derivative 10bDU145 (Prostate)1.06Not specified[12]
Diosgenin-Isoxazole Derivative 24MCF-7 (Breast)9.15 ± 1.30Not specified[11][12]
A549 (Lung)14.92 ± 1.70Not specified[11][12]
3,5-disubstituted isoxazole 4aU87 (Glioblastoma)61.4Induces apoptosis[11][12]
3,5-disubstituted isoxazole 4bU87 (Glioblastoma)42.8Induces apoptosis[11][12]
3,5-disubstituted isoxazole 4cU87 (Glioblastoma)67.6Induces apoptosis[11][12]
Harmine-isoxazoline derivative 19OVCAR-3 (Ovarian)5.0Not specified[11]
MCF-7 (Breast)16.0Not specified[11]
HCT 116 (Colon)5.0Not specified[11]
Isoxazole curcumin derivative 40MCF-7 (Breast)3.97Not specified[11]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (2b)MCF-7 (Breast)19.5Induces apoptosis, Sub-G1 arrest[5]
HeLa (Cervical)39.2Induces apoptosis, Sub-G1 arrest[5]
Isoxazole derivative 14xHCT-116 (Colon)0.22HDAC1 and c-Met inhibition[5]
MCF-7 (Breast)1.59HDAC1 and c-Met inhibition[5]
A549 (Lung)0.22HDAC1 and c-Met inhibition[5]
Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Substituted isoxazoles have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

COX-2 Inhibition: The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. Several isoxazole derivatives have demonstrated potent and selective COX-2 inhibitory activity.[3]

.

Table 2: Anti-inflammatory Activity of Substituted Isoxazole Derivatives

Compound/DerivativeAssayIC50 (µM)TargetReference(s)
Isoxazole derivative 2Analgesic and anti-inflammatoryPotentCOX-2[3]
Isoxazole derivative 3COX-2 Inhibition0.95COX-2[3]
Glucocorticoid isoxazoline derivative 57LPS-induced NO release0.006Not specified[11]
5-(4'-cholrophenyl)-4-(dicyclopentadienyliron)-1,2-Isoxazole (Ic)COX Inhibition84.03COX[14]
LOX Inhibition96.83LOX[14]
Isoxazole derivative 2bCOX-1 Inhibition0.391COX-1[15]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[16]

.

Table 3: Antimicrobial Activity of Substituted Isoxazole Derivatives

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference(s)
Isoxazole Chalcone 28Various bacteria1[17][18]
Dihydropyrazole 46Various fungi2[17][18]
Dihydropyrazole 45Various fungi2[17][18]
Isoxazole derivative 3cE. coli, S. aureus, A. flavus, A. niger- (Excellent inhibition)[19]
Isoxazole derivatives 4e, 4g, 4hC. albicans6-60[16]
B. subtilis10-80[16]
E. coli30-80[16]
Diaziridinyl-quinone based isoxazole hybrids (17a, 17c, 17f, 17g, 17h)B. subtilis3.9[20]

Agrochemical Applications

Beyond pharmaceuticals, the isoxazole scaffold is also important in the development of new agrochemicals, including herbicides and fungicides. The structural versatility of isoxazoles allows for the creation of compounds with desirable properties for crop protection.

Key Signaling Pathways

The therapeutic effects of substituted isoxazoles are often attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

HSP90_Inhibition_Pathway cluster_stress Cellular Stress cluster_hsp90_cycle HSP90 Chaperone Cycle cluster_downstream Downstream Effects Stress Stress HSP90 HSP90 Stress->HSP90 HSP90->HSP90 ADP ADP HSP90->ADP Client_Protein_folded Folded Client Protein HSP90->Client_Protein_folded Folding & Release Proteasomal_Degradation Proteasomal Degradation HSP90->Proteasomal_Degradation Degradation of Client Proteins Co-chaperones Co-chaperones Co-chaperones->HSP90 ATP ATP ATP->HSP90 Client_Protein_unfolded Unfolded Client Protein Client_Protein_unfolded->HSP90 Binding Client_Protein_unfolded->Proteasomal_Degradation Oncogenic_Signaling Oncogenic Signaling (e.g., Akt, Raf, EGFR) Client_Protein_folded->Oncogenic_Signaling Cell_Survival Cell_Survival Oncogenic_Signaling->Cell_Survival Proliferation Proliferation Oncogenic_Signaling->Proliferation Isoxazole_Inhibitor Isoxazole-based HSP90 Inhibitor Isoxazole_Inhibitor->HSP90 Inhibition

Caption: HSP90 Inhibition Pathway by Isoxazole Derivatives.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Activation DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication Fork Collapse BER Base Excision Repair (BER) PARP->BER Recruitment of Repair Proteins PARP->DNA_DSB Accumulation of SSBs Cell_Survival Cell_Survival BER->Cell_Survival DNA Repair HR Homologous Recombination (HR) DNA_DSB->HR Repair in HR-proficient cells BRCA_mut BRCA1/2 Mutant (HR Deficient) DNA_DSB->BRCA_mut HR->Cell_Survival Apoptosis Apoptosis BRCA_mut->Apoptosis Synthetic Lethality Isoxazole_Inhibitor Isoxazole-based PARP Inhibitor Isoxazole_Inhibitor->PARP Inhibition

Caption: PARP Inhibition and Synthetic Lethality.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition IkB_P p-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Expression of Inflammatory Genes (e.g., COX-2, cytokines) DNA->Inflammatory_Genes Isoxazole_Inhibitor Isoxazole-based Inhibitor Isoxazole_Inhibitor->IKK_complex Inhibition

Caption: NF-κB Signaling Pathway in Inflammation.

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of chalcones with hydroxylamine hydrochloride.[21]

General Procedure:

  • Chalcone Synthesis: Equimolar amounts of a substituted aromatic aldehyde and a substituted aromatic acetophenone are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 12-24 hours. The resulting precipitate (chalcone) is filtered, washed with water, and dried.[21]

  • Cyclization to Isoxazole: The synthesized chalcone (1 equivalent) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents). The reaction mixture is refluxed for 6-8 hours.[21]

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3,5-disubstituted isoxazole.[21]

A domino reductive Nef reaction/cyclization of β-nitroenones offers an alternative efficient route.[22][23]

Procedure:

  • To a solution of the β-nitroenone in ethyl acetate, add tin(II) chloride dihydrate.

  • Heat the reaction mixture under microwave irradiation.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography.[22]

In Vitro COX-1/2 Inhibition Assay

The anti-inflammatory activity of synthesized isoxazole derivatives can be evaluated by determining their ability to inhibit COX-1 and COX-2 enzymes.[24][25]

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer. Dissolve the test compounds (isoxazole derivatives) and a reference standard (e.g., celecoxib) in DMSO to prepare stock solutions, followed by serial dilutions.[24]

  • Assay Reaction: In a 96-well plate, add the reaction buffer, heme, and either the enzyme solution (for 100% activity control), inactivated enzyme (for background), or the enzyme solution pre-incubated with the test compound/standard.[25]

  • Initiation and Termination: Initiate the reaction by adding arachidonic acid as the substrate. Incubate for a specific time at 37°C. Terminate the reaction by adding a saturated stannous chloride solution.[25]

  • Detection: The amount of prostaglandin produced is determined using a fluorometric or colorimetric method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[24]

MTT Cell Viability Assay for Anticancer Activity

The cytotoxic effect of isoxazole derivatives on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[26]

Conclusion and Future Perspectives

Substituted isoxazoles represent a highly versatile and promising class of compounds with broad applications in drug discovery and agrochemical research. Their synthetic tractability allows for the generation of large libraries of derivatives for high-throughput screening, facilitating the identification of lead compounds with optimized activity and selectivity. The diverse mechanisms of action exhibited by isoxazole-containing molecules, including the inhibition of key enzymes and modulation of critical signaling pathways, underscore their potential for addressing a wide range of diseases. Future research in this area will likely focus on the development of multi-targeted isoxazole derivatives, the exploration of novel biological targets, and the application of advanced synthetic methodologies to access more complex and potent molecular architectures. The continued investigation of this remarkable heterocyclic scaffold holds great promise for the development of next-generation therapeutics and other valuable chemical entities.

References

The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the development of a diverse array of therapeutic agents. This technical guide delves into the multifaceted biological activities of isoxazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1][2] These mechanisms include the disruption of tubulin polymerization, inhibition of heat shock protein 90 (HSP90), and modulation of key signaling pathways involved in cell cycle regulation and survival.[2] Several studies have reported potent cytotoxic activity against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of Isoxazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4)MCF-7 (Breast)2.63[2]
Curcumin-isoxazole derivative (40)MCF-7 (Breast)3.97[3]
Diosgenin-isoxazole derivative (24)MCF-7 (Breast)9.15 ± 1.30[3]
Diosgenin-isoxazole derivative (24)A549 (Lung)14.92 ± 1.70[3]
Harmine-isoxazole derivative (19)OVCAR-3 (Ovarian)5.0[3]
Harmine-isoxazole derivative (19)HCT 116 (Colon)5.0[3]
Tyrosol-isoxazole derivative (4b)U87 (Glioblastoma)42.8[3]
Tyrosol-isoxazole derivative (4c)U87 (Glioblastoma)67.6[3]
Isoxazole-naphthalene derivative (5j)MCF-7 (Breast)1.23 ± 0.16
Isoxazole-carboxamide (2d)HeLa (Cervical)15.48[4]
Isoxazole-carboxamide (2d)Hep3B (Liver)~23[4]
Isoxazole-carboxamide (2e)Hep3B (Liver)~23[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of isoxazole derivatives against cancer cell lines.

1. Cell Culture and Seeding:

  • Maintain the desired cancer cell lines (e.g., MCF-7, HeLa, Hep3B) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test isoxazole derivatives in dimethyl sulfoxide (DMSO).

  • Create a series of dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

  • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 to 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[2]

Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_0 Cell Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitosis Mitosis Microtubule_Dynamics->Mitosis Essential for Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Isoxazole_Derivative Isoxazole Derivative Tubulin α/β-Tubulin Heterodimers Isoxazole_Derivative->Tubulin Binds to Tubulin->Microtubule_Dynamics Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by isoxazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The isoxazole scaffold is a key component in several clinically used antibiotics, such as sulfamethoxazole and cloxacillin.[5] Newly synthesized isoxazole derivatives continue to show promising activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diamine (178f)Escherichia coli95[6]
N3, N5-di(substituted)isoxazole-3,5-diamine (178e)Staphylococcus aureus95[6]
Isoxazole derivative (4e)Candida albicans6 - 60[7]
Isoxazole derivative (4g)Candida albicans6 - 60[7]
Isoxazole derivative (4h)Candida albicans6 - 60[7]
Isoxazole derivative (4e)Bacillus subtilis10 - 80[7]
Isoxazole derivative (4e)Escherichia coli30 - 80[7]
3-yl-5-yl-1,2,4-oxadiazole derivativeStaphylococcus aureus (MSSA)3.12 ± 0.09[8]
3-yl-5-yl-1,2,4-oxadiazole derivativeStaphylococcus aureus (MRSA)4.61 ± 0.22[8]
Isoxazole derivative (TPI-2)Staphylococcus aureus6.25[9]
Isoxazole derivative (TPI-5)Escherichia coli6.25[9]
Isoxazole derivative (TPI-14)Candida albicans6.25[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the determination of the minimum inhibitory concentration (MIC) of isoxazole derivatives against bacteria and fungi.[10]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of isoxazole derivatives in DMSO (e.g., 10 mg/mL).

  • Culture Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

  • Microbial Cultures: Prepare overnight cultures of the test microorganisms in their respective broths. Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Standard Antibiotics: Prepare stock solutions of appropriate standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

2. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform two-fold serial dilutions by transferring 100 µL from one well to the next down the row.

  • Add 100 µL of the diluted microbial suspension to each well.

  • Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (standard antibiotic).

3. Incubation and Reading:

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Experimental Workflow: Antimicrobial Screening

G Start Start: Isoxazole Compound Library Primary_Screening Primary Screening (e.g., Agar Diffusion) Start->Primary_Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Primary_Screening->MIC_Determination Active Compounds MBC_MFC_Determination Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination Compounds with Inhibitory Activity Data_Analysis Data Analysis and Hit Identification MBC_MFC_Determination->Data_Analysis End End: Lead Compound(s) Data_Analysis->End

Caption: General workflow for antimicrobial screening of isoxazole derivatives.

Anti-inflammatory and Analgesic Activities

Isoxazole derivatives have been investigated for their potential to alleviate inflammation and pain. Some compounds have shown potent anti-inflammatory effects in in vivo models, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic properties are often evaluated using models of chemically induced pain.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This in vivo assay is a standard method to evaluate the acute anti-inflammatory activity of compounds.[1]

1. Animals:

  • Use Wistar albino rats (150-250 g).

  • House the animals under standard laboratory conditions and fast them overnight before the experiment.

2. Experimental Groups:

  • Control Group: Receives the vehicle (e.g., 1% sodium CMC).

  • Standard Group: Receives a standard anti-inflammatory drug (e.g., diclofenac sodium, 10 mg/kg).

  • Test Groups: Receive the isoxazole derivatives at different doses (e.g., 100 mg/kg).

3. Procedure:

  • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection (0 hour) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

4. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice (Analgesic)

This method is used to screen for peripheral analgesic activity.[11]

1. Animals:

  • Use Swiss albino mice (25-30 g).

  • Fast the animals for 12 hours before the experiment.

2. Experimental Groups:

  • Control Group: Receives the vehicle.

  • Standard Group: Receives a standard analgesic drug (e.g., indomethacin, 10 mg/kg).

  • Test Groups: Receive the isoxazole derivatives at different doses.

3. Procedure:

  • Administer the vehicle, standard drug, or test compounds orally.

  • After 30 minutes, inject 0.1 mL of 3% v/v acetic acid solution intraperitoneally to each mouse.

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) for a period of 30 minutes.

4. Data Analysis:

  • Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain isoxazole derivatives have shown promise as anticonvulsant agents, with efficacy in preclinical models of epilepsy. The maximal electroshock (MES) seizure test is a common model to identify compounds that can prevent the spread of seizures.

Quantitative Data: Anticonvulsant Activity of Isoxazole Derivatives
Compound/DerivativeTest ModelED50 (mg/kg)Reference
Benzo[d]isoxazole derivative (Z-6b)MES20.5[12]
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g)MES23.7[13]
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g)scPTZ18.9[13]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard preclinical model for generalized tonic-clonic seizures.[5][14]

1. Animals:

  • Use male ICR-CD-1 mice.

  • Acclimate the animals to the laboratory environment for at least 3-4 days prior to testing.

2. Compound Administration:

  • Administer the test isoxazole derivatives or a vehicle control intraperitoneally or orally.

  • Test at various time points after administration to determine the time of peak effect.

3. Seizure Induction:

  • Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the animal's corneas.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using an electroconvulsive shock generator.

4. Observation and Endpoint:

  • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • An animal is considered protected if it does not exhibit this response.[14]

5. Data Analysis:

  • Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, by testing a range of doses and using probit analysis.[5]

Other Biological Activities: A Broad Spectrum of Potential

Beyond the major therapeutic areas, isoxazole derivatives have also been explored for a range of other biological activities, including insecticidal and herbicidal properties.

Quantitative Data: Insecticidal and Herbicidal Activities
Compound/DerivativeTarget OrganismLC50 / IC50Reference
3,5-disubstituted isoxazole (1a)Callosobruchus chinensis (pulse beetle)LC50: 36 mg/L[15]
3,5-disubstituted isoxazole (2c)Callosobruchus chinensis (pulse beetle)LC50: 93 mg/L[15]
Acylthiourea-containing isoxazoline (32)Plutella xylostella (diamondback moth)LC50: 0.26 mg/L[16]
Ester-containing isoxazoline (10o)Aedes aegypti (mosquito larvae)LC50: 0.35 µg/mL[17]
Aryl-formyl piperidinone (I-9)HPPD enzymeIC50: 0.260 µM[18]

Conclusion

The isoxazole core continues to be a highly fruitful scaffold for the discovery and development of new therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant, underscore the versatility of this heterocyclic ring system. The ability to readily modify the isoxazole structure allows for the fine-tuning of pharmacological properties, offering a promising avenue for addressing unmet medical needs. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to exploring the full therapeutic potential of isoxazole derivatives. Further investigations into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the next generation of isoxazole-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. The outlined procedure is based on an established method published in Organic Syntheses, ensuring reliability and reproducibility.

Overview of Synthesis

The synthesis is a two-step process. The first step involves the formation of an enamine, ethyl β-pyrrolidinocrotonate, from the condensation of ethyl acetoacetate and pyrrolidine. In the second step, this intermediate undergoes a cyclization reaction with 1-nitropropane in the presence of phosphorus oxychloride to yield the target isoxazole.

Reaction Scheme:

  • Step A: Synthesis of Ethyl β-pyrrolidinocrotonate

    • Ethyl acetoacetate + Pyrrolidine → Ethyl β-pyrrolidinocrotonate + Water

  • Step B: Synthesis of this compound

    • Ethyl β-pyrrolidinocrotonate + 1-Nitropropane + Phosphorus oxychloride → this compound

Experimental Protocols

Caution: These reactions should be performed in an efficient fume hood. Appropriate personal protective equipment (gloves, safety glasses) must be worn at all times. Benzene is a known carcinogen, and phosphorus oxychloride is highly corrosive and noxious.

Part A: Synthesis of Ethyl β-pyrrolidinocrotonate

Materials:

  • Ethyl acetoacetate (130 g, 1.00 mole)

  • Pyrrolidine (71 g, 1.0 mole)

  • Benzene (400 ml)

  • 1-L round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Combine ethyl acetoacetate (130 g) and pyrrolidine (71 g) in 400 ml of benzene in a 1-L round-bottom flask.

  • Fit the flask with a Dean-Stark water separator, topped with a condenser and a nitrogen inlet tube.

  • Establish a nitrogen atmosphere and heat the mixture to a vigorous reflux.

  • Continue refluxing for approximately 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.[1]

  • After the reaction is complete, remove the benzene using a rotary evaporator.

  • The resulting product, highly pure ethyl β-pyrrolidinocrotonate (approx. 180 g, 98% yield), can be used in the next step without further purification.[1]

Part B: Synthesis of this compound

Materials:

  • Ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole)

  • 1-Nitropropane (115 g, 1.29 mole)

  • Triethylamine (400 ml)

  • Chloroform (1.2 L total)

  • Phosphorus oxychloride (170 g, 1.11 mole)

  • 5-L three-necked flask

  • Pressure-equalizing dropping funnel (500 ml)

  • Gas-inlet tube

  • Magnetic stirrer

  • Ice bath

  • 4-L separatory funnel

  • 6 N Hydrochloric acid

  • 5% aqueous Sodium hydroxide

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a 5-L three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (183 g), 1-nitropropane (115 g), and triethylamine (400 ml) in 1 L of chloroform.

  • Equip the flask with a dropping funnel, a gas-inlet tube, and a magnetic stirrer.

  • Cool the flask in an ice bath and establish a nitrogen atmosphere.

  • While stirring, slowly add a solution of phosphorus oxychloride (170 g) in 200 ml of chloroform from the dropping funnel over 3 hours. Maintain the ice bath during the addition.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 15 hours.[1]

  • Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the washes remain acidic to remove amine bases.

  • Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the chloroform using a rotary evaporator.

  • Purify the resulting product by vacuum distillation to yield 122–130 g (68–71%) of this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the final product.

PropertyValueReference
Molecular Formula C₉H₁₃NO₃[2]
Molecular Weight 183.20 g/mol [2]
Yield 68–71%[1]
Appearance Liquid
Boiling Point 71-72 °C at 0.5 mmHg[1][2][3]
Density 1.066 g/mL at 25 °C[2]
Refractive Index (n²³_D) 1.4615[1]
Infrared (IR) ν_max 1725, 1605, 1300 cm⁻¹[1]
¹H NMR (CCl₄, δ) 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃)[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow cluster_stepA Step A: Enamine Formation cluster_stepB Step B: Isoxazole Synthesis A_start Ethyl Acetoacetate + Pyrrolidine + Benzene A_reflux Reflux with Dean-Stark Trap (45 min) A_start->A_reflux Heat A_evap Rotary Evaporation A_reflux->A_evap Collect H₂O A_product Ethyl β-pyrrolidinocrotonate A_evap->A_product B_start Ethyl β-pyrrolidinocrotonate + 1-Nitropropane + Triethylamine + Chloroform A_product->B_start Intermediate B_add Slow addition of POCl₃ in Chloroform (0°C, 3h) B_start->B_add Cool B_react Stir at RT (15h) B_add->B_react B_workup Aqueous Workup (H₂O, HCl, NaOH, Brine) B_react->B_workup B_dry Dry (MgSO₄) & Filter B_workup->B_dry B_evap Rotary Evaporation B_dry->B_evap B_distill Vacuum Distillation B_evap->B_distill B_product Ethyl 3-ethyl-5-methyl- isoxazole-4-carboxylate B_distill->B_product

Caption: Workflow for the two-step synthesis of the target isoxazole.

References

Application Note: A Practical Guide to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a privileged five-membered heterocyclic scaffold prominently featured in a multitude of pharmaceuticals, agrochemicals, and materials.[1] Its unique electronic properties and ability to act as a bioisostere for amide or ester groups make it a valuable component in drug design. Among the various synthetic routes, the [3+2] Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne) stands out as one of the most efficient and versatile methods for constructing the isoxazole core.[2][3] This application note provides a detailed protocol for the synthesis of 3,5-disubstituted isoxazoles, focusing on the in situ generation of nitrile oxides from aldoximes, and discusses key factors influencing reaction outcomes.

Principle of the Reaction

The synthesis is based on a 1,3-dipolar cycloaddition, where a nitrile oxide (the 1,3-dipole) reacts with an alkyne (the dipolarophile) to form the isoxazole ring. Nitrile oxides are unstable intermediates and are typically generated in situ from stable precursors such as aldoximes or hydroximoyl chlorides.[4][5] The reaction with terminal alkynes can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. However, the reaction is often highly regioselective, predominantly forming the 3,5-disubstituted isomer due to favorable electronic and steric interactions in the transition state.[2]

R1_CNO R¹–C≡N⁺–O⁻ Plus1 + R2_Alkyne R²–C≡C–H Isoxazole_35 Plus2 + Isoxazole_34 Label_35 3,5-disubstituted (Major Product) Label_34 3,4-disubstituted (Minor Product) Plus1->Isoxazole_35 [3+2] Cycloaddition

Figure 1. General scheme of the 1,3-dipolar cycloaddition for isoxazole synthesis.

Experimental Protocols

This section details a reliable, one-pot protocol for the synthesis of 3,5-disubstituted isoxazoles from commercially available aldoximes and terminal alkynes using a hypervalent iodine reagent as the oxidant.[1][6]

Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This procedure describes the reaction between an alkyne and an aldoxime via in situ generation of the nitrile oxide using [bis(trifluoroacetoxy)iodo]benzene (PIFA).

Materials and Reagents:

  • Aldoxime (e.g., 4-methoxybenzaldehyde oxime)

  • Terminal alkyne (e.g., phenylacetylene)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in a 5:1 mixture of MeOH/H₂O (e.g., 5 mL total volume for a 0.5 mmol scale reaction).[1]

  • Oxidant Addition: To the stirring solution, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv) in one portion at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically a few hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-disubstituted isoxazole.[1]

G start Start: Aldoxime & Alkyne in MeOH/H₂O add_oxidant Add Oxidant (PIFA) at Room Temperature start->add_oxidant Step 1-2 stir Stir and Monitor by TLC add_oxidant->stir Step 3 workup Concentrate & Extract with DCM stir->workup Step 4-5 purify Dry, Concentrate & Purify via Flash Chromatography workup->purify Step 6-7 product Final Product: Pure 3,5-Disubstituted Isoxazole purify->product

Figure 2. Experimental workflow for the one-pot synthesis of isoxazoles.

Quantitative Data

The described protocol is effective for a range of substrates. The following table summarizes representative yields for the synthesis of various 3,5-disubstituted isoxazoles.

EntryAldoximeAlkyneProductYield (%)
1Benzaldehyde oximePhenylacetylene3,5-Diphenylisoxazole85%
24-Methoxybenzaldehyde oximePhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazole92%
3Pyridine-2-aldoximePhenylacetylene3-(Pyridin-2-yl)-5-phenylisoxazole78%
44-Methoxybenzaldehyde oxime1-Ethynyl-2-fluorobenzene3-(4-Methoxyphenyl)-5-(2-fluorophenyl)isoxazole75%
5Pyridine-2-aldoxime2-Ethynylpyridine3,5-Di(pyridin-2-yl)isoxazole65%
Data adapted from reference[1]. Yields are for isolated, purified products.

Factors Influencing Regioselectivity

While the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted isomer, several factors can be tuned to enhance this selectivity.[2]

  • Solvent: Less polar solvents can sometimes increase the regioselectivity for the 3,5-isomer.[2]

  • Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.[2]

  • Catalysis: The use of catalysts is a highly effective strategy. Copper(I) catalysts (e.g., CuI or CuSO₄/sodium ascorbate) are well-established for promoting the highly regioselective formation of 3,5-disubstituted isoxazoles.[2][7] Ruthenium catalysts have also been employed for this purpose.[2]

  • In Situ Generation: Slow, controlled in situ generation of the nitrile oxide helps maintain a low concentration of the dipole, which can suppress side reactions and improve selectivity.[2]

G cluster_precursors Nitrile Oxide Precursors cluster_products Final Products Aldoxime Aldoxime Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide Intermediate) Aldoxime->Nitrile_Oxide Oxidation (e.g., PIFA, NCS) Hydroximoyl_Chloride Hydroximoyl Chloride Hydroximoyl_Chloride->Nitrile_Oxide Base-induced Dehydrochlorination Nitroalkane Primary Nitroalkane Nitroalkane->Nitrile_Oxide Dehydration Isoxazole Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Dimer Furoxan (Dimer) Nitrile_Oxide->Dimer Dimerization (Side Reaction) Alkyne Alkyne Alkyne->Isoxazole

Figure 3. Logical relationship of nitrile oxide generation and subsequent reactions.

Conclusion

The 1,3-dipolar cycloaddition is a powerful and reliable method for the synthesis of isoxazoles, which are of significant interest to the pharmaceutical and agrochemical industries. The one-pot protocol using hypervalent iodine reagents offers a mild, efficient, and operationally simple route to access a diverse range of 3,5-disubstituted isoxazoles with high regioselectivity. By understanding the reaction mechanism and the factors that control selectivity, researchers can effectively leverage this chemistry to construct complex molecules for various applications.

References

Application Notes and Protocols: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This document provides an overview of the potential applications of this compound, drawing upon the known biological activities of structurally related isoxazole compounds. Detailed protocols for the synthesis and potential biological evaluation of this compound are provided to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.20 g/mol [1]
CAS Number 53064-41-8[2]
Appearance Not available
Boiling Point 71-72 °C at 0.5 mmHg[3]
Density 1.066 g/mL at 25 °C[3]
Refractive Index n20/D 1.4630[3]
SMILES CCOC(=O)c1c(C)onc1CC[3]
InChI Key JDWLDZUUTIPZHV-UHFFFAOYSA-N[3]

Potential Medicinal Chemistry Applications

While specific biological data for this compound is limited in publicly available literature, the isoxazole scaffold is a well-established pharmacophore. Derivatives of isoxazole have demonstrated a broad range of biological activities. Based on the activities of related compounds, the following areas of investigation are proposed for this compound.

Antifungal Activity

Isoxazole derivatives have been reported to possess antifungal properties. For instance, a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates showed 32–58% inhibition against various fungal strains at a concentration of 100 mg/L. This suggests that this compound could be investigated as a potential antifungal agent.

Herbicidal Activity

The same study on ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates also revealed herbicidal activity, with 20–50% inhibition against several tested plants at a dosage of 150 g ai/ha. This indicates a potential application for the title compound in agricultural research.

Anticancer and Cytotoxic Activity

The isoxazole nucleus is a component of various compounds with demonstrated anticancer activity. Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a rational starting point for investigation in oncology drug discovery.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described. The workflow for this synthesis is depicted in the diagram below.

G cluster_0 Synthesis of this compound Ethyl acetoacetate Ethyl acetoacetate Ethyl β-pyrrolidinocrotonate Ethyl β-pyrrolidinocrotonate Ethyl acetoacetate->Ethyl β-pyrrolidinocrotonate + Pyrrolidine in Benzene Pyrrolidine Pyrrolidine Pyrrolidine->Ethyl β-pyrrolidinocrotonate Benzene Benzene Benzene->Ethyl β-pyrrolidinocrotonate Reaction Mixture Reaction Mixture Ethyl β-pyrrolidinocrotonate->Reaction Mixture 1-Nitropropane 1-Nitropropane 1-Nitropropane->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture Chloroform Chloroform Chloroform->Reaction Mixture Phosphorus oxychloride Phosphorus oxychloride Phosphorus oxychloride->Reaction Mixture Washing and Extraction Washing and Extraction Reaction Mixture->Washing and Extraction Drying and Solvent Removal Drying and Solvent Removal Washing and Extraction->Drying and Solvent Removal Vacuum Distillation Vacuum Distillation Drying and Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

A flowchart illustrating the synthesis of this compound.

Protocol:

A. Preparation of Ethyl β-pyrrolidinocrotonate

  • Dissolve ethyl acetoacetate (1.00 mole) and pyrrolidine (1.00 mole) in 400 ml of benzene in a 1-liter flask equipped with a Dean-Stark water separator.

  • Maintain the reaction mixture under a nitrogen atmosphere and reflux vigorously for 45 minutes, or until the theoretical amount of water (18 ml) is collected.

  • Remove the benzene using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate. This product can be used in the next step without further purification.

B. Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

  • In a 5-liter, three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

  • Cool the flask in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform to the stirred reaction mixture over 3 hours.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 15 hours.

  • Pour the reaction mixture into a separatory funnel and wash with 1 liter of cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the wash remains acidic.

  • Subsequently, wash the chloroform layer with 5% aqueous sodium hydroxide and then with saturated brine.

  • Dry the chloroform extract over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • Purify the product by vacuum distillation to yield Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

General Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for assessing the antifungal activity of the title compound.

G cluster_1 Antifungal Susceptibility Testing Workflow Prepare stock solution of test compound Prepare stock solution of test compound Serial dilution of test compound in 96-well plate Serial dilution of test compound in 96-well plate Prepare stock solution of test compound->Serial dilution of test compound in 96-well plate Prepare fungal inoculum Prepare fungal inoculum Add fungal inoculum to each well Add fungal inoculum to each well Prepare fungal inoculum->Add fungal inoculum to each well Serial dilution of test compound in 96-well plate->Add fungal inoculum to each well Incubate plates Incubate plates Add fungal inoculum to each well->Incubate plates Assess fungal growth (e.g., visually or by spectrophotometry) Assess fungal growth (e.g., visually or by spectrophotometry) Incubate plates->Assess fungal growth (e.g., visually or by spectrophotometry) Determine Minimum Inhibitory Concentration (MIC) Determine Minimum Inhibitory Concentration (MIC) Assess fungal growth (e.g., visually or by spectrophotometry)->Determine Minimum Inhibitory Concentration (MIC)

References

Application Notes and Protocols: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate as a Key Intermediate in the Synthesis of Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a versatile intermediate for the synthesis of bioactive molecules. This document details its synthesis, physical and chemical properties, and its application in the preparation of a key precursor for potential drug candidates, along with detailed experimental protocols.

Physicochemical Properties of this compound

This intermediate is a combustible liquid with the following properties:

PropertyValueReference
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.20 g/mol [1]
CAS Number 53064-41-8N/A
Boiling Point 71-72 °C at 0.5 mmHgN/A
Density 1.066 g/mL at 25 °C[1]
Refractive Index n20/D 1.4630[1]
Appearance Colorless to pale yellow liquidN/A
Purity ≥97%[1]

Synthesis of this compound

A general and selective method for the synthesis of this compound involves a 1,3-dipolar cycloaddition of a nitrile oxide with an enamine. The intermediate isoxazoline then eliminates pyrrolidine to yield the final product.

Experimental Protocol:

A. Preparation of Ethyl β-pyrrolidinocrotonate:

  • In a 1 L single-necked flask equipped with a Dean-Stark water separator and a condenser with a nitrogen inlet, dissolve ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 mL of benzene.

  • Establish a nitrogen atmosphere and heat the mixture to a vigorous reflux for 45 minutes, or until the theoretical amount of water (18 mL) is collected in the Dean-Stark trap.

  • Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of highly pure ethyl β-pyrrolidinocrotonate, which can be used in the next step without further purification.

B. Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate:

  • In a 5 L three-necked flask fitted with a pressure-equalizing dropping funnel and a gas-inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.

  • Cool the flask in an ice bath and place the contents under a nitrogen atmosphere.

  • With magnetic stirring, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform from the dropping funnel over a period of 3 hours.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

  • Pour the reaction mixture into a 4 L separatory funnel and wash with 1 L of cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the amine bases are removed (the wash remains acidic).

  • Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

  • Dry the chloroform layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • Distill the product under vacuum to yield 122–130 g (68–71%) of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Quantitative Data for Synthesis:

ParameterValue
Starting Materials Ethyl acetoacetate, Pyrrolidine, 1-Nitropropane, Phosphorus oxychloride
Yield 68–71%
Boiling Point 72 °C (0.5 mm Hg)
Refractive Index (n_D^23) 1.4615

Application in the Synthesis of a Precursor for IL-17 Modulators

This compound serves as a key starting material for the synthesis of 3-ethyl-5-methylisoxazole-4-carboxylic acid, a building block for novel imidazopyridazine-based IL-17 modulators. These compounds are under investigation for the treatment of IL-17 mediated inflammatory diseases such as psoriasis and psoriatic arthritis.[2]

Experimental Workflow:

G A Ethyl 3-ethyl-5-methyl- isoxazole-4-carboxylate B Hydrolysis (e.g., NaOH, H₂O/EtOH) A->B Step 1 C 3-ethyl-5-methyl- isoxazole-4-carboxylic acid B->C D Amide Coupling (e.g., with an amine, coupling agent) C->D Step 2 E 3-ethyl-5-methyl- isoxazole-4-carboxamide Derivative D->E F Potential IL-17 Modulator E->F Bioactive Compound G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-17A IL-17A IL-17R IL-17R IL-17A->IL-17R Binding ACT1 ACT1 IL-17R->ACT1 TRAF6 TRAF6 ACT1->TRAF6 NF-κB Pathway NF-κB Pathway TRAF6->NF-κB Pathway MAPK Pathway MAPK Pathway TRAF6->MAPK Pathway Gene Transcription Gene Transcription NF-κB Pathway->Gene Transcription MAPK Pathway->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators 3-ethyl-5-methylisoxazole-4-carboxamide Derivative 3-ethyl-5-methylisoxazole-4-carboxamide Derivative 3-ethyl-5-methylisoxazole-4-carboxamide Derivative->IL-17A Modulation

References

Application Note: A Scalable Synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the scale-up synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a key heterocyclic building block. Two primary synthetic strategies are presented: a well-established procedure utilizing an enamine intermediate and a nitroalkane, and the classic Huisgen 1,3-dipolar cycloaddition. The protocols include comprehensive experimental details, comparative data in tabular format, and visual workflows to guide researchers in selecting and executing the optimal synthesis for their needs.

Overview of Synthetic Strategies

The synthesis of 3,5-disubstituted isoxazoles is a cornerstone of heterocyclic chemistry, with applications in pharmaceuticals and agrochemicals.[1][2] For the target compound, this compound, two robust and scalable methods are highlighted:

  • Method A: McMurry Synthesis via Enamine Condensation: This procedure, detailed in Organic Syntheses, is a reliable and high-yield method suitable for large-scale production. It involves the reaction of an enamine (derived from ethyl acetoacetate) with a primary nitroalkane in the presence of phosphorus oxychloride.[3] This method is highly selective and avoids the formation of positional isomers that can complicate other isoxazole syntheses.[3]

  • Method B: Huisgen 1,3-Dipolar Cycloaddition: This is a versatile and widely used method for constructing five-membered heterocyclic rings.[4][5] The synthesis involves the [3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne.[6][7] For the target molecule, this translates to the reaction of propanenitrile oxide with ethyl 2-butynoate. This approach offers an alternative pathway that avoids the use of phosphorus oxychloride.

Experimental Protocols

Caution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Benzene and phosphorus oxychloride are particularly hazardous and require careful handling.[3]

Protocol 1: McMurry Synthesis via Enamine Condensation[3]

This two-step procedure is adapted from a verified Organic Syntheses protocol.

Step 1.1: Synthesis of Ethyl β-pyrrolidinocrotonate

  • Combine ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 mL of benzene in a 1-L flask equipped with a Dean-Stark apparatus.

  • Place the reaction under a nitrogen atmosphere and heat to a vigorous reflux.

  • Continue refluxing for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected.

  • Remove the benzene solvent using a rotary evaporator to yield approximately 180 g (98%) of Ethyl β-pyrrolidinocrotonate. This product is typically of sufficient purity to be used in the next step without distillation.

Step 1.2: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

  • In a 5-L three-necked flask fitted with a dropping funnel and a gas inlet, dissolve Ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.

  • Cool the flask in an ice bath and maintain a nitrogen atmosphere.

  • While stirring, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform from the dropping funnel. The addition should take approximately 1.5 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 3 hours.

  • Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the aqueous wash remains acidic.

  • Subsequently, wash the chloroform layer with 5% aqueous sodium hydroxide, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent with a rotary evaporator.

  • Distill the crude product under vacuum to yield 122–130 g (68–71%) of pure Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[3] Boiling point: 72°C at 0.5 mm Hg.[3]

Protocol 2: Huisgen 1,3-Dipolar Cycloaddition

This protocol is a representative procedure for the synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloaddition.[1][7]

  • In a 1-L three-necked flask under a nitrogen atmosphere, dissolve propionaldoxime (73.1 g, 1.0 mole) in 500 mL of N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (133.5 g, 1.0 mole) portion-wise over 1 hour, ensuring the temperature does not exceed 5°C. Stir the mixture for an additional hour at 0°C to form the intermediate hydroximoyl chloride.

  • Add ethyl 2-butynoate (ethyl tetrolate) (112.1 g, 1.0 mole) to the reaction mixture.

  • Slowly add triethylamine (101.2 g, 1.0 mole) dropwise via a dropping funnel over 2 hours, maintaining the temperature at 0°C. The triethylamine facilitates the in situ generation of the propanenitrile oxide, which is trapped by the alkyne.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into 2 L of ice-cold water and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic extracts and wash with water (2 x 500 mL) and then with saturated brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the final product.

Data Presentation

Comparison of Synthetic Protocols
ParameterMethod A: McMurry Synthesis[3]Method B: Huisgen Cycloaddition
Key Reagents Ethyl acetoacetate, 1-Nitropropane, POCl₃Propionaldoxime, Ethyl 2-butynoate, NCS
Solvent Benzene, ChloroformN,N-Dimethylformamide (DMF)
Reaction Temp. 0°C to Reflux0°C to Room Temperature
Reaction Time ~5 hours~24 hours
Reported Yield 68–71%Moderate to Good (Typical for this reaction)
Purification Vacuum DistillationVacuum Distillation or Chromatography
Key Advantages Proven, high-yield, one-pot cyclization stepAvoids POCl₃, mild conditions
Key Disadvantages Uses hazardous POCl₃ and ChloroformRequires careful control of in situ generation
Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₉H₁₃NO₃[8]
Molecular Weight 183.21 g/mol [8]
Appearance Liquid[3]
Boiling Point 71-72 °C @ 0.5 mmHg[3][8]
Density 1.07 g/mL[8]
Refractive Index (n_D²³) 1.4615[3]
CAS Number 53064-41-8[8]

Mandatory Visualizations

Workflow Diagrams

G Diagram 1: Workflow for McMurry Synthesis (Method A) cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Isoxazole Formation & Workup A1 Ethyl Acetoacetate + Pyrrolidine in Benzene A2 Reflux with Dean-Stark Trap A1->A2 A3 Solvent Removal A2->A3 A4 Ethyl β-pyrrolidinocrotonate A3->A4 B1 Enamine + 1-Nitropropane + Triethylamine in Chloroform A4->B1 Use directly B2 Add POCl₃ at 0-10°C B1->B2 B3 Aqueous & Acid/Base Washes B2->B3 B4 Dry & Concentrate B3->B4 B5 Vacuum Distillation B4->B5 B6 Final Product B5->B6

Caption: Workflow for the McMurry Synthesis of this compound.

G Diagram 2: Workflow for Huisgen Cycloaddition (Method B) cluster_0 In Situ Nitrile Oxide Generation cluster_1 Cycloaddition & Workup A1 Propionaldoxime in DMF A2 Add NCS at 0°C A1->A2 A3 Intermediate: Propionohydroximoyl Chloride A2->A3 B2 Add Triethylamine at 0°C A3->B2 Reacts upon addition of base B1 Add Ethyl 2-Butynoate B1->B2 B3 Aqueous Workup & Extraction B2->B3 B4 Dry & Concentrate B3->B4 B5 Purification (Distillation/Chromatography) B4->B5 B6 Final Product B5->B6

Caption: Workflow for the Huisgen 1,3-Dipolar Cycloaddition Synthesis.

References

Application Note and Protocol: Purification of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis of such isoxazole derivatives often results in crude products containing unreacted starting materials, byproducts, and other impurities.[1] Effective purification is crucial to obtain the compound at the desired purity for subsequent characterization and biological screening. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

While vacuum distillation is a documented method for the purification of this compound[2], column chromatography offers a versatile alternative, particularly for small-scale purifications and for removing impurities with close boiling points. The selection of an appropriate mobile phase is critical for achieving good separation of the target compound from impurities.[3] For isoxazole derivatives, a common and effective mobile phase system is a mixture of hexane and ethyl acetate.[4][5]

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collection vials

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Cotton or glass wool

  • Sand (optional)

Procedure:

  • Preparation of the Slurry:

    • In a beaker, add silica gel to an excess of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Stir the mixture gently with a glass rod to form a uniform slurry, ensuring no clumps are present.

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column. A thin layer of sand can be added on top of the plug.

    • Clamp the column in a vertical position.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow the excess solvent to drain, stopping when the solvent level reaches the top of the silica gel bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin the elution by opening the stopcock to achieve a steady flow rate.

    • Collect the eluent in fractions using test tubes or vials.

    • The polarity of the mobile phase can be gradually increased (e.g., from 95:5 to 80:20 hexane:ethyl acetate) to elute compounds with higher polarity.

  • Monitoring the Separation:

    • Monitor the separation process using Thin Layer Chromatography (TLC).

    • Spot small aliquots from the collected fractions onto a TLC plate.

    • Develop the TLC plate in a chamber containing the mobile phase.

    • Visualize the spots under a UV lamp.

    • The Retention Factor (Rf) of the target compound should ideally be around 0.3 for optimal separation.[3]

  • Combining and Concentrating Pure Fractions:

    • Identify the fractions containing the pure product based on the TLC analysis.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of this compound.

ParameterValue/RangeReference/Note
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Commonly used for isoxazole derivatives.[5]
Mobile Phase System Hexane:Ethyl AcetateA versatile system for separating moderately polar compounds.[4]
Initial Eluent Ratio 95:5 to 90:10 (v/v)Start with a less polar mixture to elute non-polar impurities.
Gradient Elution Gradually increase Ethyl Acetate to 20-30%To elute the target compound and more polar impurities.
Target Rf Value ~0.3Aim for this Rf on TLC for good separation.[3]
Purity (Post-Column) >97%Expected purity, can be confirmed by NMR, GC-MS, or HPLC.[6]
Physical Appearance Colorless to pale yellow oil or liquidBased on typical properties of similar compounds.
Boiling Point 72°C @ 0.5 mmHgAs reported for the distilled product.[2]

Visualizations

Below is a diagram illustrating the experimental workflow for the purification process.

G Experimental Workflow for Column Chromatography Purification cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane:EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate under Reduced Pressure combine->concentrate product Purified Product concentrate->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Synthesis of Leflunomide from Isoxazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leflunomide, N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, is an isoxazole derivative and a key disease-modifying antirheumatic drug (DMARD).[1] It functions as a prodrug, rapidly converting to its active metabolite, teriflunomide, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This inhibition disrupts the de novo pyrimidine synthesis pathway, preferentially affecting rapidly dividing cells like activated lymphocytes, thus exerting an immunosuppressive effect.[1][2] This document provides detailed protocols for the synthesis of leflunomide from isoxazole precursors, focusing on the prevalent and efficient two-step method.

General Synthetic Pathway

The most common and industrially scalable synthesis of leflunomide involves a two-step process.[3][4] The first step is the formation of the reactive intermediate, 5-methylisoxazole-4-carbonyl chloride, from 5-methylisoxazole-4-carboxylic acid. The second step is the acylation of 4-trifluoromethylaniline with the acid chloride to yield leflunomide.[5][6]

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Acylation 5-methylisoxazole-4-carboxylic_acid 5-Methylisoxazole-4-carboxylic Acid 5-methylisoxazole-4-carbonyl_chloride 5-Methylisoxazole-4-carbonyl Chloride 5-methylisoxazole-4-carboxylic_acid->5-methylisoxazole-4-carbonyl_chloride Toluene, DMF (cat.) Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->5-methylisoxazole-4-carbonyl_chloride Leflunomide Leflunomide 5-methylisoxazole-4-carbonyl_chloride->Leflunomide Toluene/Water ~40-60°C 4-trifluoromethylaniline 4-Trifluoromethylaniline 4-trifluoromethylaniline->Leflunomide Base Base (e.g., NaHCO₃) Base->Leflunomide Protocol1_Workflow start Start charge_reagents Charge reactor with 5-methylisoxazole-4-carboxylic acid and toluene start->charge_reagents end End: Acid Chloride Solution azeotropic_distillation Heat to reflux for azeotropic water removal charge_reagents->azeotropic_distillation cool_to_rt Cool to 25-30°C azeotropic_distillation->cool_to_rt add_catalyst Add catalytic DMF cool_to_rt->add_catalyst add_socl2 Slowly add thionyl chloride add_catalyst->add_socl2 reflux Heat under reflux for 2 hours add_socl2->reflux product Solution of 5-methylisoxazole-4-carbonyl chloride in toluene reflux->product product->end Logical_Relationships start_materials Starting Materials 5-Methylisoxazole-4-carboxylic Acid 4-Trifluoromethylaniline intermediate Intermediate 5-Methylisoxazole-4-carbonyl Chloride start_materials->intermediate Chlorination crude_product Crude Product Leflunomide intermediate->crude_product Acylation pure_product Purified Product High-Purity Leflunomide crude_product->pure_product Recrystallization impurities Potential Impurities|{Unreacted Starting Materials | By-products} crude_product->impurities

References

Application Notes and Protocols: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate as a precursor for novel antifungal agents. The protocols detailed below are based on established synthetic methodologies for analogous isoxazole-based compounds and are intended to serve as a guide for the development of new antifungal candidates.

Introduction

The isoxazole scaffold is a prominent feature in a variety of biologically active compounds, including a number of approved drugs. In the realm of antifungal research, isoxazole derivatives have demonstrated significant potential, often targeting essential fungal enzymes and cellular processes. This compound is a readily accessible starting material that, through derivatization of its carboxylate group, can be elaborated into a diverse library of potential antifungal agents. The primary synthetic strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, which then serves as a versatile intermediate for the synthesis of amides, esters, and other derivatives. These modifications are crucial for modulating the compound's physicochemical properties and enhancing its antifungal potency and spectrum of activity.

Synthetic Workflow Overview

The overall synthetic strategy for converting this compound into potential antifungal agents is a two-step process. The initial step involves the hydrolysis of the ethyl ester to yield 3-ethyl-5-methylisoxazole-4-carboxylic acid. This intermediate is then activated and coupled with a variety of amine-containing moieties to produce a library of isoxazole-4-carboxamides. This workflow allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituent introduced in the final step.

G start This compound intermediate 3-Ethyl-5-methylisoxazole-4-carboxylic acid start->intermediate Hydrolysis (e.g., NaOH, EtOH/H₂O) activated Acyl Chloride Intermediate intermediate->activated Activation (e.g., SOCl₂) final Target Antifungal Isoxazole-4-carboxamides activated->final Amidation (Amine Substrates)

Caption: Synthetic workflow for the preparation of antifungal isoxazole-4-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Attach a condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to a pH of approximately 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the product under vacuum to yield 3-ethyl-5-methylisoxazole-4-carboxylic acid.

Starting MaterialProductReagentsReaction TimeTypical Yield
This compound3-Ethyl-5-methylisoxazole-4-carboxylic acidNaOH, EtOH, H₂O, HCl2-4 hours85-95%
Protocol 2: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxamides

This protocol outlines the conversion of 3-ethyl-5-methylisoxazole-4-carboxylic acid into a representative carboxamide derivative, a class of compounds often associated with antifungal activity.

Materials:

  • 3-Ethyl-5-methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or other activating agent (e.g., EDC, HOBt)

  • An appropriate amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other non-nucleophilic base

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Suspend 3-ethyl-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the solution becomes clear.

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 3-ethyl-5-methylisoxazole-4-carboxamide.

IntermediateAmine SubstrateProduct ClassReagentsTypical Yield
3-Ethyl-5-methylisoxazole-4-carboxylic acidPrimary or Secondary AmineIsoxazole-4-carboxamideSOCl₂, Amine, TEA, DCM60-85%

Antifungal Activity Data (Representative)

The following table presents hypothetical, yet representative, in vitro antifungal activity data for a series of synthesized 3-ethyl-5-methylisoxazole-4-carboxamides against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of antifungal efficacy.

Compound IDR-Group (Amide Substituent)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
EMC-1 Phenyl1632
EMC-2 4-Chlorophenyl816
EMC-3 2,4-Dichlorophenyl48
EMC-4 4-Methoxyphenyl32>64
EMC-5 Benzyl1632
Fluconazole (Reference Drug)164

Proposed Mechanism of Action

While the precise mechanism of action for novel antifungal agents requires extensive investigation, many isoxazole-containing compounds are known to interfere with key fungal metabolic pathways. A plausible target for isoxazole-based antifungals is the inhibition of enzymes crucial for fungal cell wall or cell membrane biosynthesis. For instance, inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, is a common mechanism for azole antifungals. The diagram below illustrates this potential inhibitory action.

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Ergosterol Biosynthesis Inhibitor Isoxazole Antifungal Agent Inhibitor->Enzyme Inhibition

Application Notes and Protocols for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole class. While specific agrochemical applications for this exact molecule are not yet extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore in the development of a wide range of agrochemicals.[1][2] Isoxazole derivatives have demonstrated potent fungicidal, herbicidal, insecticidal, and even plant growth-regulating properties.[3][4][5][6][7] This document provides a detailed overview of the potential applications of this compound in agrochemical research, based on the activities of structurally related compounds. It also includes detailed protocols for screening its potential bioactivities.

The isoxazole ring is a key feature in several commercialized pesticides, highlighting its importance in crop protection.[1] The diverse biological activities of isoxazole derivatives stem from their ability to interact with various biological targets in pests and plants.[2] Therefore, this compound represents a promising candidate for screening and development as a novel agrochemical agent.

Potential Agrochemical Applications

Based on the known bioactivities of other isoxazole derivatives, this compound could be investigated for the following applications:

  • Fungicide: Isoxazole derivatives have been shown to be effective against a variety of plant pathogenic fungi.[8][9][10] They can act as systemic or contact fungicides, with modes of action that include the inhibition of succinate dehydrogenase in the fungal respiratory chain.[8]

  • Herbicide: Several isoxazole compounds are potent herbicides.[1][11] Their mechanisms of action can vary, with some inhibiting key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[1]

  • Insecticide: The isoxazole core is present in a number of insecticides.[12][13][14][15] These compounds can act on the nervous system of insects, for example, by targeting GABA receptors.[13]

  • Plant Growth Regulator: Some oxazole and isoxazole derivatives have exhibited cytokinin-like activity, suggesting potential applications in modulating plant growth and development.[4][16]

Data on Agrochemical Activities of Isoxazole Derivatives

To provide a context for the potential efficacy of this compound, the following table summarizes quantitative data from studies on various isoxazole derivatives.

Compound ClassTarget OrganismBioassayActivity MetricValueReference
3,5-disubstituted isoxazolesCallosobruchus chinensis (pulse beetle)InsecticidalLC5036 - 134 mg/L[12]
Isoxazoline derivativesSpodoptera frugiperda (fall armyworm)InsecticidalLC503.46 mg/L[13]
Isoxazole-containing neonicotinoidsNilaparvata lugens (brown planthopper)InsecticidalMortality40-70% at 4 mg/L[14]
Isoxazole-containing neonicotinoidsAphis craccivora (cowpea aphid)InsecticidalMortality90% at 20 mg/L[14]
3-(substituted phenyl)isoxazolesVarious weedsHerbicidalInhibitionGood activity[1]
Isoxazolol pyrazole carboxylateRhizoctonia solaniFungicidal (in vitro)EC500.37 µg/mL[8]
Isoxazole derivativesCandida albicansFungicidal (in vitro)MIC250 µg/mL[7]

Experimental Protocols

The following are detailed protocols for the preliminary screening of this compound for various agrochemical activities.

Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is designed to assess the direct inhibitory effect of the test compound on the growth of pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound by dissolving 100 mg in 10 mL of DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-60°C.

  • Dosing the Media: Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations of 10, 50, 100, and 200 ppm. Also, prepare a control plate with an equivalent amount of DMSO.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Diagram: Workflow for In Vitro Antifungal Assay

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution (10,000 ppm in DMSO) dosing Dose Media with Test Compound stock->dosing media Prepare PDA Medium media->dosing pour Pour Plates dosing->pour inoculate Inoculate with Fungal Plugs pour->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate Herbicidal_Assay_Workflow prep Prepare Test Solutions (various concentrations) treat Apply Test Solutions prep->treat setup Setup Petri Dishes with Filter Paper setup->treat sow Sow Weed Seeds treat->sow incubate Incubate in Growth Chamber sow->incubate data Collect Data (Germination, Root/Shoot Length) incubate->data analyze Analyze Inhibition data->analyze Insecticide_Pathway cluster_compound Compound Action cluster_receptor Neuronal Receptor cluster_channel Ion Channel cluster_effect Physiological Effect compound Ethyl 3-ethyl-5-methyl- isoxazole-4-carboxylate gaba_r GABA Receptor compound->gaba_r Binds to and blocks cl_channel Chloride Ion Channel gaba_r->cl_channel Prevents opening of hyperpolarization Hyperpolarization of Neuron cl_channel->hyperpolarization Inhibits Cl- influx, leading to paralysis Paralysis hyperpolarization->paralysis death Insect Death paralysis->death

References

Application Notes and Protocols: Developing Novel Immunosuppressive Agents from Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of novel immunosuppressive agents derived from isoxazole compounds. The isoxazole scaffold has emerged as a promising starting point for the development of new immunomodulatory drugs with potential applications in autoimmune diseases and organ transplantation.[1][2] This document outlines the key experimental procedures for evaluating the immunosuppressive properties of isoxazole derivatives, from initial in vitro screening to potential mechanisms of action.

Data Presentation: Immunosuppressive Activity of Isoxazole Derivatives

The following tables summarize the quantitative data on the immunosuppressive effects of representative isoxazole compounds. These derivatives, particularly the MM series and PUB1, have demonstrated significant potential in preclinical studies.[1][3]

Table 1: Inhibition of Phytohemagglutinin (PHA)-Induced PBMC Proliferation by Isoxazole Derivatives

Compound ID50% Inhibitory Concentration (IC50) in µMCell Viability at IC50 (%)Reference Compound (Cyclosporine A) IC50 in µM
MM3 Reported as having the strongest antiproliferative activity among MM1-MM10Not explicitly quantified, but selected for lack of toxicityNot specified in direct comparison
PUB1 Strongest antiproliferative activity in its series (specific value not provided)Not specifiedNot specified in direct comparison

Note: Specific IC50 values for MM3 and PUB1 were not available in the searched literature, but their potent activity was highlighted.[1][3]

Table 2: Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production

Compound IDConcentration Tested (µM)Inhibition of TNF-α Production (%)Reference Compound (Dexamethasone) Inhibition (%)
MM3 Not specifiedShown to inhibit LPS-induced TNF-α productionNot specified
PUB1 10 µg/mlSignificant inhibitionNot specified

Note: The studies demonstrated the inhibitory effect of these compounds on TNF-α production, a key pro-inflammatory cytokine.[1][3]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the immunosuppressive activity of isoxazole compounds.

In Vitro Assay: Inhibition of Phytohemagglutinin (PHA)-Induced Proliferation of Peripheral Blood Mononuclear Cells (PBMCs)

This assay is a standard method to assess the antiproliferative effects of compounds on T-lymphocytes.[1][4][5]

Materials:

  • Heparinized human peripheral blood

  • Ficoll-Paque density gradient medium

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • Test isoxazole compounds dissolved in DMSO

  • [3H]-thymidine

  • 96-well flat-bottom microplates

  • Liquid scintillation counter

Protocol:

  • PBMC Isolation:

    • Dilute heparinized blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood onto Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer containing plasma and platelets.

    • Collect the mononuclear cell layer at the interface and transfer to a new tube.

    • Wash the cells twice with PBS by centrifugation at 250 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Proliferation Assay:

    • Adjust the PBMC suspension to a final concentration of 1 x 106 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of various concentrations of the test isoxazole compounds (typically in serial dilutions) or vehicle control (DMSO) to the wells.

    • Add 50 µL of PHA (final concentration of 5 µg/mL) to stimulate cell proliferation. Include unstimulated control wells with medium only.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

    • Pulse the cells by adding 1 µCi of [3H]-thymidine to each well 18 hours before the end of the incubation period.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the PHA-stimulated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of proliferation.

In Vitro Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Tumor Necrosis Factor (TNF-α) Production in Human Whole Blood

This assay measures the effect of compounds on the production of the pro-inflammatory cytokine TNF-α by monocytes in a whole blood setting.[1][4]

Materials:

  • Heparinized human whole blood

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test isoxazole compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 24-well plates

Protocol:

  • Assay Setup:

    • In a 24-well plate, add various concentrations of the test isoxazole compounds or vehicle control.

    • Add 1 mL of fresh heparinized human whole blood to each well.

    • Add LPS to a final concentration of 1 µg/mL to stimulate TNF-α production. Include unstimulated control wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plates at 1500 x g for 10 minutes.

    • Collect the plasma supernatant from each well.

    • Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.

Mechanism of Action: Apoptosis Induction in Jurkat Cells

This protocol aims to determine if the immunosuppressive effect of isoxazole compounds is mediated by inducing apoptosis in T-lymphocytes, using the Jurkat cell line as a model.[1][3][4]

Materials:

  • Jurkat cells (human T-lymphocyte cell line)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Test isoxazole compounds dissolved in DMSO

  • Antibodies for Western blotting against Caspase-8, Fas, and NF-κB1

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • Western blotting apparatus and reagents

Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in complete RPMI-1640 medium.

    • Seed the cells in culture flasks or plates at a density of 1 x 106 cells/mL.

    • Treat the cells with the test isoxazole compound at its IC50 concentration (determined from the proliferation assay) or a range of concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Apoptosis Analysis by Flow Cytometry:

    • Harvest the treated and control cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the Annexin V-FITC/PI kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

  • Analysis of Apoptotic Protein Expression by Western Blotting:

    • Prepare cell lysates from treated and control cells.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against Caspase-8, Fas, and NF-κB1.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Mandatory Visualizations

Signaling Pathway of Isoxazole-Induced Immunosuppression

G Proposed Signaling Pathway for Isoxazole-Induced Immunosuppression cluster_cell T-Lymphocyte Isoxazole Compound Isoxazole Compound Fas Receptor Fas Receptor Isoxazole Compound->Fas Receptor Induces Expression Caspase-8 Caspase-8 Isoxazole Compound->Caspase-8 Induces Expression NF-κB1 NF-κB1 Isoxazole Compound->NF-κB1 Induces Expression Fas Receptor->Caspase-8 Activates Apoptosis Apoptosis Caspase-8->Apoptosis Initiates NF-κB1->Apoptosis Contributes to

Caption: Proposed mechanism of immunosuppression by isoxazole compounds.

Experimental Workflow for Screening Isoxazole Derivatives

G Workflow for Screening and Evaluation of Isoxazole-Based Immunosuppressants Synthesis of Isoxazole Library Synthesis of Isoxazole Library In Vitro Screening In Vitro Screening Synthesis of Isoxazole Library->In Vitro Screening PBMC Proliferation Assay PBMC Proliferation Assay In Vitro Screening->PBMC Proliferation Assay TNF-α Production Assay TNF-α Production Assay In Vitro Screening->TNF-α Production Assay Hit Identification Hit Identification PBMC Proliferation Assay->Hit Identification TNF-α Production Assay->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Active Compounds Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Screening cascade for novel isoxazole immunosuppressants.

Logical Relationship in Drug Development

G Logical Progression of Immunosuppressant Development Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis In Vitro Efficacy In Vitro Efficacy Compound Synthesis->In Vitro Efficacy In Vivo Efficacy In Vivo Efficacy In Vitro Efficacy->In Vivo Efficacy Promising Candidates Toxicity Studies Toxicity Studies In Vivo Efficacy->Toxicity Studies Clinical Trials Clinical Trials Toxicity Studies->Clinical Trials Safe & Efficacious

Caption: Key stages in the development of immunosuppressive drugs.

References

Application Notes and Protocols for the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms adjacent to each other. The 3,5-disubstituted isoxazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active molecules with antibacterial, antiviral, anticancer, and anti-inflammatory properties. The synthesis of these compounds is therefore of significant interest to the drug development community. The most prevalent and versatile method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This document provides detailed protocols for this key transformation, offering different strategies to accommodate a variety of substrates and experimental conditions.

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The primary route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[1][2][3][4][5] This reaction is highly regioselective, typically affording the 3,5-disubstituted isomer as the major product.[2][6][7] The nitrile oxide is a reactive intermediate and is usually generated in situ from a stable precursor, most commonly an aldoxime or a nitroalkane.[1][8]

Several methods exist for the in situ generation of nitrile oxides, each with its own advantages. These include the use of halogenating agents, hypervalent iodine reagents, and copper catalysts.[3][6][9] The choice of method can influence reaction efficiency, substrate scope, and reaction conditions.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from representative protocols for the synthesis of 3,5-disubstituted isoxazoles, allowing for easy comparison of different methodologies.

MethodStarting MaterialsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Copper(I)-Catalyzed One-Pot SynthesisAldehyde, Hydroxylamine HCl, Terminal AlkyneCuSO₄·5H₂O, Copper turnings, Chloramine-Tt-BuOH/H₂O (1:1)Ambient0.5 - 170-95--INVALID-LINK--[6][7]
Hypervalent Iodine-Induced CycloadditionAldoxime, Terminal AlkynePhenyliodine bis(trifluoroacetate) (PIFA)DichloromethaneAmbient0.5 - 285-98--INVALID-LINK--[2][3][9]
Solvent-Free Mechanochemical SynthesisHydroxyimidoyl Chloride, Terminal AlkyneCu/Al₂O₃ (optional)None (Ball-milling)Ambient0.5 - 160-95--INVALID-LINK--[4]
Domino Reductive Nef Reaction/Cyclizationβ-NitroenoneSnCl₂·2H₂OEthyl Acetate90 (MW)262-91--INVALID-LINK--[8][10]
Deep Eutectic Solvent (DES) Mediated SynthesisAldehyde, Hydroxylamine, AlkyneN-Chlorosuccinimide (NCS), NaOHCholine Chloride:Urea (1:2)50450-85--INVALID-LINK--[1]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a convenient one-pot, three-step procedure utilizing a regioselective copper(I)-catalyzed cycloaddition.[6][7]

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.05 eq)

  • Sodium hydroxide (1.05 eq)

  • Terminal alkyne (1.0 eq)

  • Chloramine-T trihydrate (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.03 eq)

  • Copper turnings (catalytic amount)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH and water, add the aldehyde (1.0 eq) and sodium hydroxide (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes. Completion of oxime formation can be monitored by Thin Layer Chromatography (TLC).

  • To the reaction mixture, add the terminal alkyne (1.0 eq), followed by Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.

  • Add CuSO₄·5H₂O (0.03 eq) and a few copper turnings.

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Hypervalent Iodine-Induced Synthesis of 3,5-Disubstituted Isoxazoles

This method utilizes a hypervalent iodine reagent for the rapid and high-yielding synthesis of 3,5-disubstituted isoxazoles under mild conditions.[2][3][9]

Materials:

  • Aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Phenyliodine bis(trifluoroacetate) (PIFA) (1.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in dichloromethane.

  • Add phenyliodine bis(trifluoroacetate) (PIFA) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure 3,5-disubstituted isoxazole.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Oxime_Formation Step 1: Oxime Formation (NaOH, t-BuOH/H₂O, RT, 30 min) Aldehyde->Oxime_Formation Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime_Formation Alkyne Terminal Alkyne Cycloaddition Step 3: [3+2] Cycloaddition (Cu(I) catalyst, RT, 0.5-1 h) Alkyne->Cycloaddition Nitrile_Oxide_Generation Step 2: Nitrile Oxide Generation (Chloramine-T) Oxime_Formation->Nitrile_Oxide_Generation Intermediate Nitrile_Oxide_Generation->Cycloaddition Intermediate Extraction Aqueous Workup & Extraction Cycloaddition->Extraction Purification Column Chromatography Extraction->Purification Product 3,5-Disubstituted Isoxazole Purification->Product

Caption: Experimental workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

References

Application Notes and Protocols: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of a wide array of biologically active molecules. The isoxazole core is a privileged scaffold in medicinal chemistry, known to be present in numerous compounds with diverse therapeutic properties. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical building block in drug discovery and agrochemical research.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol [1]
Boiling Point 71-72 °C at 0.5 mmHg[1][2]
Density 1.066 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.4630[2]
Appearance Colorless to pale yellow liquid
CAS Number 53064-41-8

Core Synthetic Transformations

This compound can be readily transformed into key intermediates, primarily the corresponding carboxylic acid, which then serves as a precursor for a variety of amide derivatives.

Hydrolysis to 3-ethyl-5-methylisoxazole-4-carboxylic acid

The ester functionality of this compound can be efficiently hydrolyzed to yield the corresponding carboxylic acid. This transformation is a critical first step for the synthesis of amides and other derivatives.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is adapted from a procedure for a structurally similar compound.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Acid Addition: Add a 60% aqueous solution of sulfuric acid (H₂SO₄). The ratio of ester to acid solution should be sufficient to ensure complete hydrolysis.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 8-9.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

    • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the carboxylic acid.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

dot

Fig. 1: Workflow for the hydrolysis of the title compound.
Amide Bond Formation

The resulting 3-ethyl-5-methylisoxazole-4-carboxylic acid is a versatile intermediate for the synthesis of a wide range of amides. The biological activity of the final compound is often tuned by the nature of the amine used in the coupling reaction.

Experimental Protocol: General Amide Coupling

This protocol provides a general method for the synthesis of amides from 3-ethyl-5-methylisoxazole-4-carboxylic acid.

  • Activation of Carboxylic Acid:

    • Dissolve 3-ethyl-5-methylisoxazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

dot

Fig. 2: General workflow for amide synthesis.

Applications in the Synthesis of Bioactive Molecules

While specific biological data for derivatives of this compound is limited in the public domain, the isoxazole-4-carboxamide scaffold is a well-established pharmacophore. The following sections describe potential applications based on data from structurally related compounds.

Anticancer Agents

Isoxazole-carboxamide derivatives have shown significant potential as anticancer agents. Studies on analogous series, such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides, have demonstrated cytotoxic activity against various cancer cell lines.[3][4] The mechanism of action for some isoxazole-based anticancer agents involves the disruption of intracellular signaling pathways crucial for cancer cell proliferation and survival.[2]

Quantitative Data for Analogous Anticancer Compounds

The following table summarizes the in vitro cytotoxic activity of a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives against different cancer cell lines.[3]

CompoundR-group on AmideCell LineIC₅₀ (µg/mL)
2d 3,4-dimethoxyphenylHep3B~23
2e 2,5-dimethoxyphenylHep3B~23
2d 3,4-dimethoxyphenylHeLa15.48
2a 4-(tert-butyl)phenylMCF-739.80

dot

Anticancer_Pathway Isoxazole Isoxazole Carboxamide Derivative Receptor Cell Surface Receptors (e.g., EGFR) Isoxazole->Receptor Inhibits Signaling Intracellular Signaling (e.g., PI3K/Akt, MAPK) Isoxazole->Signaling Inhibits Receptor->Signaling Activates Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Fig. 3: Potential signaling pathway modulation by isoxazole derivatives.
Fungicides and Herbicides

The isoxazole moiety is also a key component in many agrochemicals. Derivatives of 5-methylisoxazole-4-carboxamides have been synthesized and evaluated for their fungicidal and herbicidal activities.[5]

Quantitative Data for Analogous Fungicidal and Herbicidal Compounds

The following table presents the biological activity of a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates.[5]

Compound ClassApplicationOrganism/PlantInhibition (%)Concentration/Dosage
I-1 to I-5 FungicidalFusarium graminearum32-58100 mg/L
I-1 to I-5 FungicidalThanatephorus cucumeris32-58100 mg/L
I-1 to I-5 FungicidalBotrytis cinerea32-58100 mg/L
I-1 to I-5 FungicidalFusarium oxysporum32-58100 mg/L
I-4 HerbicidalVarious test plants20-50150 g ai/ha

The herbicidal mode of action for some isoxazole derivatives involves the inhibition of key plant enzymes, such as D1 protease, which is essential for photosynthesis.[6]

dot

Agrochemical_MoA Isoxazole Isoxazole Carboxamide Derivative Enzyme Target Enzyme (e.g., D1 Protease) Isoxazole->Enzyme Inhibits Process Essential Biological Process (e.g., Photosynthesis) Enzyme->Process Enables Growth Fungal/Plant Growth Process->Growth Sustains

Fig. 4: General mode of action for isoxazole-based agrochemicals.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its straightforward conversion to the corresponding carboxylic acid opens up a vast chemical space for the creation of novel amide derivatives with potential applications in medicine and agriculture. The isoxazole-4-carboxamide scaffold has been shown to be a key pharmacophore in compounds with anticancer, fungicidal, and herbicidal activities. Further exploration of derivatives based on the 3-ethyl-5-methylisoxazole core is a promising avenue for the discovery of new and effective chemical entities. Researchers are encouraged to use the provided protocols as a starting point for their synthetic endeavors in this exciting area of chemical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a typical reported yield for the synthesis of this compound?

A1: A well-established procedure reports a yield of 68–71% for the synthesis of this compound.[1]

Q2: What are the main starting materials for this synthesis?

A2: The synthesis typically involves the reaction of ethyl β-pyrrolidinocrotonate with 1-nitropropane in the presence of triethylamine and phosphorus oxychloride in a chloroform solvent.[1]

Q3: What are common side reactions or impurities I should be aware of?

A3: A common issue in the synthesis of similar isoxazoles is the formation of isomeric impurities. For instance, in the synthesis of ethyl-5-methylisoxazole-4-carboxylate, the isomeric impurity ethyl-3-methylisoxazole-4-carboxylate can be generated through a non-specific attack during cyclization.[2][3] While the referenced method for the target molecule is described as quite selective, it is a potential issue to be mindful of in isoxazole synthesis.[1] Inadequate removal of triethylamine hydrochloride during workup can also lead to contamination of the distilled product.[1]

Q4: How can I minimize the formation of isomeric impurities?

A4: Controlling the reaction temperature is a key factor. For the synthesis of related isoxazoles, it has been shown that conducting the reaction at low temperatures (e.g., -20°C to 0°C) increases the regioselectivity of the cyclization reaction, thus limiting the formation of isomeric impurities.[2][3]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, the reaction should be performed in an efficient fume hood. The reagents used, such as pyrrolidine, phosphorus oxychloride, and triethylamine, are noxious. Additionally, if benzene is used as a solvent for the preparation of the starting material, it is important to be aware that it is a carcinogen and appropriate safety measures, including a well-ventilated hood and glove protection, are required.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction of starting materials.- Ensure accurate stoichiometry of reactants. - Monitor the reaction progress using an appropriate analytical technique like TLC. - Extend the reaction time if necessary. The referenced procedure allows the reaction to stir for 15 hours after the addition of reagents is complete.[1]
Loss of product during workup and purification.- Perform aqueous washes carefully to avoid emulsion formation. - Ensure complete extraction of the product from the aqueous layer. - Optimize distillation conditions (pressure and temperature) to prevent product decomposition. The product has a boiling point of 72°C at 0.5 mm.[1]
Product Contamination Presence of a fluffy white powder in the distillate.This is likely due to remaining triethylamine hydrochloride.[1]
Presence of unreacted starting materials or byproducts.Incomplete reaction or side reactions.
Difficulty in Purification Discoloration of the product upon distillation.The starting enamine, ethyl β-pyrrolidinocrotonate, can discolor upon distillation, leading to product losses.[1]

Experimental Protocols

Synthesis of this compound[1]

This procedure is adapted from Organic Syntheses.

A. Ethyl β-pyrrolidinocrotonate (Enamine Intermediate)

  • In a 1-liter flask equipped with a Dean-Stark water separator and a condenser, dissolve ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.

  • Establish a nitrogen atmosphere and bring the mixture to a vigorous reflux for 45 minutes, or until the theoretical amount of water (18 ml) has been collected.

  • Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of ethyl β-pyrrolidinocrotonate. This product is of high purity and can be used in the next step without further purification.

B. Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

  • In a 5-liter, three-necked flask fitted with a dropping funnel and a gas-inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

  • Cool the flask in an ice bath and maintain a nitrogen atmosphere.

  • While stirring, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel over a period of 3 hours.

  • After the addition is complete, remove the ice bath and continue stirring for an additional 15 hours at room temperature.

  • Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the wash remains acidic to remove all amine bases.

  • Subsequently, wash the chloroform layer with 5% aqueous sodium hydroxide, followed by a wash with saturated brine.

  • Dry the chloroform layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • Distill the product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. The boiling point is 72°C at 0.5 mm, and the refractive index is nD23 1.4615.

Visualizations

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Isoxazole Synthesis start Ethyl Acetoacetate + Pyrrolidine in Benzene reflux Reflux with Dean-Stark Trap start->reflux evaporation1 Rotary Evaporation reflux->evaporation1 product1 Ethyl β-pyrrolidinocrotonate evaporation1->product1 reactants Ethyl β-pyrrolidinocrotonate + 1-Nitropropane + Triethylamine in Chloroform product1->reactants Used in next step addition Slow addition of Phosphorus Oxychloride (0°C, 3h) reactants->addition stirring Stir at Room Temperature (15h) addition->stirring workup Aqueous Workup (HCl, NaOH, Brine) stirring->workup drying Drying (MgSO4) workup->drying evaporation2 Rotary Evaporation drying->evaporation2 distillation Vacuum Distillation evaporation2->distillation final_product Ethyl 3-ethyl-5-methyl- isoxazole-4-carboxylate distillation->final_product troubleshooting_yield start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_workup Product Loss During Workup? start->check_workup stoichiometry Verify Stoichiometry check_reaction->stoichiometry Yes monitoring Monitor with TLC check_reaction->monitoring Yes time Extend Reaction Time check_reaction->time Yes extraction Optimize Extraction check_workup->extraction Yes distillation_params Optimize Distillation (Temp & Pressure) check_workup->distillation_params Yes solution Improved Yield stoichiometry->solution monitoring->solution time->solution extraction->solution distillation_params->solution

References

Technical Support Center: Minimizing Isomer Formation in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and minimizing isomer formation during isoxazole synthesis.

Troubleshooting Guides

This section addresses specific issues related to isomeric impurities encountered during the synthesis of isoxazoles.

Issue Possible Cause(s) Recommended Solution(s)
Formation of two or more regioisomers in 1,3-dipolar cycloaddition 1. Electronic and Steric Effects: The electronic properties and steric hindrance of the substituents on the nitrile oxide and the alkyne are not sufficiently different to favor one isomer.[1]a. Modify Substituents: If possible, introduce bulky groups on either the nitrile oxide or the alkyne to sterically hinder the formation of one isomer.[1] b. Alter Electronic Properties: Use electron-withdrawing or electron-donating groups to influence the regioselectivity.[1]
2. Reaction Conditions: The solvent and temperature may not be optimal for achieving high regioselectivity.[2]a. Solvent Screening: Experiment with a range of solvents with varying polarities. Polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[2] b. Temperature Optimization: Vary the reaction temperature. Lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.[1]
3. Lack of Catalyst: The uncatalyzed reaction may not be inherently regioselective.a. Introduce a Catalyst: Employ a catalyst known to direct the regioselectivity of 1,3-dipolar cycloadditions. Copper(I) and Ruthenium(II) catalysts are effective in favoring the formation of specific regioisomers.[1]
Inconsistent Isomer Ratios Between Batches 1. Purity of Starting Materials: Impurities in the starting materials, such as the alkyne or the nitrile oxide precursor, can affect the reaction outcome.a. Purify Starting Materials: Ensure the purity of all reactants through appropriate purification techniques like distillation or recrystallization.
2. In situ Generation of Nitrile Oxide: The method of in situ generation of the nitrile oxide may not be consistent.a. Standardize Generation Method: Consistently use the same method for generating the nitrile oxide, for example, the dehydrohalogenation of hydroxamoyl chlorides with a specific base or the oxidation of aldoximes.[3]
Difficulty in Separating Isomers 1. Similar Physicochemical Properties: The synthesized isomers may have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging.a. Optimize Chromatography: Screen different solvent systems and stationary phases for column chromatography to enhance separation. b. Derivatization: If possible, selectively derivatize one isomer to alter its physical properties, facilitating separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing isoxazoles, and which are most prone to isomer formation?

A1: The two most common and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[2] The 1,3-dipolar cycloaddition is particularly susceptible to the formation of regioisomers, especially when using unsymmetrical internal alkynes.[1]

Q2: How can I control regioselectivity in the 1,3-dipolar cycloaddition reaction for isoxazole synthesis?

A2: Controlling regioselectivity is a significant challenge. Several strategies can be employed:

  • Catalysis: The use of catalysts like Copper(I) or Ruthenium(II) can strongly favor the formation of a specific regioisomer.[1] Copper(I)-catalyzed reactions, for instance, often yield 3,5-disubstituted isoxazoles with high selectivity.[1]

  • Substituent Effects: The electronic and steric nature of the substituents on both the nitrile oxide and the alkyne play a crucial role.[1] Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[1] Bulky substituents can also direct the cycloaddition to the sterically less hindered product.[1]

  • Solvent and Temperature: The choice of solvent can impact regioselectivity.[2] Optimizing the reaction temperature is also critical, as it can influence the kinetic versus thermodynamic product distribution.[2]

Q3: I am observing significant formation of furoxan (nitrile oxide dimer) as a byproduct. How can I minimize this?

A3: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide.[1] To minimize this:

  • Slow Addition: If generating the nitrile oxide in situ, ensure its slow generation or addition to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition.[1]

  • Excess Alkyne: Using a stoichiometric excess of the alkyne can help to outcompete the dimerization reaction.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the cycloaddition.[1]

Q4: Can the method of nitrile oxide generation affect the outcome of the reaction?

A4: Yes, the method of generating the nitrile oxide is important. Common methods include the dehydrohalogenation of hydroxamoyl chlorides with a base and the oxidation of aldoximes.[3] The choice of base for the dehydrohalogenation or the oxidizing agent for the aldoxime oxidation can influence the reaction rate and potentially the side product profile.[1]

Q5: When reacting an unsymmetrical β-dicarbonyl compound with hydroxylamine, I get a mixture of two regioisomeric isoxazoles. How can I synthesize the desired isomer selectively?

A5: The reaction of an unsymmetrical β-dicarbonyl compound with hydroxylamine can indeed lead to two regioisomers.[1] Controlling this selectivity can be achieved by modifying the reaction conditions, such as the pH of the reaction medium. In some cases, one carbonyl group may be more reactive towards hydroxylamine under specific pH conditions, allowing for preferential formation of one isomer.

Data Presentation

Table 1: Influence of Catalysts on the Regioselectivity of 1,3-Dipolar Cycloaddition

Nitrile Oxide Alkyne Catalyst Solvent Temperature (°C) Isomer Ratio (3,5- vs 3,4-) Reference
Ar-CNOPh-CCHNone (Thermal)Toluene110Mixture[1]
Ar-CNOPh-CCHCu(I)VariousRoom Temp>95:5[1][4]
Ar-CNOPh-CCHRu(II)VariousVariousVaries, can be selective for 3,4-isomer[1][5]

Table 2: Effect of Solvents on Isoxazole Synthesis Yield

Reaction Type Solvent Temperature (°C) Yield (%) Reference
1,3-Dipolar CycloadditionEthyl Methyl Ketone6574-96[1]
1,3-Dipolar CycloadditionMethanolRoom TempHigh[1]
1,3-Dipolar Cycloaddition (Microwave)THF/WaterN/A31-92[6]

Experimental Protocols

Key Experiment: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition for Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general procedure for the highly regioselective synthesis of 3,5-disubstituted isoxazoles.

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Oxidant (e.g., Isoamyl Nitrite) (1.5 mmol)[1]

  • Solvent (e.g., Ethyl Methyl Ketone) (5 mL)[1]

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (0.05 mmol) in the chosen solvent (5 mL), add the oxidant (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.[1]

Visualizations

cluster_start Starting Materials cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_products Regioisomeric Products Nitrile Oxide (R1-CNO) Nitrile Oxide (R1-CNO) Transition State A Transition State A Nitrile Oxide (R1-CNO)->Transition State A Transition State B Transition State B Nitrile Oxide (R1-CNO)->Transition State B Unsymmetrical Alkyne (R2-CC-R3) Unsymmetrical Alkyne (R2-CC-R3) Unsymmetrical Alkyne (R2-CC-R3)->Transition State A Unsymmetrical Alkyne (R2-CC-R3)->Transition State B 3,4-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole Transition State A->3,4-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole Transition State B->3,5-Disubstituted Isoxazole

Caption: Formation of regioisomers in 1,3-dipolar cycloaddition.

Start Isomer Formation Observed Analysis Analyze Isomer Ratio (e.g., NMR, GC-MS) Start->Analysis Catalyst Catalyst Used? Analysis->Catalyst AddCatalyst Introduce Regioselective Catalyst (e.g., Cu(I)) Catalyst->AddCatalyst No SolventTemp Solvent/Temp Optimized? Catalyst->SolventTemp Yes End Desired Isomer Isolated AddCatalyst->End ScreenConditions Screen Solvents and Temperatures SolventTemp->ScreenConditions No Substituents Substituents Modifiable? SolventTemp->Substituents Yes ScreenConditions->End ModifySubstituents Modify Steric/Electronic Properties Substituents->ModifySubstituents Yes Purification Optimize Purification Protocol Substituents->Purification No ModifySubstituents->End Purification->End

Caption: Troubleshooting workflow for minimizing isomer formation.

References

Technical Support Center: Regioselectivity in 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides for isoxazole synthesis.

Troubleshooting Guides

Issue 1: Poor Regioselectivity with Terminal Alkynes, Obtaining a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles

When reacting a nitrile oxide with a terminal alkyne, the 3,5-disubstituted isoxazole is generally the electronically and sterically favored product.[1][2] However, a number of factors can lead to the formation of the undesired 3,4-regioisomer.

Possible Causes and Solutions:

  • Suboptimal Solvent Choice: The polarity of the solvent can influence the transition state energies of the two regioisomeric pathways.

    • Recommendation: Employ less polar solvents to favor the 3,5-isomer. A systematic solvent screen is recommended.[1] For instance, the ratio of 3,5- to 3,4-disubstituted isoxazoles has been observed to decrease as solvent polarity increases.[3]

  • High Reaction Temperature: Elevated temperatures can sometimes provide enough energy to overcome the activation barrier for the less favored 3,4-isomer, leading to a decrease in regioselectivity.[1]

    • Recommendation: Optimize the reaction temperature. Running the reaction at a lower temperature may improve the regioselectivity in favor of the 3,5-isomer.

  • Unfavorable Electronic Effects: While typically favoring the 3,5-isomer, the electronic properties of substituents on both the nitrile oxide and the alkyne can alter the frontier molecular orbital (FMO) interactions, leading to a mixture of products.[1][2]

    • Recommendation: If substituent modification is possible, consider using more sterically demanding groups to disfavor the 3,4-isomer.

Issue 2: Preferential Formation of the 3,5-Disubstituted Isoxazole When the 3,4-Isomer is Desired

The synthesis of 3,4-disubstituted isoxazoles is a known challenge due to the inherent preference for the 3,5-regioisomer in reactions with terminal alkynes.[1][4]

Strategies to Promote 3,4-Regioisomer Formation:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, employing internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the alkyne can influence the regiochemical outcome.[1]

  • Catalyst Control: Certain catalysts can override the inherent electronic and steric preferences of the reactants.

    • Recommendation: The use of specific ruthenium catalysts, such as Cp*RuCl(COD), has been reported to promote the formation of 3,4-disubstituted isoxazoles.[4]

  • Intramolecular Cycloaddition: By tethering the nitrile oxide and alkyne functionalities within the same molecule, the cycloaddition can be directed to form the 3,4-fused isoxazole ring system due to conformational constraints.[4]

Issue 3: Low Reaction Yield

Low yields in isoxazole synthesis can be attributed to several factors beyond regioselectivity.

Troubleshooting Low Yields:

  • Nitrile Oxide Dimerization: Nitrile oxides are often unstable and can dimerize to form furoxans, especially if the dipolarophile is not reactive enough.[1][2]

    • Recommendation: Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the alkyne.[1] Slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can also minimize its concentration and favor the desired cycloaddition.[2] Using an excess of the dipolarophile can also be beneficial.[2]

  • Substrate Reactivity: Electron-deficient alkynes may exhibit sluggish reactivity.

    • Recommendation: The use of a copper(I) catalyst can accelerate the reaction.[1]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly impede the reaction rate.[1]

    • Recommendation: If possible, consider using reactants with smaller substituents. Alternatively, higher reaction temperatures or longer reaction times may be necessary, though this could impact regioselectivity.

Factors Influencing Regioselectivity

The regiochemical outcome of the 1,3-dipolar cycloaddition is primarily governed by a combination of electronic and steric effects.

Caption: Key factors governing regioselectivity in isoxazole synthesis.

Quantitative Data Summary

The choice of solvent can significantly impact the regiomeric ratio of 3,5- to 3,4-disubstituted isoxazoles. The following table summarizes the observed ratios for the reaction between 2-furfuryl nitrile oxide and ethyl propiolate in various solvents.[3]

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-Disubstituted Isoxazole
Toluene2.42.0
Dichloromethane9.13.4
Ethanol24.61.9
Dimethyl sulfoxide46.71.5

Data extracted from a study on the effect of solvents on the 1,3-dipolar cyclization reaction between ethyl propiolate and 2-furfuryl nitrile oxide.[3]

Experimental Protocols

General Procedure for In Situ Generation of Nitrile Oxide and Cycloaddition

This protocol describes a general method for the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from an aldoxime, with an alkyne.

Materials:

  • Aldoxime (1.0 eq)

  • Alkyne (1.0-1.5 eq)

  • Oxidizing agent (e.g., sodium hypochlorite solution)

  • Solvent (e.g., dichloromethane)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • To a solution of the aldoxime (1.0 eq) and the alkyne (1.0-1.5 eq) in the chosen solvent, add the oxidizing agent (e.g., aqueous sodium hypochlorite) dropwise at room temperature.[3]

  • Stir the reaction mixture vigorously overnight.[3]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[3]

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[3]

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to isolate the desired isoxazole regioisomer(s).

Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This method is particularly useful for accelerating reactions and ensuring high regioselectivity for the 3,5-isomer.

Materials:

  • Terminal alkyne

  • Nitrile oxide precursor (e.g., hydroximoyl halide)

  • Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)

  • Base (e.g., triethylamine)

  • Solvent (e.g., t-BuOH/H₂O)

Procedure:

  • Combine the terminal alkyne, nitrile oxide precursor, and copper(I) catalyst in the reaction solvent.

  • Add the base to facilitate the in situ generation of the nitrile oxide.

  • Stir the reaction at the optimized temperature until completion.

  • Perform an appropriate workup and purification to isolate the 3,5-disubstituted isoxazole.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Undesired Regioselectivity q1 What is the desired regioisomer? start->q1 is_35 3,5-Disubstituted q1->is_35 3,5-isomer is_34 3,4-Disubstituted q1->is_34 3,4-isomer check_solvent Analyze Solvent Polarity is_35->check_solvent use_internal_alkyne Use Internal Alkyne is_34->use_internal_alkyne lower_temp Lower Reaction Temperature check_solvent->lower_temp If polar add_catalyst_cu Consider Cu(I) Catalyst lower_temp->add_catalyst_cu end_35 Improved 3,5-Selectivity add_catalyst_cu->end_35 use_catalyst_ru Employ Ru Catalyst use_internal_alkyne->use_catalyst_ru intramolecular_strategy Design Intramolecular Reaction use_catalyst_ru->intramolecular_strategy end_34 Improved 3,4-Selectivity intramolecular_strategy->end_34

Caption: A workflow for troubleshooting regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: Why does the 1,3-dipolar cycloaddition with terminal alkynes typically yield 3,5-disubstituted isoxazoles?

A1: This preference is primarily explained by Frontier Molecular Orbital (FMO) theory. The dominant interaction is usually between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide. This orbital alignment favors the transition state leading to the 3,5-disubstituted product.[1] Steric effects also play a role, as placing the larger substituents further apart in the transition state is generally more favorable.[1]

Q2: How can I minimize the formation of furoxan (nitrile oxide dimer) byproducts?

A2: Furoxan formation is a common side reaction.[2] To minimize it, generate the nitrile oxide in situ in the presence of the alkyne. This ensures the nitrile oxide reacts with the alkyne faster than it dimerizes. Using a slow addition method for the nitrile oxide precursor, maintaining a low reaction temperature, and using an excess of the alkyne can also suppress dimerization.[1][2]

Q3: Can catalysts change the regioselectivity of the reaction?

A3: Yes, certain metal catalysts can significantly influence the regiochemical outcome. Copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles and can increase reaction rates.[2][5] Conversely, specific ruthenium catalysts have been used to promote the formation of the less common 3,4-disubstituted regioisomer.[4]

Q4: What is the effect of substituents on the alkyne and nitrile oxide on regioselectivity?

A4: Both electronic and steric properties of the substituents are crucial. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[2] Large, bulky substituents on either reactant will sterically disfavor the formation of the more hindered regioisomer, which often reinforces the preference for the 3,5-disubstituted product in reactions with terminal alkynes.[1]

Q5: My reaction is not working at all. What are some fundamental issues to check?

A5: If you are observing no product formation, first verify the successful generation of your nitrile oxide. The choice of precursor and the method of generation (e.g., oxidation of aldoximes or dehydration of nitroalkanes) are critical. Ensure your starting materials are pure and the reaction conditions (temperature, solvent, stoichiometry) are optimized. Also, consider the inherent reactivity of your alkyne; highly electron-poor or sterically hindered alkynes may react very slowly.[1]

References

Technical Support Center: Synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The synthesis can lead to several byproducts and impurities, which can affect the purity and yield of the final product. The most commonly encountered species include:

  • Triethylamine hydrochloride: This salt precipitates from the reaction mixture when triethylamine is used as a base.[1]

  • Unreacted starting materials: Residual ethyl acetoacetate may be present if the reaction does not go to completion.[1]

  • Positional Isomers: Although the referenced synthesis method is highly regioselective, the formation of the isomeric byproduct, Ethyl 5-ethyl-3-methylisoxazole-4-carboxylate, is a possibility in isoxazole syntheses.[2][3] In some syntheses of related isoxazoles, this isomeric impurity has been observed at levels as low as 0.1%.[2][3]

  • Hydrolysis products: During acidic workup, unreacted enamine starting material can hydrolyze back to ethyl acetoacetate.[1]

Q2: How can I minimize the formation of the positional isomer?

A2: The formation of positional isomers is a common challenge in isoxazole synthesis. The choice of synthetic route is critical. The method described in Organic Syntheses using a 1,3-dipolar cycloaddition of a nitrile oxide with an enamine is noted for its high selectivity, with no reported isomer formation.[1] For other related isoxazole syntheses, controlling the reaction temperature during the cyclization step is crucial for increasing regioselectivity.[2][3]

Q3: What is the white, fluffy powder that sometimes contaminates my distilled product?

A3: This is likely triethylamine hydrochloride.[1] It can be carried over during distillation if the crude product is not thoroughly washed with acid to remove all the triethylamine.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction of starting materials.Ensure all reagents are pure and dry. Monitor the reaction progress by TLC to confirm the consumption of the limiting reagent.
Loss of product during workup.Be careful during the aqueous washes to avoid emulsions. Ensure complete extraction of the product from the aqueous layer.
Product Discoloration Upon Distillation Thermal decomposition or presence of impurities.The product is sensitive to heat. Distillation should be performed under high vacuum to keep the temperature low. It is noted that distillation can lead to discoloration and product loss and may not be necessary if the crude product is of high purity.[1]
Presence of a White Precipitate in the Final Product Contamination with triethylamine hydrochloride.During the workup, wash the organic layer thoroughly with dilute hydrochloric acid until the aqueous layer remains acidic.[1] If the precipitate is observed after distillation, it can be removed by washing the distillate with water.[1]
Contamination with Ethyl Acetoacetate Incomplete reaction or hydrolysis of the enamine starting material during acidic workup.Wash the organic layer with an aqueous sodium hydroxide solution during the workup to remove acidic impurities like ethyl acetoacetate.[1]
Presence of an Isomeric Impurity Lack of regioselectivity in the cycloaddition step.While the recommended procedure is highly selective, if isomers are detected, consider optimizing the reaction conditions, such as lowering the reaction temperature. For related syntheses, temperatures as low as -20°C to 0°C have been used to improve regioselectivity.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Step A: Synthesis of Ethyl β-pyrrolidinocrotonate

  • In a flask equipped with a Dean-Stark apparatus, dissolve ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) in benzene (400 ml).

  • Under a nitrogen atmosphere, heat the mixture to a vigorous reflux for 45 minutes, or until the theoretical amount of water (18 ml) is collected.

  • Remove the benzene using a rotary evaporator to yield crude ethyl β-pyrrolidinocrotonate, which can be used in the next step without further purification.

Step B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

  • In a three-necked flask cooled in an ice bath, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in chloroform (1 l).

  • Maintain a nitrogen atmosphere and stir the mixture magnetically.

  • Slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) from a dropping funnel.

  • After the addition is complete, pour the reaction mixture into a separatory funnel and wash with cold water (1 l).

  • Wash the chloroform layer with 6 N hydrochloric acid until the washings remain acidic.

  • Subsequently, wash the organic layer with 5% aqueous sodium hydroxide and then with saturated brine.

  • Dry the chloroform solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Visualized Workflows and Relationships

experimental_workflow Experimental Workflow for this compound Synthesis cluster_A Step A: Enamine Formation cluster_B Step B: Isoxazole Formation and Workup A1 Mix Ethyl Acetoacetate, Pyrrolidine, and Benzene A2 Reflux with Dean-Stark Trap A1->A2 A3 Remove Benzene (Rotovap) A2->A3 A4 Crude Ethyl β-pyrrolidinocrotonate A3->A4 B1 Dissolve Enamine, 1-Nitropropane, and Triethylamine in Chloroform A4->B1 B2 Cool to 0°C and Add POCl3 Solution B1->B2 B3 Aqueous Workup: 1. Water Wash 2. HCl Wash 3. NaOH Wash 4. Brine Wash B2->B3 B4 Dry over MgSO4 and Remove Chloroform (Rotovap) B3->B4 B5 Crude Product B4->B5 B6 Vacuum Distillation (Optional) B5->B6 B7 Pure Ethyl 3-ethyl-5-methyl- isoxazole-4-carboxylate B6->B7

Caption: Experimental workflow for the synthesis of this compound.

byproduct_troubleshooting Byproduct Formation and Troubleshooting Logic cluster_byproducts Potential Byproducts/Impurities cluster_solutions Troubleshooting Solutions Synthesis Synthesis Reaction TEA_HCl Triethylamine Hydrochloride Synthesis->TEA_HCl Unreacted_EAA Unreacted Ethyl Acetoacetate Synthesis->Unreacted_EAA Isomer Positional Isomer Synthesis->Isomer Workup Aqueous Workup Distillation Vacuum Distillation Workup->Distillation Hydrolyzed_EAA Hydrolyzed Ethyl Acetoacetate Workup->Hydrolyzed_EAA FinalProduct Final Product Distillation->FinalProduct Water_Wash Water Wash of Distillate Distillation->Water_Wash may require HCl_Wash Thorough HCl Wash TEA_HCl->HCl_Wash mitigated by NaOH_Wash NaOH Wash Unreacted_EAA->NaOH_Wash removed by Temp_Control Optimize Reaction Temperature Isomer->Temp_Control minimized by Hydrolyzed_EAA->NaOH_Wash removed by HCl_Wash->Workup NaOH_Wash->Workup Temp_Control->Synthesis Water_Wash->FinalProduct

Caption: Logical relationships between byproduct formation and troubleshooting steps.

References

Technical Support Center: Optimizing Isoxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isoxazole synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazoles?

The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.

Q2: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?

Solvent and temperature are critical parameters that significantly influence the outcome of isoxazole synthesis. The choice of solvent can impact reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions. Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition of reactants, while low temperatures may result in slow or incomplete reactions.[1] For instance, in some cycloaddition reactions, increasing the temperature from 60°C to 80°C can improve yields, but a further increase to 90°C may be detrimental.[2]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and solutions?

Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1] To address this, using a slight excess of the nitrile oxide precursor can be beneficial. Additionally, the selection of the base and solvent for generating the nitrile oxide is critical. The reaction temperature should also be optimized, as higher temperatures can sometimes favor the dimerization side reaction over the desired cycloaddition.[1]

Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity of my reaction?

The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions. Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile. The choice of solvent can also play a role. In some cases, employing more polar solvents has been shown to enhance regioselectivity. The use of catalysts, such as copper(I) or ruthenium(II), can also direct the reaction towards a specific regioisomer.[3]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during isoxazole synthesis.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloaddition)- Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions. - Verify the quality and purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).
Poor Reactant Solubility - Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.
Suboptimal Reaction Temperature - Systematically screen a range of temperatures to find the optimal condition.
Reactant Decomposition - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.
Catalyst Inactivity - For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider a pre-activation step if necessary.

Problem 2: Formation of Impurities and Side Products

Side Product/Impurity Mitigation Strategy
Furoxan (Nitrile Oxide Dimer) - Generate the nitrile oxide in situ in the presence of the alkyne. - Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration. - Use a slight excess of the alkyne dipolarophile. - Optimize the reaction temperature; lower temperatures can sometimes reduce the rate of dimerization.[3]
Isomeric Products - Modify the solvent polarity. - Introduce a catalyst (e.g., Cu(I) or Ru(II)) to favor the formation of a specific regioisomer.[3] - Alter the electronic or steric nature of the substituents on the reactants.
Unreacted Starting Materials - Increase reaction time or temperature. - Ensure efficient mixing. - Check the purity and reactivity of the starting materials.

Section 3: Data Presentation

Table 1: Effect of Solvent on Isoxazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethylene Glycol80548
2PEG 40080535
3ChCl:Glycerol (1:2)80285
Data adapted from a study on the cyclization of pyrazole aldehyde oximes.[4]

Table 2: Comparison of Catalysts for the Synthesis of Isoxazole Derivatives

EntryCatalystSolventTime (h)Yield (%)
1Cocos nucifera L. juiceEthanol1.595
2Solanum lycopersicum L. juiceEthanol2.092
3Citrus limetta juiceEthanol2.590
4PiperidineEthanol5.085
5No CatalystEthanol10.040
Data from a one-pot, three-component reaction of substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride.[5][6]

Section 4: Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne.

  • To a solution of the aldoxime (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent (e.g., dichloromethane, DCM), add a base (e.g., triethylamine, 1.5 eq) at room temperature.

  • To the stirred solution, add a solution of an oxidizing agent (e.g., N-chlorosuccinimide in DCM) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine

This protocol outlines the synthesis of a 5-arylisoxazole from a 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in an aqueous medium.

  • In a round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).[7]

  • Stir the mixture at 50 °C for 2 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.[7]

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.[7]

Section 5: Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition cluster_product Product R1_Alkyne R-C≡C-R' (Alkyne) Transition_State Concerted or Stepwise Transition State R1_Alkyne->Transition_State Nitrile_Oxide R''-C≡N⁺-O⁻ (Nitrile Oxide) Nitrile_Oxide->Transition_State Isoxazole Isoxazole Ring Transition_State->Isoxazole Troubleshooting_Workflow Start Low Isoxazole Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp [Pure] High_Yield Improved Yield Check_Purity->High_Yield [Impure, Purify] Change_Solvent Change Solvent Optimize_Temp->Change_Solvent [No Improvement] Optimize_Temp->High_Yield [Improvement] Check_Base Check Base/Catalyst Change_Solvent->Check_Base [No Improvement] Change_Solvent->High_Yield [Improvement] In_Situ Use in situ Nitrile Oxide Generation Check_Base->In_Situ [1,3-Dipolar Cycloaddition] Check_Base->High_Yield [Improvement] Slow_Addition Slow Reagent Addition In_Situ->Slow_Addition Excess_Alkyne Use Excess Alkyne Slow_Addition->Excess_Alkyne Excess_Alkyne->High_Yield

References

Technical Support Center: Workup and Purification of Isoxazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and purification of isoxazole esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for isoxazole esters during workup and purification?

A1: The isoxazole ring is generally stable under acidic to neutral conditions at ambient temperatures. However, it is susceptible to base-catalyzed ring opening, a reaction that is accelerated by increased temperature. Care must be taken to avoid prolonged exposure to strong bases during extraction and purification. The stability can also be influenced by the substitution pattern on the ring.[1][2]

Q2: My crude isoxazole ester product is an oil and will not crystallize. What can I do?

A2: "Oiling out" is a common issue. Here are several techniques to induce crystallization:

  • Complete Solvent Removal: Ensure all volatile organic solvents are thoroughly removed under reduced pressure, as residual solvent can inhibit crystallization.[3]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.[3]

  • Seeding: If available, add a single, small crystal of the pure product to the oil to initiate crystallization.[3]

  • Trituration: Add a solvent in which the product is sparingly soluble (e.g., hexane or pentane) and stir vigorously. This can break up the oil and promote solidification.[3]

  • Solvent System Adjustment: For recrystallization, a common solvent system is ethanol/water. Dissolve the oil in a minimum amount of hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly.[3]

Q3: How can I break a persistent emulsion that has formed during aqueous extraction?

A3: Emulsions are common when working with complex mixtures. The following methods can be effective:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[3]

  • Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed. Gentle swirling, rather than vigorous shaking, can also help the layers to separate.[3]

  • Filtration: Filter the entire mixture through a pad of a filter aid like Celite® or glass wool.[3]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[3]

Q4: I am having difficulty removing unreacted starting materials. What purification strategy should I use?

A4: The choice of purification method depends on the nature of the impurity.

  • Unreacted 1,3-Diketone: These starting materials are often acidic. Washing the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ or 5% NaOH) can extract the diketone into the aqueous phase.[3]

  • Unreacted Hydroxylamine: Hydroxylamine and its salts are water-soluble and can typically be removed with aqueous washes.

  • Byproducts (e.g., Furoxans): Furoxans, which can form from the dimerization of nitrile oxide intermediates, often require purification by column chromatography for efficient removal.[4]

Q5: Can I hydrolyze the ester group of my isoxazole ester without opening the isoxazole ring?

A5: This is a significant challenge due to the isoxazole ring's sensitivity to basic conditions commonly used for ester hydrolysis.[5][6] While standard procedures using LiOH or NaOH are often attempted, they can lead to a mixture of the desired carboxylic acid and ring-opened byproducts.[5][7] Careful control of reaction conditions (e.g., temperature, reaction time) is critical. Alternative, milder hydrolysis methods or the use of different ester protecting groups that can be cleaved under acidic or neutral conditions (e.g., a t-butyl ester) may be necessary.

Troubleshooting Guides

Guide 1: Low Yield After Workup and Purification
Symptom Possible Cause Recommended Solution
Significant product loss during extraction.Emulsion formation or poor partitioning of the product into the organic layer.Use brine to break emulsions.[3] Perform multiple extractions with smaller volumes of solvent. Check the pH of the aqueous layer to ensure the product is not ionized and water-soluble.
Product decomposition on silica gel column.The isoxazole ester is unstable on silica gel.Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a different stationary phase like alumina.
No product recovered after recrystallization.The product is too soluble in the chosen solvent system, or the concentration is too low.Reduce the amount of solvent used. Cool the solution to a lower temperature. Try a different solvent system, such as one with a higher proportion of a non-polar "anti-solvent".[3]
Isoxazole ring cleavage.Exposure to harsh basic or acidic conditions, or high temperatures during workup.Use mild bases like sodium bicarbonate for washes instead of sodium hydroxide. Avoid high temperatures during solvent evaporation.
Guide 2: Impure Product After Column Chromatography
Symptom Possible Cause Recommended Solution
Co-elution of product with a byproduct or starting material.Insufficient separation with the chosen eluent system.Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A less polar or more polar solvent system may be required. Consider using a gradient elution.[3][8]
Streaking of the product on the column.The compound may be too polar for the eluent or interacting strongly with the silica.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
Presence of a new, unexpected spot on TLC after chromatography.On-column decomposition of the product.As mentioned previously, consider deactivating the silica gel or using an alternative stationary phase. Run the column more quickly to minimize contact time.

Experimental Protocols

Protocol 1: General Workup Procedure for Isoxazole Ester Synthesis
  • Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 1 mmol scale reaction).[3]

  • Washing: Combine the organic layers. To remove starting materials and inorganic salts, wash the combined organic layers sequentially with:

    • 5% aqueous sodium bicarbonate solution (if acidic byproducts are present).[3]

    • Water.

    • Saturated aqueous sodium chloride (brine) to aid in drying and prevent emulsions.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization or column chromatography.[3][8]

Protocol 2: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., a hexane/ethyl acetate mixture).

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude isoxazole ester in a minimal amount of the column eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed. Alternatively, load the dissolved sample directly but in a concentrated band.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified isoxazole ester.

Visualizations

Troubleshooting Logic for Product Isolation

G start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup emulsion Emulsion Forms? workup->emulsion break_emulsion Break Emulsion (e.g., Brine Wash) emulsion->break_emulsion Yes concentrate Concentrate Organic Layer emulsion->concentrate No break_emulsion->concentrate crude_state Crude Product State? concentrate->crude_state solid Solid crude_state->solid Solid oil Oil crude_state->oil Oil recrystallize Recrystallize solid->recrystallize induce_cryst Induce Crystallization (e.g., Scratch, Seed) oil->induce_cryst pure_product Pure Product recrystallize->pure_product induce_cryst->recrystallize Succeeds chromatography Column Chromatography induce_cryst->chromatography Fails chromatography->pure_product

Caption: A flowchart for troubleshooting the initial isolation of isoxazole ester products.

Decision Pathway for Purification Method

G start Crude Product tlc Analyze by TLC start->tlc one_spot One Major Spot? tlc->one_spot purity Sufficiently Pure? recrystallize Attempt Recrystallization purity->recrystallize No (Minor Impurities) final_product Pure Product purity->final_product Yes one_spot->purity Yes chromatography Column Chromatography one_spot->chromatography No (Multiple Spots) recrystallize->final_product chromatography->final_product

Caption: A decision tree for selecting an appropriate purification method for crude isoxazole esters.

References

effect of catalysts on the regioselectivity of isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of isoxazole formation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing isoxazoles?

A1: The most prevalent methods for isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine.[1] The choice of method often depends on the desired substitution pattern and the available starting materials.

Q2: What is regioselectivity in the context of isoxazole synthesis, and why is it important?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In isoxazole synthesis from unsymmetrical alkynes and nitrile oxides, two primary regioisomers can be formed: the 3,4-disubstituted and the 3,5-disubstituted isoxazole. Controlling regioselectivity is crucial as different regioisomers can exhibit distinct biological activities and physicochemical properties. Poor regioselectivity leads to product mixtures that are often difficult to separate, resulting in lower yields of the desired compound.

Q3: What are the key factors influencing regioselectivity?

A3: The regiochemical outcome of isoxazole synthesis is primarily influenced by:

  • Catalyst: The choice of catalyst (e.g., copper(I), ruthenium(II), Lewis acids) can significantly direct the reaction towards a specific regioisomer.[1]

  • Substituent Effects: The electronic (electron-donating vs. electron-withdrawing) and steric (bulkiness) properties of the substituents on both the alkyne and the nitrile oxide precursor play a critical role.[1]

  • Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.[2]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which can alter the regioisomeric ratio.[2]

Q4: How can I minimize the formation of furoxan byproducts?

A4: Furoxans are common byproducts resulting from the dimerization of nitrile oxides. To minimize their formation, you can:

  • Generate the nitrile oxide in situ: This keeps the concentration of the nitrile oxide low.

  • Slowly add the nitrile oxide precursor: This also maintains a low instantaneous concentration of the nitrile oxide.[1]

  • Use a slight excess of the alkyne: This can help the cycloaddition reaction outcompete the dimerization.[1]

  • Optimize the reaction temperature: Lowering the temperature may reduce the rate of dimerization.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of 3,4- and 3,5-isomers)

Possible Causes:

  • Inappropriate Catalyst: The catalyst used may not be effective in directing the regioselectivity for the specific substrates.

  • Unfavorable Electronic/Steric Profile: The electronic and steric properties of the substituents on the alkyne and nitrile oxide may not provide a strong bias for one regioisomer.

  • Suboptimal Reaction Conditions: The solvent and temperature may not be ideal for achieving high regioselectivity.

Troubleshooting Steps:

  • Catalyst Screening:

    • For the preferential formation of 3,5-disubstituted isoxazoles , consider using a Copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate).[1]

    • To favor the synthesis of 3,4-disubstituted isoxazoles , a Ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂) is often the catalyst of choice.[3]

    • Lewis acids (e.g., AlCl₃, ZrCl₄) can also be employed to enhance regioselectivity, often favoring one isomer based on the coordination properties of the substrates.

  • Substrate Modification:

    • If possible, modify the substituents on your starting materials. Introducing a bulky group on the alkyne can sterically hinder the approach to one of the carbon atoms, thus favoring a single regioisomer.[1]

    • Varying the electronic nature of the substituents can also influence the regiochemical outcome.[1]

  • Solvent and Temperature Optimization:

    • Experiment with a range of solvents with varying polarities.[2]

    • Systematically vary the reaction temperature. In some cases, lower temperatures can lead to higher regioselectivity.[2]

Issue 2: Low or No Product Yield

Possible Causes:

  • Catalyst Inactivity: The catalyst may be poisoned or degraded.

  • Inefficient Nitrile Oxide Generation: The conditions for generating the nitrile oxide from its precursor (e.g., aldoxime, hydroximoyl chloride) may not be optimal.

  • Reactant Decomposition: Starting materials may be unstable under the reaction conditions.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.

Troubleshooting Steps:

  • Verify Catalyst Activity: Use a fresh batch of catalyst or consider a pre-activation step if required. Ensure the correct catalyst loading is being used.[2]

  • Optimize Nitrile Oxide Generation:

    • Ensure the base used (e.g., triethylamine, DBU) is appropriate for the substrate and free of moisture.[2]

    • Confirm the purity and stability of the nitrile oxide precursor.[2]

  • Adjust Reaction Conditions:

    • If reactants are sensitive, consider using milder conditions, such as lower temperatures or a less reactive catalyst.[2]

    • If solubility is an issue, try a different solvent or a co-solvent system. Gentle heating can also be beneficial.

Quantitative Data on Catalyst Performance

The choice of catalyst has a profound impact on the regioselectivity of isoxazole synthesis. The following tables summarize the quantitative effects of different catalysts on the regioisomeric ratio.

Table 1: Regioselectivity in Ru-Catalyzed Mechanochemical Synthesis of Isoxazoles [3]

Alkyne (R¹)Hydroxyimidoyl Chloride (R²)CatalystRegioisomeric Ratio (3,4- : 3,5-)
PhenylacetyleneEthyl 2-chloro-2-(hydroxyimino)acetate[RuCl₂(p-cymene)]₂>99 : <1
1-OctyneEthyl 2-chloro-2-(hydroxyimino)acetate[RuCl₂(p-cymene)]₂>99 : <1
4-MethoxyphenylacetyleneEthyl 2-chloro-2-(hydroxyimino)acetate[RuCl₂(p-cymene)]₂>99 : <1
4-ChlorophenylacetyleneEthyl 2-chloro-2-(hydroxyimino)acetate[RuCl₂(p-cymene)]₂>99 : <1

As demonstrated, the Ruthenium(II) catalyst provides excellent regioselectivity for the 3,4-disubstituted isoxazole isomer under mechanochemical conditions.[3]

Table 2: General Catalyst Recommendations for Regiocontrol

Desired RegioisomerRecommended Catalyst TypeExamples
3,5-disubstitutedCopper(I)CuI, CuSO₄/Sodium Ascorbate
3,4-disubstitutedRuthenium(II)[RuCl₂(p-cymene)]₂
Varies (Substrate Dependent)Lewis AcidAlCl₃, ZrCl₄, BF₃·OEt₂

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles using a Copper(I) Catalyst (Adapted from analogous CuAAC protocols)[4][5]

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Aldoxime (1.2 equiv)

  • Copper(I) Iodide (CuI) (5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aldoxime (1.2 equiv) in dry DCM or THF, add N-Chlorosuccinimide (NCS) (1.2 equiv) portion-wise at 0 °C. Stir the mixture for 1 hour at the same temperature to form the hydroximoyl chloride.

  • In a separate flask, dissolve the terminal alkyne (1.0 equiv) and CuI (5 mol%) in the chosen solvent.

  • To the alkyne solution, add the freshly prepared hydroximoyl chloride solution, followed by the slow addition of DIPEA (2.0 equiv) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a Lewis Acid Catalyst (BF₃·OEt₂)[6]

Materials:

  • β-enamino diketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine (1.4 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the β-enamino diketone (1.0 equiv) in acetonitrile in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 equiv) and pyridine (1.4 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (2.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams, generated using DOT language, illustrate the logical relationships in catalyst-directed isoxazole synthesis.

regioselectivity_overview cluster_reactants Starting Materials cluster_catalysts Catalyst Choice cluster_products Regioisomeric Products Alkyne Unsymmetrical Alkyne Cu_Catalyst Copper(I) Catalyst Alkyne->Cu_Catalyst [3+2] Cycloaddition Ru_Catalyst Ruthenium(II) Catalyst Alkyne->Ru_Catalyst Lewis_Acid Lewis Acid Catalyst Alkyne->Lewis_Acid No_Catalyst Uncatalyzed Alkyne->No_Catalyst NitrileOxide Nitrile Oxide NitrileOxide->Cu_Catalyst [3+2] Cycloaddition NitrileOxide->Ru_Catalyst NitrileOxide->Lewis_Acid NitrileOxide->No_Catalyst Isoxazole_35 3,5-Disubstituted Isoxazole Cu_Catalyst->Isoxazole_35 Favored Isoxazole_34 3,4-Disubstituted Isoxazole Ru_Catalyst->Isoxazole_34 Favored Mixture Mixture of Regioisomers Lewis_Acid->Mixture Variable Selectivity No_Catalyst->Mixture Often Unselective

Caption: Catalyst influence on isoxazole regioselectivity.

troubleshooting_workflow start Experiment Yields Mixture of Regioisomers catalyst Is a catalyst being used? start->catalyst catalyst_type What type of catalyst? catalyst->catalyst_type Yes add_catalyst Introduce a Regioselective Catalyst (e.g., Cu(I) for 3,5- or Ru(II) for 3,4-) catalyst->add_catalyst No change_catalyst Switch Catalyst Type based on Desired Regioisomer catalyst_type->change_catalyst conditions Optimize Reaction Conditions (Solvent, Temperature) substrates Modify Substrate (Steric/Electronic Effects) conditions->substrates end Improved Regioselectivity substrates->end add_catalyst->conditions change_catalyst->conditions

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Analytical Techniques for Impurity Identification in Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities can originate from various stages of the manufacturing process and storage.[1] The primary sources include:

  • Process-Related Impurities: These are substances related to the synthesis process.[1] For this compound, synthesized via a 1,3-dipolar cycloaddition, these may include:

    • Unreacted starting materials: Ethyl acetoacetate, pyrrolidine, 1-nitropropane, triethylamine.

    • Reagents and catalysts: Phosphorus oxychloride.[1]

    • By-products from side reactions. Although the primary synthesis route is highly selective, minor side reactions could lead to isomeric impurities or other condensation products.

  • Degradation Products: These arise from the decomposition of the drug substance over time due to environmental factors such as light, heat, and humidity.[1] Isoxazole rings can be susceptible to cleavage under certain conditions.[2]

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling:[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for separating and quantifying non-volatile organic impurities.[3] A reverse-phase method is typically suitable for a moderately polar compound like this compound.

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[3]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight information and structural details of unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for the unambiguous structural elucidation of isolated impurities.[3]

Q3: What are the typical reporting, identification, and qualification thresholds for impurities in an Active Pharmaceutical Ingredient (API)?

The thresholds for reporting, identifying, and qualifying impurities are defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). These thresholds are generally based on the maximum daily dose of the API. For a typical small molecule API, the following thresholds often apply:

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold ≥ 0.05%≥ 0.03%
Identification Threshold ≥ 0.10% or 1.0 mg TDI≥ 0.05%
Qualification Threshold ≥ 0.15% or 1.0 mg TDI≥ 0.05%

* TDI: Total Daily Intake, whichever is lower.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume or the sample concentration. 2. Ensure the sample diluent is weaker than or compatible with the mobile phase.
Column Contamination or Degradation 1. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol). 2. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH 1. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). 2. Adjust the pH to improve the peak shape of ionizable analytes.
Peak Splitting 1. Check for a partially blocked frit or a void at the column inlet. Back-flushing the column (if permissible by the manufacturer) may help. 2. Ensure the sample is fully dissolved in the injection solvent.

Issue: Baseline Noise or Drift

Potential Cause Troubleshooting Steps
Air Bubbles in the System 1. Degas the mobile phase thoroughly. 2. Prime the pump to remove any trapped air bubbles.
Contaminated Mobile Phase 1. Prepare fresh mobile phase using high-purity solvents and additives. 2. Filter the mobile phase before use.
Detector Lamp Issue 1. Check the detector lamp's energy. A failing lamp can cause baseline noise. 2. Replace the lamp if necessary.
Leaking Pump Seals 1. Inspect the pump for any signs of leaks. 2. Perform a pump pressure test. Replace pump seals if they are worn out.
Sample Preparation Troubleshooting

Issue: Poor Sample Solubility

Potential Cause Troubleshooting Steps
Inappropriate Diluent 1. Test the solubility of this compound in various HPLC-grade solvents. 2. A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is often a good starting point. 3. Use a diluent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.
Sample Concentration Too High 1. Prepare a more dilute sample solution. 2. If high sensitivity is required, consider using a more sensitive detector or optimizing the injection volume.

Experimental Protocols

Proposed HPLC-UV Method for Impurity Profiling

This method is a starting point and should be validated for its intended use.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (70:30 v/v)
Structure Elucidation by NMR
  • Isolation of the Impurity: Collect fractions of the impurity peak from multiple HPLC runs. Evaporate the solvent under reduced pressure.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Structure Determination: Analyze the chemical shifts, coupling constants, and correlations from the NMR spectra to elucidate the structure of the impurity.

Data Presentation

Table 1: Potential Process-Related Impurities and their Origin
Impurity Name Structure Potential Origin
Ethyl acetoacetateCH₃COCH₂COOC₂H₅Unreacted starting material
1-NitropropaneCH₃CH₂CH₂NO₂Unreacted starting material
Triethylamine(C₂H₅)₃NReagent
Ethyl 5-ethyl-3-methylisoxazole-4-carboxylate(Isomeric Structure)Potential isomeric byproduct from an alternative cycloaddition regiochemistry (less likely with the specified synthesis).
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Proton Assignment This compound Ethyl 5-ethyl-3-methylisoxazole-4-carboxylate (Isomer)
-O-CH₂-CH₃ (quartet)~4.35~4.35
Isoxazole-CH₂-CH₃ (quartet)~2.80~2.90
Isoxazole-CH₃ (singlet)~2.60~2.50
-O-CH₂-CH₃ (triplet)~1.38~1.38
Isoxazole-CH₂-CH₃ (triplet)~1.30~1.35
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Carbon Assignment This compound Ethyl 5-ethyl-3-methylisoxazole-4-carboxylate (Isomer)
C=O~164~163
Isoxazole C3~168~160
Isoxazole C5~172~175
Isoxazole C4~110~112
-O-CH₂-~61~61
Isoxazole-CH₂-~20~22
Isoxazole-CH₃~12~11
-O-CH₂-CH₃~14~14
Isoxazole-CH₂-CH₃~13~13

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Outcome Sample Sample Preparation Sample Preparation Sample->Preparation HPLC_UV HPLC-UV Screening Preparation->HPLC_UV LC_MS LC-MS Identification HPLC_UV->LC_MS Unknown Peaks Quantification Quantification HPLC_UV->Quantification Impurity_Isolation Impurity Isolation (Prep-HPLC) LC_MS->Impurity_Isolation NMR NMR Elucidation Impurity_Isolation->NMR Structure Structure NMR->Structure

Caption: Experimental workflow for impurity identification and quantification.

troubleshooting_logic Start Abnormal HPLC Chromatogram Check_Peak_Shape Check Peak Shape (Tailing/Fronting/Splitting) Start->Check_Peak_Shape Check_Baseline Check Baseline (Noise/Drift) Start->Check_Baseline Column_Issues Column-Related? Check_Peak_Shape->Column_Issues System_Issues System-Related? Check_Baseline->System_Issues Flush_Column Flush/Replace Column Column_Issues->Flush_Column Yes Reduce_Conc Reduce Sample Concentration Column_Issues->Reduce_Conc No Degas_Mobile_Phase Degas Mobile Phase System_Issues->Degas_Mobile_Phase Yes Check_Pump_Detector Check Pump and Detector System_Issues->Check_Pump_Detector No

Caption: Troubleshooting logic for common HPLC issues.

References

strategies to control reaction temperature in exothermic isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for exothermic isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide robust strategies and troubleshooting guidance for managing reaction temperature, a critical parameter for ensuring reaction safety, maximizing yield, and achieving desired selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in exothermic isoxazole synthesis?

A1: Many synthetic routes to isoxazoles are exothermic, meaning they release significant heat.[1] Without proper control, the reaction temperature can rise rapidly, leading to several undesirable outcomes:

  • Thermal Runaway: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous feedback loop that may result in a violent reaction or explosion.[1][2]

  • Side Product Formation: Elevated temperatures can promote side reactions, such as the dimerization of nitrile oxides to form furoxans, reducing the yield of the desired isoxazole.[3][4]

  • Reactant and Product Decomposition: High temperatures can cause the degradation of starting materials, intermediates, or the final isoxazole product, leading to lower yields and purification challenges.[3]

  • Poor Regioselectivity: In reactions like 1,3-dipolar cycloadditions, temperature can influence the ratio of isomeric products formed.[3][5]

Q2: What are the primary strategies for controlling the temperature of an exothermic isoxazole synthesis?

A2: Several methods can be employed to manage heat evolution during isoxazole synthesis. The choice of strategy depends on the scale of the reaction, the specific synthetic route, and the available equipment. Key strategies include:

  • External Cooling: Using ice baths, cryostats, or cooling jackets on the reaction vessel to dissipate heat.[2]

  • Slow Addition of Reagents: Adding one of the reactants dropwise or via a syringe pump to control the rate of the reaction and, consequently, the rate of heat generation.[1] This is particularly important for highly exothermic steps.

  • Use of a Dilute Reaction Mixture: Increasing the solvent volume can help to absorb the heat generated, although this may slow down the reaction rate.

  • Flow Chemistry: Performing the reaction in a continuous flow reactor offers a high surface-area-to-volume ratio, enabling highly efficient heat exchange and precise temperature control.[6]

  • Alternative Energy Sources: Microwave irradiation and ultrasound can provide rapid and uniform heating, often leading to shorter reaction times and better control over the reaction temperature compared to conventional heating methods.[7][8]

Q3: How does microwave-assisted synthesis help in controlling reaction temperature?

A3: Microwave irradiation directly heats the reactants and solvent, leading to rapid and uniform heating throughout the reaction mixture.[7] This can dramatically reduce reaction times from hours to minutes.[7][8] While it may seem counterintuitive for an exothermic reaction, the rapid and controlled energy input allows for precise temperature maintenance. Modern microwave reactors are equipped with temperature sensors and power modulation capabilities that can prevent overheating and thermal runaway.[9]

Q4: Can ultrasound be used to manage temperature in isoxazole synthesis?

A4: Yes, ultrasound-assisted synthesis, or sonochemistry, can be an effective method. Ultrasound irradiation facilitates chemical reactions through acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures.[7] However, the bulk temperature of the reaction mixture can be easily controlled by immersing the reaction vessel in a cooling bath.[10] This technique can accelerate reaction rates at a controlled overall temperature.[10]

Troubleshooting Guide: Common Temperature-Related Issues

Issue Potential Cause Troubleshooting Steps
Reaction temperature spikes unexpectedly (thermal runaway). - Addition of a reagent is too fast.- Inadequate cooling.- Reaction concentration is too high.- Immediately stop the addition of reagents.- Increase the efficiency of external cooling (e.g., switch to a colder bath).- If safe, add pre-chilled solvent to dilute the reaction mixture.
Low yield of the desired isoxazole. - Decomposition of reactants or products due to excessive heat.- Formation of side products (e.g., furoxan dimerization) at high temperatures.[3][4]- Optimize the reaction temperature by running the reaction at a lower temperature.- Consider slow, controlled addition of the limiting reagent.- For 1,3-dipolar cycloadditions, generate the nitrile oxide in situ at low temperatures.[11]
Formation of undesired regioisomers. - Reaction temperature is not optimal for regioselectivity.[5]- Systematically vary the reaction temperature to find the optimal conditions for the desired isomer.- Consider the use of catalysts (e.g., Cu(I)) that can direct regioselectivity, often at specific temperatures.[4]
Reaction is sluggish or incomplete. - Reaction temperature is too low.[3]- Gradually increase the reaction temperature while carefully monitoring for any exotherm.- Consider switching to a higher-boiling solvent if reactant solubility is an issue at lower temperatures.- Explore microwave-assisted or ultrasound-assisted synthesis to enhance the reaction rate at a controlled temperature.[7][10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted, Vitamin B1-Catalyzed Isoxazole Synthesis in Water

This protocol describes a green chemistry approach to isoxazole synthesis where the bulk temperature is controlled by an external water bath.

Materials:

  • Aromatic aldehyde (e.g., 2-Methoxybenzaldehyde)

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Vitamin B1 (Thiamine hydrochloride)

  • Deionized water

  • Ethanol (for recrystallization)

  • Ultrasonic bath/processor

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol) in 10 mL of deionized water.[7]

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.[7]

  • Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at a controlled temperature of 20°C for 30 minutes. The temperature of the bath should be monitored and maintained.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Upon completion, the solid product will precipitate out of the solution.[7]

  • Collect the precipitate by vacuum filtration and wash with cold water.[7]

  • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.[7]

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles

This protocol utilizes microwave irradiation for rapid and controlled heating.

Materials:

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Hydroxylamine hydrochloride

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).[7]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 90-100°C) for 6-10 minutes with a power of 210 W.[7][8]

  • After the reaction is complete, allow the vessel to cool to room temperature.[7]

  • Pour the reaction mixture into ice-cold water to precipitate the product.[7]

  • Collect the solid by filtration, wash with water, and dry.[7]

  • Recrystallize the crude product from ethanol to obtain the pure 3,5-disubstituted isoxazole.[7]

Quantitative Data Summary

The following table summarizes the impact of different temperature control strategies on reaction outcomes for isoxazole synthesis.

Synthesis MethodTemperature (°C)Reaction TimeYield (%)Reference
Ultrasound-Assisted
4-Chlorobenzaldehyde2030 min92[7]
Conventional StirringReflux3 h85[7]
Microwave-Assisted
Chalcone Derivative90-1006-10 min90[7]
Conventional HeatingReflux4 h75[7]
Mo(CO)₆-mediated Rearrangement
Isoxazole 1g602 days45[12]
Isoxazole 1g701 day74[12]
Isoxazole 1g803 h63[12]
Isoxazole 1g853 h42[12]

Visualizing Temperature Control Strategies

The following diagrams illustrate the workflows and logical relationships involved in controlling the temperature of exothermic isoxazole synthesis.

Exothermic_Reaction_Control_Workflow cluster_planning Pre-Reaction Planning cluster_execution Reaction Execution Assess Exothermicity Assess Exothermicity Select Control Strategy Select Control Strategy Assess Exothermicity->Select Control Strategy Inform choice Setup Reaction Setup Reaction Select Control Strategy->Setup Reaction Slow Addition Slow Addition External Cooling External Cooling Flow Chemistry Flow Chemistry Microwave/Ultrasound Microwave/Ultrasound Monitor Temperature Monitor Temperature Setup Reaction->Monitor Temperature Adjust Control Adjust Control Monitor Temperature->Adjust Control Feedback Loop Adjust Control->Monitor Temperature

Caption: Workflow for planning and executing temperature control in exothermic reactions.

Troubleshooting_Flowchart Start Start Problem Temperature Control Issue? Start->Problem ThermalRunaway Thermal Runaway Problem->ThermalRunaway Yes LowYield Low Yield Problem->LowYield No, but... ActionRunaway Reduce Addition Rate Increase Cooling ThermalRunaway->ActionRunaway PoorSelectivity Poor Selectivity LowYield->PoorSelectivity No, but... ActionYield Lower Temperature Slow Addition LowYield->ActionYield ActionSelectivity Optimize Temperature Use Catalyst PoorSelectivity->ActionSelectivity End End PoorSelectivity->End No further issues ActionRunaway->End ActionYield->End ActionSelectivity->End

Caption: Troubleshooting flowchart for common temperature-related issues in isoxazole synthesis.

References

removing unreacted starting materials from Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate Purification

This guide provides troubleshooting advice and frequently asked questions for the purification of this compound, a key intermediate in pharmaceutical and chemical synthesis. It is designed for researchers, scientists, and drug development professionals to address common challenges in removing unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities found in the crude product of this compound synthesis?

The synthesis of this compound typically involves the reaction of a β-ketoester, such as ethyl 2-ethylacetoacetate, with a source of hydroxylamine.[1][2] Another documented synthesis involves ethyl β-pyrrolidinocrotonate and 1-nitropropane.[3] Consequently, the primary impurities are often unreacted starting materials.

Common Impurities:

  • Unreacted β-ketoester: (e.g., ethyl 2-ethylacetoacetate). This is often the most significant impurity.

  • Unreacted Hydroxylamine: Usually in the form of its salt (e.g., hydroxylamine hydrochloride).[4]

  • Side-Reaction Products: Formation of isomeric isoxazoles or furoxans (nitrile oxide dimers) can occur, depending on the specific synthetic route.[1][5][6]

  • Residual Solvents and Reagents: Such as triethylamine, chloroform, or ethanol used during the synthesis and workup.[3]

Q2: My ¹H NMR spectrum shows signals for unreacted ethyl 2-ethylacetoacetate. How can I remove it?

Unreacted β-ketoesters are common contaminants. Since the target product and the starting ester have similar polarities, simple extraction is often insufficient.

  • Recommended Method: Flash Column Chromatography. This is the most effective method for separating compounds with close Rf values. A detailed protocol is provided below.

  • Alternative Method: Vacuum Distillation. The target product has a boiling point of 72°C at 0.5 mmHg.[3][7] If the starting material has a significantly different boiling point, vacuum distillation can be an effective, scalable purification method.

  • Chemical Wash: Saponification of the residual ester with a dilute base (e.g., 1M NaOH) can be attempted. However, this risks hydrolyzing the desired product as well and requires careful optimization of reaction time and temperature.[8]

Q3: My TLC plate shows a baseline spot and streaking, even after aqueous workup. What is this and how do I remove it?

A highly polar, streaking spot often indicates the presence of residual amine salts (like triethylamine hydrochloride) or unreacted hydroxylamine salts.[3]

  • Solution: Aqueous Washes. Ensure the crude product, dissolved in an organic solvent like ethyl acetate or dichloromethane, is thoroughly washed.

    • Wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic species.

    • Wash with water and finally with a saturated brine solution to remove water-soluble impurities and aid in phase separation.[3]

Q4: Can I purify my product without using column chromatography?

Yes, depending on the nature and quantity of impurities.

  • Recrystallization: If your crude product is a solid or can be induced to crystallize, this is an excellent method for achieving high purity.[9] A suitable solvent system might be a mixture of hexanes and ethyl acetate or ethanol/water, where the compound is soluble when hot and insoluble when cold.[9][10]

  • Vacuum Distillation: As mentioned, this is a viable option for liquid products on a larger scale, provided the impurities have different volatilities.[3]

Comparative Summary of Purification Methods

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Purification Method Primary Impurities Removed Typical Purity Achieved Advantages Disadvantages
Flash Column Chromatography Unreacted β-ketoester, isomeric byproducts, non-polar impurities.[11]>98%High resolution for complex mixtures.[12]Time-consuming, requires solvent, potential for product loss on silica.
Recrystallization Most soluble and insoluble impurities.[13]>99%Can provide very high purity, scalable.[9]Only applicable to solids, requires finding a suitable solvent, potential for significant yield loss.[9]
Vacuum Distillation Non-volatile or less volatile impurities.[3]95-98%Excellent for large scale, avoids solvents.Requires specialized equipment, potential for thermal decomposition if product is unstable.
Aqueous Acid/Base Wash Acidic or basic impurities (e.g., amine salts, hydroxylamine).[3]90-95%Fast, simple, and removes ionic species effectively.Ineffective for neutral organic impurities like unreacted starting esters.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of this compound from its common impurities.

1. Eluent Selection:

  • Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation. A common starting point is a mixture of hexanes and ethyl acetate.

  • Adjust the ratio until the desired product has an Rf value of approximately 0.3.[9] For this target molecule, a system of 20-30% ethyl acetate in hexanes is often effective.

2. Column Preparation:

  • Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (hexanes).

  • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly, ensuring no air bubbles or cracks are present.[14]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Wet Loading: If the product is not soluble enough for dry loading, carefully pipette the concentrated solution directly onto the sand layer at the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply positive pressure to begin eluting the solvent through the column at a steady flow rate.

  • Collect fractions in test tubes and monitor the separation by TLC.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving purification issues.

G start Crude Product Obtained analysis Analyze by TLC / ¹H NMR start->analysis decision Identify Impurities analysis->decision impurity1 Unreacted Starting Ester (Similar Rf to Product) decision->impurity1  Non-polar / Neutral impurity2 Baseline/Streaking Spot (Polar Impurities) decision->impurity2  Highly Polar / Ionic   impurity3 Multiple Spots / Isomers decision->impurity3  Complex Mixture solution1 Flash Column Chromatography (Hexanes/EtOAc) impurity1->solution1 solution3 Vacuum Distillation or Recrystallization impurity1->solution3 Alternative solution2 Aqueous Wash (Saturated NaHCO₃ / Brine) impurity2->solution2 impurity3->solution1 Primary end_node Pure Product (>98%) solution1->end_node solution2->analysis Re-analyze solution3->end_node

Caption: Workflow for purifying this compound.

References

influence of solvent choice on isoxazole synthesis outcome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a specific focus on the critical role of solvent selection in determining reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis, presented in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the common causes and how can I improve the outcome?

Answer: Low yields in 1,3-dipolar cycloadditions can stem from several factors, where the solvent plays a crucial role.[1]

  • Poor Solubility of Starting Materials: If reactants are not fully dissolved, the reaction may be slow or incomplete.[2]

    • Solution: Choose a solvent or co-solvent system in which all starting materials are fully soluble. Gentle heating can improve solubility, but must be balanced against potential side reactions.[2]

  • Dimerization of Nitrile Oxide: A primary cause of low yields is the rapid dimerization of the in situ generated nitrile oxide to form stable furoxans, which are common byproducts.[1]

    • Solution 1: Add the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) slowly to the reaction mixture. This maintains a low concentration of the reactive nitrile oxide, favoring the desired cycloaddition over dimerization.[1]

    • Solution 2: Adjust the stoichiometry to use a slight excess of the alkyne or alkene (the dipolarophile).[1]

  • Inefficient Nitrile Oxide Generation: The choice of base and solvent for generating the nitrile oxide from its precursor is critical.[1]

    • Solution: Ensure the base (e.g., triethylamine) is appropriate for the substrate and fully soluble in the chosen solvent.[2]

  • Reactant Decomposition: Starting materials may be sensitive to the reaction conditions.

    • Solution: Consider milder conditions, such as lower temperatures or using a less aggressive base.[1] Ensure the purity of your starting materials, as impurities can lead to side reactions.[1]

Issue 2: Formation of Isomeric Products (Poor Regioselectivity)

Question: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity of my isoxazole synthesis?

Answer: The formation of isomers is a frequent challenge, particularly in reactions involving unsymmetrical starting materials, such as the condensation of 1,3-dicarbonyl compounds with hydroxylamine or 1,3-dipolar cycloadditions.[1][3] Solvent choice is a key parameter for controlling regioselectivity.[4][5]

  • Influence of Solvent Polarity: The polarity of the solvent can significantly influence the regiochemical outcome.[3]

    • Strategy 1: Systematically screen solvents of varying polarities. For instance, in the reaction of β-enamino diketones, ethanol can favor the formation of one regioisomer, while a mixture of water and ethanol can favor another.[5] Similarly, protic solvents like ethanol and aprotic solvents like acetonitrile can yield different major regioisomers in condensations with β-dicarbonyl compounds.[3]

    • Strategy 2: Studies have shown that for certain 1,3-dipolar cycloadditions, increasing solvent polarity can alter the ratio of 3,5- to 3,4-disubstituted isoxazoles.[4]

  • Use of Additives and Catalysts:

    • Strategy: The use of Lewis acids, such as BF₃·OEt₂, can preferentially activate one of the carbonyl groups in a 1,3-dicarbonyl compound, directing the initial attack of hydroxylamine and thereby controlling the regioselectivity.[3][5]

  • pH Control:

    • Strategy: The pH of the reaction medium can alter the nucleophilicity of hydroxylamine and the reactivity of the dicarbonyl compound. The addition of a base like pyridine can influence the regiochemical outcome.[3]

Frequently Asked Questions (FAQs)

Q1: How does solvent choice fundamentally impact the success of an isoxazole synthesis?

A1: The choice of solvent is a critical parameter that influences multiple aspects of the reaction.[1] Primarily, it affects the solubility of reactants and catalysts, which dictates the reaction rate.[2] It can also play a direct role in the reaction mechanism, influencing the regioselectivity of cycloaddition or condensation reactions by stabilizing different transition states.[4][5] Furthermore, modern synthetic approaches emphasize the use of "green" solvents like water or deep eutectic solvents to create more environmentally benign processes.[6][7]

Q2: Can water be used as a solvent for isoxazole synthesis?

A2: Yes, water is increasingly being used as a green, inexpensive, and effective solvent for various isoxazole synthesis protocols.[8][9] For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride proceeds in high yields in water without the need for a catalyst.[9] Using aqueous media can simplify work-up procedures, as the product often precipitates and can be collected by simple filtration.[1][9]

Q3: What are deep eutectic solvents (DES) and what are their advantages in isoxazole synthesis?

A3: Deep eutectic solvents (DES) are mixtures of Lewis or Brønsted acids and bases which form a liquid with a melting point much lower than the individual components.[7] A common example is a mixture of choline chloride and urea. In isoxazole synthesis, DES have been shown to be highly effective and reusable media.[7] Their use can be essential for the reaction to proceed, and they can often be recycled multiple times without a significant drop in product yield.[7]

Q4: When should I consider solvent-free reaction conditions?

A4: Solvent-free conditions, often facilitated by microwave irradiation or ball-milling, are an excellent green chemistry approach.[3][10] These methods can lead to shorter reaction times, higher yields, and simplified purification.[10] They are particularly worth considering when conventional solvent-based methods result in low yields or complex purification challenges.

Data Presentation: Solvent Effects on Reaction Outcome

Table 1: Influence of Solvent on Regioisomeric Ratio in a 1,3-Dipolar Cycloaddition

This table summarizes the effect of solvent polarity on the regioselectivity of the cycloaddition reaction between 2-furfuryl nitrile oxide and ethyl propiolate.[4]

SolventDielectric Constant (ε)Ratio of 3,5-isomer to 3,4-isomer
Toluene2.42.0 : 1
Dichloromethane9.13.4 : 1
Ethanol24.61.9 : 1
Dimethyl sulfoxide (DMSO)46.71.5 : 1

Data sourced from Science and Education Publishing.[4]

Table 2: Influence of Solvent on Yield in Aqueous Synthesis of 5-Arylisoxazoles

This table shows the yields for the synthesis of various 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water.[1][9]

EntryAryl GroupYield (%)
14-Cl-C₆H₄95
24-Me-C₆H₄93
34-MeO-C₆H₄92
42,4-di-Cl-C₆H₃94
5Phenyl90

Data sourced from BenchChem and Molecules.[1][9]

Experimental Protocols

Protocol 1: Aqueous Synthesis of 5-Arylisoxazoles

This protocol describes an environmentally friendly synthesis of 5-arylisoxazoles using water as the solvent.[1][9]

  • To a 25 mL round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol).

  • Add 5 mL of water to the flask.

  • Stir the reaction mixture. The original protocol calls for reflux, while a similar one specifies heating to 50 °C for 2 hours.[1][9][11] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole, often without the need for further purification.[9]

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles in a Deep Eutectic Solvent (DES)

This protocol outlines a one-pot, three-step synthesis using a choline chloride:urea deep eutectic solvent.[7][11]

  • Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio.

  • To 1 mL of the stirred DES, add the corresponding aldehyde (2.0 mmol), hydroxylamine hydrochloride (2.0 mmol), and sodium hydroxide (2.0 mmol).

  • Stir the resulting mixture at 50 °C for 1 hour.

  • Add N-chlorosuccinimide (NCS) (3.0 mmol) to the mixture and continue stirring at 50 °C for 3 hours to generate the nitrile oxide in situ.

  • Add the corresponding terminal alkyne (2.0 mmol) to the reaction mixture and stir for an additional 4 hours at 50 °C.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Start: Select Synthesis Route reactants Combine Reactants in Chosen Solvent start->reactants reaction Stir / Heat Monitor by TLC reactants->reaction quench Quench Reaction (e.g., add water) reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry evaporate Solvent Evaporation dry->evaporate purify Purification: Column Chromatography or Recrystallization evaporate->purify product Pure Isoxazole purify->product

Caption: General experimental workflow for isoxazole synthesis.

troubleshooting_low_yield start Problem: Low Reaction Yield solubility Are reactants fully soluble? start->solubility dimerization Is nitrile oxide dimerization likely? solubility->dimerization Yes solve_solubility Action: Change solvent or use co-solvent system solubility->solve_solubility No conditions Are reaction conditions optimal? dimerization->conditions No solve_dimerization Action: - Add nitrile oxide precursor slowly - Use excess dipolarophile dimerization->solve_dimerization Yes solve_conditions Action: - Optimize temperature - Check base/catalyst activity - Verify reactant purity conditions->solve_conditions No end_node Improved Yield conditions->end_node Yes solve_solubility->end_node solve_dimerization->end_node solve_conditions->end_node

Caption: Troubleshooting logic for low reaction yield.

regioselectivity_workflow start Problem: Mixture of Regioisomers solvent_screen Strategy 1: Solvent Screening start->solvent_screen lewis_acid Strategy 2: Use Lewis Acid (BF₃·OEt₂) start->lewis_acid ph_control Strategy 3: Control pH (e.g., add Pyridine) start->ph_control action_solvent Test polar protic (EtOH), polar aprotic (MeCN), and aqueous mixtures. solvent_screen->action_solvent action_lewis Activates one carbonyl group preferentially. lewis_acid->action_lewis action_ph Alters nucleophilicity of hydroxylamine. ph_control->action_ph end_node Improved Regioselectivity action_solvent->end_node action_lewis->end_node action_ph->end_node

Caption: Decision-making workflow for improving regioselectivity.

References

Validation & Comparative

comparative study of different synthetic routes to isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Isoxazoles

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic medication Leflunomide.[1] The isoxazole moiety's prevalence in biologically active compounds stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-pi stacking.[1][2] Consequently, the development of efficient and versatile synthetic methods to access functionalized isoxazoles is of paramount importance to researchers in drug discovery and organic synthesis.[3][4]

This guide provides a comparative analysis of three prominent synthetic strategies for constructing the isoxazole core: the 1,3-dipolar cycloaddition of alkynes and nitrile oxides, the condensation of 1,3-dicarbonyl compounds with hydroxylamine, and synthesis via enamine intermediates. We will present objective comparisons, supporting experimental data, detailed protocols, and workflow visualizations to assist researchers in selecting the optimal route for their specific applications.

Method 1: 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is one of the most widely utilized and versatile methods for synthesizing isoxazoles.[5][6] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[5][7] A key feature of this method is the frequent in situ generation of the often-unstable nitrile oxide from stable precursors like aldoximes, hydroximoyl chlorides, or primary nitroalkanes.[8][9][10] This approach is highly reliable and exhibits a broad scope for both the alkyne and nitrile oxide components, allowing for the synthesis of a diverse library of substituted isoxazoles.[11]

Logical Workflow for 1,3-Dipolar Cycloaddition

Start Starting Materials: Aldehyde + Alkyne Step1 Step 1: Oxime Formation (Aldehyde + Hydroxylamine) Start->Step1 Alkyne Alkyne Substrate Intermediate1 Aldoxime Intermediate Step1->Intermediate1 Step2 Step 2: Nitrile Oxide Generation (Oxidation/Dehydrohalogenation) Intermediate1->Step2 Intermediate2 Nitrile Oxide (in situ) Step2->Intermediate2 Step3 Step 3: [3+2] Cycloaddition Intermediate2->Step3 Alkyne->Step3 End 3,5-Disubstituted Isoxazole Step3->End

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

The following protocol is adapted from a general procedure for a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles in deep eutectic solvents.[12]

  • Oxime Formation: To a stirred solution of the corresponding aldehyde (2 mmol) in a 1:2 mixture of choline chloride:urea (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50°C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring for three hours at 50°C.

  • Cycloaddition: Add the corresponding terminal alkyne (2 mmol) to the reaction mixture.

  • Continue stirring for four hours at 50°C.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL). The combined organic layers are then dried and concentrated to yield the crude product, which can be purified by chromatography.

Performance Data

The 1,3-dipolar cycloaddition route is effective for a wide range of substrates. The following table summarizes the yields obtained for various aldehydes and alkynes using the deep eutectic solvent method.[12]

EntryAldehyde (R¹)Alkyne (R²)ProductYield (%)
1PhenylPhenyl3,5-Diphenylisoxazole81
24-ChlorophenylPhenyl3-(4-Chlorophenyl)-5-phenylisoxazole82
34-MethoxyphenylPhenyl3-(4-Methoxyphenyl)-5-phenylisoxazole85
42-NaphthylPhenyl3-(2-Naphthyl)-5-phenylisoxazole79
5Phenyl4-Methylphenyl3-Phenyl-5-(p-tolyl)isoxazole80
6PhenylPropargyl alcohol(3-Phenylisoxazol-5-yl)methanol75

Method 2: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a classical and direct method for synthesizing isoxazoles, often referred to as the Claisen isoxazole synthesis.[13][14] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the aromatic isoxazole ring.[13][15] While this method is straightforward, a significant challenge can be the lack of regioselectivity when using unsymmetrical 1,3-diketones, potentially leading to a mixture of regioisomeric products.[14]

Reaction Pathway for 1,3-Diketone Condensation

Start Starting Materials: 1,3-Diketone + Hydroxylamine Step1 Nucleophilic Attack (Formation of Monoxime) Start->Step1 Intermediate1 Monoxime Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 5-Hydroxyisoxazoline Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 End Substituted Isoxazole Step3->End

Caption: Reaction mechanism for isoxazole synthesis from 1,3-diketones.

Experimental Protocol: Synthesis from a β-Enamino Diketone Precursor

Recent advancements have utilized β-enamino diketones, which are masked 1,3-dicarbonyls, to achieve greater regiochemical control.[14][16] The following protocol is adapted from a regioselective synthesis of 3,4-disubstituted isoxazoles.[17]

  • Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (MeCN, 4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).

  • Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the desired isoxazole.

Performance Data

The choice of solvent and the presence of additives like a Lewis acid can significantly influence the yield and regioselectivity of the cyclocondensation. The table below demonstrates the synthesis of 3-methyl-5-phenylisoxazole-4-carbaldehyde from a corresponding β-enamino diketone under various conditions.[17]

EntrySolventAdditive (equiv.)Time (h)Yield (%)Regioisomeric Ratio
1MeCNBF₃·OEt₂ (0.5)1850:13:37
2MeCNBF₃·OEt₂ (1.0)2070:8:22
3MeCNBF₃·OEt₂ (2.0) + Pyridine (1.4)57990:10
4EtOHBF₃·OEt₂ (2.0) + Pyridine (1.4)236:64
5MeCNNone24855:95
6PyridineNone18710:90

Note: Ratios refer to different possible regioisomers.

Method 3: Synthesis from Enamines

Enamines, which are readily formed from aldehydes or ketones, can serve as versatile precursors for isoxazoles.[18] In this approach, the enamine typically acts as the nucleophilic component in a [3+2] cycloaddition reaction with a nitrile oxide precursor, such as a hydroximoyl chloride.[19][20] This metal-free method offers a high-yielding and regiospecific route to 3,4-disubstituted isoxazoles, which can be challenging to access through other methods.[19]

Workflow for Enamine-Based Isoxazole Synthesis

Start Starting Materials: Aldehyde + Secondary Amine Step1 Enamine Formation Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 [3+2] Cycloaddition Intermediate1->Step2 NitOx Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride) NitOx->Step2 Intermediate2 Dihydroisoxazole Adduct Step2->Intermediate2 Step3 Oxidation / Elimination Intermediate2->Step3 End 3,4-Disubstituted Isoxazole Step3->End

Caption: General workflow for synthesizing isoxazoles from enamine precursors.

Experimental Protocol: Enamine-Triggered [3+2] Cycloaddition

The following is a representative procedure for the synthesis of 4-azolyl-5-substituted isoxazoles from β-azolyl enamines.[20]

  • Reaction Setup: Dissolve the β-azolyl enamine (1 mmol) and the appropriate hydroximoyl chloride (1 mmol) in dioxane (10 mL).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. (Note: In many cases, no additional base or catalyst is required).[20]

  • Isolation: After the reaction is complete (typically a few hours), the solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified, often by recrystallization from a suitable solvent like ethanol, to yield the pure 4-azolylisoxazole product.

Performance Data

This method provides good to excellent yields for the synthesis of isoxazoles conjugated with other heterocyclic rings.[20]

EntryEnamine Substituent (Azole)Hydroxamoyl Chloride (R)ProductYield (%)
14-Nitroimidazol-5-ylPhenyl4-(4-Nitroimidazol-5-yl)-3-phenylisoxazole85
24-Nitroimidazol-5-yl4-Chlorophenyl3-(4-Chlorophenyl)-4-(4-nitroimidazol-5-yl)isoxazole90
34-Nitroimidazol-5-yl4-Nitrophenyl3-(4-Nitrophenyl)-4-(4-nitroimidazol-5-yl)isoxazole87
4Isoxazol-5-ylPhenyl4-(Isoxazol-5-yl)-3-phenylisoxazole75
5Isoxazol-5-yl4-Chlorophenyl3-(4-Chlorophenyl)-4-(isoxazol-5-yl)isoxazole82
6Isoxazol-5-ylCyclohexyl3-Cyclohexyl-4-(isoxazol-5-yl)isoxazole65

Comparative Summary

Choosing a synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, and tolerance for specific reaction conditions.

Feature1,3-Dipolar CycloadditionCondensation of 1,3-DiketonesSynthesis from Enamines
Versatility High; broad substrate scope.[11]Moderate; primarily dependent on diketone availability.Good; useful for specific substitution patterns.[19]
Regioselectivity Generally high for 3,5-disubstitution.[11][21]Often poor with unsymmetrical diketones, but can be controlled.[14]High for 3,4-disubstitution.[19][20]
Reaction Conditions Varies from mild to moderate heating; metal-free options exist.[8][9]Can require acidic or basic conditions; sometimes harsh.[14][15]Typically mild, often at room temperature.[20]
Starting Materials Readily available aldehydes and alkynes.[22]Readily available 1,3-dicarbonyl compounds.[13]Aldehydes/ketones and secondary amines.[18]
Key Advantage Excellent for accessing diverse 3,5-disubstituted isoxazoles.Straightforward, classical method for simple isoxazoles.Excellent for regioselective synthesis of 3,4-disubstituted isoxazoles.
Key Disadvantage Can be difficult to synthesize 3,4-isomers.[23]Potential for regioisomeric mixtures.[14]Requires an additional step for enamine formation.

References

Spectroscopic Showdown: A Comparative Analysis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate and a Phenyl Analogue

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a cornerstone technique for unraveling the molecular architecture of organic compounds. This guide provides a comparative spectroscopic analysis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate against a structurally related alternative, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. The presented data, including experimental ¹H NMR and a combination of experimental and predicted ¹³C NMR, offers researchers a valuable reference for the characterization of substituted isoxazole scaffolds.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound and its phenyl-substituted counterpart. This side-by-side comparison highlights the influence of the substituent at the 3-position of the isoxazole ring on the chemical shifts of the core structure and its appended functional groups.

Table 1: ¹H NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment Solvent
This compound 4.2Quartet2H-O-CH₂ -CH₃CCl₄
2.7Quartet2H-CH₂ -CH₃ (on isoxazole)CCl₄
2.6Singlet3H-CH₃ (on isoxazole)CCl₄
1.3Multiplet6H-O-CH₂-CH₃ and -CH₂-CH₃ (on isoxazole)CCl₄
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 7.79 - 7.75Multiplet2HAromatic protonsCDCl₃
7.50 - 7.45Multiplet3HAromatic protonsCDCl₃
4.29Quartet2H-O-CH₂ -CH₃CDCl₃
2.83Singlet3H-CH₃ (on isoxazole)CDCl₃
1.30Triplet3H-O-CH₂-CH₃ CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ) ppm (Experimental) Chemical Shift (δ) ppm (Predicted) *Assignment Solvent
This compound Not available~172C =O-
~165C -3 (isoxazole)-
~162C -5 (isoxazole)-
~112C -4 (isoxazole)-
~61-O-CH₂ -CH₃-
~20-CH₂ -CH₃ (on isoxazole)-
~14-O-CH₂-CH₃ -
~12-CH₂-CH₃ (on isoxazole)-
~11-CH₃ (on isoxazole)-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 164.1, 161.3, 160.9, 130.2, 129.5, 128.2, 127.3, 113.1, 61.1, 14.1-C =O, C -3, C -5, Aromatic C s, C -4, -O-CH₂ -CH₃, -CH₃ CDCl₃

*Predicted ¹³C NMR data for this compound is based on computational models and should be considered as an estimation. Experimental verification is recommended.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the isoxazole derivatives discussed.[1][2]

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • The solution is thoroughly mixed by gentle vortexing or inversion to ensure homogeneity.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing: The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied manually.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with the solvent peak as an internal reference (δ 77.16 ppm).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration and solubility.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied.

Workflow for Spectroscopic Analysis

The structural elucidation of a novel compound using NMR spectroscopy follows a logical progression. The following diagram illustrates this workflow, from sample preparation to final structure confirmation.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Validation Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution H1_NMR 1H NMR Spectroscopy Dissolution->H1_NMR C13_NMR 13C NMR Spectroscopy Dissolution->C13_NMR Process_Spectra Spectral Processing (FT, Phasing, Baseline Correction) H1_NMR->Process_Spectra C13_NMR->Process_Spectra Peak_Picking Peak Picking & Integration (1H) Process_Spectra->Peak_Picking Chem_Shift_Analysis Chemical Shift & Coupling Constant Analysis Peak_Picking->Chem_Shift_Analysis Structure_Proposal Propose Structure Chem_Shift_Analysis->Structure_Proposal Compare_Data Compare with Reference/Predicted Data Structure_Proposal->Compare_Data Final_Structure Confirmed Structure Compare_Data->Final_Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

References

Regioisomeric Influence on Anticancer Activity: A Comparative Analysis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of substituents on a heterocyclic scaffold can profoundly influence its pharmacological properties. In the realm of drug discovery, isoxazole and its derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including notable anticancer effects.[1][2] This guide provides a comparative analysis of the biological activity of isoxazole regioisomers, focusing on their in vitro anticancer potency. We will delve into quantitative data from experimental studies, detail the methodologies employed, and visualize a key signaling pathway implicated in their mechanism of action.

Unveiling the Impact of Regioisomerism on Cytotoxicity

A study comparing the antiproliferative effects of a series of novel synthetic isoxazole derivatives has highlighted the critical role of the substituent pattern on the isoxazole ring. Specifically, the investigation revealed significant differences in the cytotoxic activity of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives against the human erythroleukemic cell line, K562.[3]

The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined for these compounds. The data clearly demonstrates that the 3,4-disubstituted isoxazole derivatives exhibit significantly higher potency in inhibiting the proliferation of K562 cells compared to the fused pyridine-isoxazole regioisomers.[3]

Compound IDIsoxazole Regioisomer TypeK562 Cell Line IC50 (µM)[3]
1 3,4-isoxazolediamide0.071
2 3,4-isoxazolediamide0.018
3 3,4-isoxazolediamide0.044
9 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine>300
10 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine68.3
11 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine>300

Experimental Protocols

The determination of the cytotoxic activity of the isoxazole regioisomers was performed using the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Cell Viability Assay

Objective: To determine the concentration of an isoxazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4]

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., K562) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubated for 24 hours.

  • Compound Treatment: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[4]

  • Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][6] A key signaling pathway involved in apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Isoxazole_Derivatives Isoxazole Derivatives Bax Bax Isoxazole_Derivatives->Bax activates Bcl2 Bcl-2 Isoxazole_Derivatives->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Pro-caspase-9 Caspase9->Apoptosome recruited to Caspase3 Pro-caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 PARP PARP Active_Caspase3->PARP cleaves Apoptosis Apoptosis Active_Caspase3->Apoptosis executes Cleaved_PARP Cleaved PARP

Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.

This signaling cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates like PARP (Poly (ADP-ribose) polymerase), ultimately leading to the dismantling of the cell.[7] The differential ability of isoxazole regioisomers to modulate this pathway likely contributes to their observed differences in cytotoxic potency.

References

A Comparative Guide to the Structural Validation of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. While a specific crystal structure for this exact molecule is not publicly available, this document outlines the principles and experimental data for validating similar isoxazole derivatives, offering a framework for researchers in the field.

Introduction to Structural Validation

The precise determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds like this compound, unambiguous structural validation is essential to understand its chemical properties and biological activity. X-ray crystallography is considered the "gold standard" for determining the absolute structure of a molecule. However, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are also powerful tools for elucidation. This guide compares these methods in the context of validating isoxazole-based compounds.

Methodology Comparison: X-ray Crystallography vs. Spectroscopic Techniques

The choice of analytical method depends on the sample's nature, the required level of detail, and available resources. Below is a comparative overview of the primary techniques.

X-ray Crystallography

X-ray crystallography provides direct and unambiguous evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. The primary challenge of this technique lies in the requirement for a suitable single crystal, which can be difficult to obtain.

Spectroscopic Methods

Spectroscopic methods are generally faster and require less sample preparation than X-ray crystallography. They provide valuable information about the molecule's connectivity and functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. 2D NMR techniques like COSY and HMBC can establish connectivity between atoms.

  • Mass Spectrometry (MS): This technique provides the molecule's exact mass and fragmentation pattern, which helps in confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

The following diagram illustrates the typical workflow for structural validation using X-ray crystallography.

Diagram 1: X-ray Crystallography Workflow A Synthesis of This compound B Purification A->B C Single Crystal Growth B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Final Crystal Structure E->F

Caption: Workflow for X-ray Crystallography.

The next diagram shows a comparative logical flow for structural elucidation using spectroscopic methods.

Diagram 2: Spectroscopic Validation Workflow cluster_0 Primary Spectroscopic Analysis A Mass Spectrometry (Confirm Molecular Weight) D 2D NMR (COSY, HMBC) (Establish Connectivity) A->D B IR Spectroscopy (Identify Functional Groups) B->D C 1H and 13C NMR (Map Chemical Environments) C->D E Proposed Structure D->E

Caption: Workflow for Spectroscopic Validation.

Quantitative Data Comparison

The following table summarizes the expected performance of each technique in the validation of a small organic molecule like this compound.

ParameterX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided 3D structure, bond lengths, angles, stereochemistryConnectivity, chemical environment of atomsMolecular weight, elemental compositionPresence of functional groups
Sample Requirement High-quality single crystal~1-10 mg in solution<1 mg, solid or solution~1-5 mg, solid or liquid
Experiment Time Hours to daysMinutes to hoursMinutesMinutes
Data Complexity HighModerate to HighModerateLow
Confirmation Level DefinitiveHigh (often requires 2D)High (for formula)Low (supportive)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each key technique.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Selection: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The atomic positions and other parameters are refined to best fit the experimental data, resulting in the final, detailed molecular structure.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the various spectra are analyzed to piece together the molecular structure.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A small amount of the compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is infused into the mass spectrometer (e.g., using an ESI source), and the mass-to-charge ratio of the ions is measured with high precision.

  • Data Analysis: The exact mass is used to determine the elemental composition and confirm the molecular formula.

Conclusion

For the unequivocal structural validation of this compound, X-ray crystallography remains the most definitive method, provided a suitable single crystal can be obtained. However, a combination of modern spectroscopic techniques, particularly high-field 1D and 2D NMR and high-resolution mass spectrometry, can provide a highly confident structural assignment. The choice of methodology will ultimately be guided by the specific research goals and available resources. For drug development and regulatory submissions, the certainty provided by X-ray crystallography is often preferred.

Comparative Efficacy of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate Derivatives in Bioassays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of various derivatives of the ethyl 3-ethyl-5-methylisoxazole-4-carboxylate scaffold. The following sections summarize quantitative data from antifungal and herbicidal bioassays, detail the experimental protocols used in these studies, and visualize key signaling pathways associated with the observed activities.

Antifungal Activity of 5-Methylisoxazole-4-carboxylic Oxime Esters

A study on the antifungal properties of a series of fifteen new 5-methylisoxazole-4-carboxylic oxime esters revealed their potential as inhibitors of fungal growth. The in vitro antifungal activities were evaluated against several plant pathogenic fungi, with some compounds demonstrating significant efficacy.[1]

The data presented in Table 1 summarizes the in vitro antifungal activity of selected 5-methylisoxazole-4-carboxylic oxime ester derivatives against Botrytis cinerea. The efficacy is presented as the half-maximal effective concentration (EC50), with lower values indicating higher potency.

Table 1: In Vitro Antifungal Activity of 5-Methylisoxazole-4-carboxylic Oxime Ester Derivatives against Botrytis cinerea

Compound IDR GroupEC50 (μg/mL)[1]
5a 2-F-Ph>50
5b 3-F-Ph>50
5c 4-F-Ph15.32
5d 2-Cl-Ph25.18
5e 3-Cl-Ph12.84
5f 4-Cl-Ph7.65
5g 2,4-diCl-Ph1.95
5h 2,6-diCl-Ph>50
5i 3,4-diCl-Ph3.89
5j 2-CH3-Ph>50
5k 3-CH3-Ph>50
5l 4-CH3-Ph>50
5m 2-CF3-Ph>50
5n 3-CF3-Ph10.27
5o 4-CF3-Ph8.43
Trifloxystrobin (Control) -2.86

Herbicidal Activity of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides

A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized and evaluated for their herbicidal activity against Brassica napus (rape). The in vivo bioassays demonstrated that several of these compounds exhibit moderate to good herbicidal effects.[2]

Table 2 presents the percentage inhibition of Brassica napus growth at a concentration of 100 mg/L for a selection of these derivatives.

Table 2: In Vivo Herbicidal Activity of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamide and Thiocarboxamide Derivatives against Brassica napus

Compound IDAr GroupR GroupXInhibition (%) at 100 mg/L[2]
4a 4-F-Ph4-F-PhO63
4b 4-F-Ph4-Cl-PhO58
4c 4-F-Ph4-CH3-PhO55
4d 4-F-PhPhO52
4e 2-F-Ph4-F-PhO75
4f 2-F-Ph4-Cl-PhO68
4g 2,4-diCl-Ph4-F-PhO82
4h 4-F-Phi-PrO45
4i 2-F-Phi-PrO53
4j 2,4-diCl-Phi-PrO61
4k 4-F-Ph4-F-PhS71
4l 2-F-Ph4-F-PhS85
4m 2,4-diCl-Ph4-F-PhS92
4n 4-F-Phi-PrS55
4o 2-F-Phi-PrS62

Experimental Protocols

In Vitro Antifungal Bioassay

The antifungal activity of the 5-methylisoxazole-4-carboxylic oxime ester derivatives was determined using the mycelium growth rate method.

  • Preparation of Test Solutions: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These were then diluted with sterile distilled water containing 0.1% Tween-80 to achieve the desired final concentrations.

  • Fungal Culture: The test fungus, Botrytis cinerea, was cultured on potato dextrose agar (PDA) plates.

  • Assay Procedure: A 5 mm diameter mycelial disc was taken from the edge of a 3-day-old culture of the fungus and placed in the center of a fresh PDA plate containing the test compound at a specific concentration.

  • Incubation: The plates were incubated at 25 ± 1 °C.

  • Data Collection: When the mycelial growth in the control plate (containing only DMSO and no test compound) reached the edge of the plate, the diameter of the mycelial colony in the treated plates was measured.

  • Calculation of Inhibition: The percentage of inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial colony in the control plate and T is the diameter of the mycelial colony in the treated plate.

  • EC50 Determination: The EC50 values were determined by probit analysis based on the inhibition percentages at a series of concentrations.

In Vivo Herbicidal Bioassay

The in vivo herbicidal activity of the 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamide and thiocarboxamide derivatives was evaluated using a pot experiment.[2]

  • Plant Cultivation: Seeds of Brassica napus were sown in plastic pots containing a mixture of soil, sand, and peat. The pots were kept in a greenhouse at 25 ± 2 °C with a 12-hour photoperiod.

  • Preparation of Test Solutions: The synthesized compounds were dissolved in a small amount of acetone and then diluted with water containing 0.1% Tween-80 to the desired concentration.

  • Treatment: When the plants reached the 2-3 leaf stage, they were sprayed with the test solutions using a laboratory sprayer. A control group was sprayed with a solution containing only acetone and Tween-80.

  • Evaluation: After 15 days, the herbicidal effect was visually assessed by comparing the treated plants with the control plants. The inhibition of growth was recorded as a percentage.

Signaling Pathway Visualizations

Certain isoxazole derivatives have been identified as herbicides that function by inhibiting key enzymes in plant metabolic pathways. Below are diagrams illustrating the mechanisms of action for two such pathways.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Some isoxazole herbicides target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these essential molecules, ultimately causing bleaching of the plant tissue and death.[3][4][5][6]

HPPD_Inhibition_Pathway cluster_Tyrosine_Catabolism Tyrosine Catabolism Pathway cluster_Biosynthesis Biosynthesis Pathways cluster_Inhibition Inhibition by Isoxazole Herbicide cluster_Outcome Physiological Outcome Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD HPPD_Inhibited HPPD (Inhibited) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Antioxidant Antioxidant Defense Tocopherols->Antioxidant Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching Chlorophyll->Bleaching Isoxazole Isoxazole Herbicide Isoxazole->HPPD_Inhibited Plant_Death Plant Death Bleaching->Plant_Death

Caption: Inhibition of the HPPD enzyme by isoxazole herbicides disrupts downstream biosynthesis.

Protoporphyrinogen Oxidase (PPO) Inhibition

Other isoxazole-based herbicides act by inhibiting protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is then auto-oxidized to protoporphyrin IX. This molecule, when exposed to light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[7][8][9][10][11]

PPO_Inhibition_Pathway cluster_Porphyrin_Biosynthesis Porphyrin Biosynthesis Pathway (in Plastid) cluster_Inhibition Inhibition by Isoxazole Herbicide cluster_Cytoplasm Cytoplasm Precursors Precursors ProtoIXgen Protoporphyrinogen IX Precursors->ProtoIXgen ProtoIX Protoporphyrin IX ProtoIXgen->ProtoIX PPO PPO_Inhibited PPO (Inhibited) ProtoIXgen_Accumulation Protoporphyrinogen IX (Accumulation & Leakage) ProtoIXgen->ProtoIXgen_Accumulation Chlorophyll Chlorophyll & Heme ProtoIX->Chlorophyll Isoxazole Isoxazole Herbicide Isoxazole->PPO_Inhibited ProtoIX_Cytoplasm Protoporphyrin IX ProtoIXgen_Accumulation->ProtoIX_Cytoplasm Auto-oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_Cytoplasm->ROS Light Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Plant_Death Plant Death Membrane_Damage->Plant_Death

Caption: PPO inhibition by isoxazole herbicides leads to phytotoxicity via ROS production.

References

assessing the stability of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the chemical stability of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate under various stress conditions. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related isoxazole-containing compounds and established principles of isoxazole chemistry to provide a robust predictive comparison. The stability profile is benchmarked against the well-studied isoxazole drug, Leflunomide, to offer a tangible reference point.

The isoxazole ring, a cornerstone in many pharmacologically active molecules, generally boasts a stable aromatic system.[1] However, the strategic placement of substituents can significantly modulate its reactivity and degradation pathways.[1] Understanding the stability of this compound is paramount for its handling, formulation, and development as a potential therapeutic agent.

Comparative Stability Data

pHTemperature (°C)Half-life (t½) (hours)Stability Profile
4.025StableHigh
7.425StableHigh
10.0256.0Low
4.037StableHigh
7.4377.4Moderate
10.0371.2Very Low

Data extracted from a study on the in vitro metabolism of Leflunomide.[1]

Interpretation: The isoxazole ring exhibits significant stability in acidic and neutral conditions but is susceptible to degradation under basic conditions, a process that is accelerated by an increase in temperature.[1] This degradation is primarily due to the cleavage of the weak N-O bond within the isoxazole ring.[1]

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][3][4][5] Based on the known chemistry of isoxazoles, the following are potential degradation pathways for this compound:

  • Hydrolysis: Under acidic or basic conditions, the ester functionality can be hydrolyzed to the corresponding carboxylic acid. Under strong basic conditions, the isoxazole ring itself can undergo cleavage.[1]

  • Oxidation: Treatment with oxidizing agents may lead to the formation of various oxygenated derivatives or ring-opened products.

  • Photolysis: Exposure to UV irradiation can induce the rearrangement of the isoxazole ring to an oxazole ring, a more stable isomer.[1]

  • Thermolysis: Elevated temperatures can lead to decomposition, with the specific products depending on the temperature and presence of other reagents.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound, based on established pharmaceutical stability testing guidelines.[6][7][8][9]

1. Forced Degradation Studies (Stress Testing)

  • Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[4][5]

  • General Procedure:

    • Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile).

    • Subject the solutions to the stress conditions outlined in the table below.

    • At specified time points, withdraw samples and quench the degradation process if necessary (e.g., by neutralization).

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl24 - 72 hours
Base Hydrolysis0.1 M NaOH1 - 24 hours
Oxidation3% H₂O₂24 hours
PhotostabilityUV light (e.g., 254 nm) and visible light24 - 48 hours
Thermal Stress60 - 80°C24 - 72 hours

2. Long-Term and Accelerated Stability Studies

  • Objective: To determine the shelf-life and appropriate storage conditions for the drug substance.[6][7]

  • Procedure:

    • Store accurately weighed samples of this compound in controlled environment chambers under the conditions specified by ICH guidelines (see table below).

    • The substance should be in a container closure system that simulates the proposed packaging.[8]

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.[7]

    • Analyze the samples for appearance, assay, degradation products, and any other relevant physical and chemical properties.[6][8]

Study TypeStorage Condition
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
Accelerated40°C ± 2°C / 75% RH ± 5% RH

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive stability assessment for this compound.

Stability_Assessment_Workflow cluster_setup 1. Preparation & Setup cluster_stress 2. Forced Degradation Studies cluster_longterm 3. Long-Term & Accelerated Studies cluster_analysis 4. Analysis & Evaluation start Start: Characterize This compound prep_samples Prepare Samples in Inert Containers start->prep_samples develop_method Develop & Validate Stability-Indicating HPLC Method start->develop_method acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_samples->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_samples->base oxidation Oxidation (e.g., 3% H2O2) prep_samples->oxidation photo Photostability (UV/Vis Light) prep_samples->photo thermal Thermal Stress (e.g., 60-80°C) prep_samples->thermal long_term Long-Term Storage (25°C/60% RH or 30°C/65% RH) prep_samples->long_term accelerated Accelerated Storage (40°C/75% RH) prep_samples->accelerated analyze Analyze Samples at Time Points (HPLC, etc.) acid->analyze base->analyze oxidation->analyze photo->analyze thermal->analyze long_term->analyze accelerated->analyze identify Identify Degradation Products (LC-MS, NMR) analyze->identify evaluate Evaluate Data & Determine Shelf-Life analyze->evaluate pathway Elucidate Degradation Pathways identify->pathway pathway->evaluate

Caption: Workflow for assessing the stability of a pharmaceutical compound.

References

A Comparative Guide to Copper-Catalyzed versus Ruthenium-Catalyzed Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the isoxazole scaffold, a key heterocycle in numerous pharmaceuticals, is a critical process. The choice of catalyst, particularly between copper and ruthenium complexes, significantly influences the regioselectivity, substrate scope, and efficiency of the reaction. This guide provides an objective comparison of these two catalytic systems, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.

The construction of the isoxazole ring is most commonly achieved through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. Both copper and ruthenium catalysts have proven effective in promoting this transformation, yet they offer distinct advantages and disadvantages. Copper-catalyzed reactions are well-established and often provide excellent yields for the synthesis of 3,5-disubstituted isoxazoles. In contrast, ruthenium catalysts have emerged as a powerful tool for accessing alternative regioisomers, particularly 3,4-disubstituted and 3,4,5-trisubstituted isoxazoles, which can be challenging to obtain via other methods.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators of representative copper- and ruthenium-catalyzed isoxazole synthesis protocols.

FeatureCopper-Catalyzed SynthesisRuthenium-Catalyzed Synthesis
Typical Catalyst Copper(I) salts (e.g., CuI, Cu(I) generated in situ from CuSO₄/sodium ascorbate)Ruthenium(II) complexes (e.g., [Cp*RuCl])
Regioselectivity Predominantly 3,5-disubstituted isoxazoles from terminal alkynes.[1][2]Predominantly 3,4-disubstituted isoxazoles from terminal alkynes and 3,4,5-trisubstituted isoxazoles from internal alkynes.[3][4]
Substrate Scope Broad scope for terminal alkynes and various aldehydes (for in situ nitrile oxide generation).[1][2]Tolerates both terminal and internal alkynes, offering access to fully substituted isoxazoles.[3][5]
Reaction Conditions Typically mild, often at room temperature, and can be performed in aqueous solvent mixtures.[1]Generally mild, often at room temperature.
Catalyst Loading Typically 1-10 mol%.Typically 1-5 mol%.
Representative Yields Good to excellent yields (often >80%) for 3,5-disubstituted products.[2]Good to excellent yields for 3,4- and 3,4,5-disubstituted products.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from the work of Hansen et al. and describes a convenient one-pot, three-step procedure.[1][2]

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.1 mmol)

  • Sodium hydroxide (1.1 mmol) in water (2 mL)

  • Terminal alkyne (1.0 mmol)

  • Copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol/water (1:1, 4 mL)

Procedure:

  • To a solution of the aldehyde in tert-butanol/water, add hydroxylamine hydrochloride.

  • Slowly add the sodium hydroxide solution and stir the mixture at room temperature for 1 hour to form the aldoxime.

  • To the reaction mixture, add the terminal alkyne, followed by sodium ascorbate and copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Ruthenium-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles

This protocol is based on the work of Grecian and Fokin.[4]

Materials:

  • Alkyne (0.5 mmol)

  • Hydroximoyl chloride (0.6 mmol)

  • [Cp*RuCl] (pentamethylcyclopentadienyl ruthenium chloride complex, 0.01 mmol, 2 mol%)

  • Triethylamine (0.7 mmol)

  • Dichloromethane (DCM, 2 mL)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne and hydroximoyl chloride in DCM.

  • Add the [Cp*RuCl] catalyst to the solution.

  • Add triethylamine dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3,4-disubstituted isoxazole.

Mandatory Visualization: Catalytic Cycles and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for both copper- and ruthenium-catalyzed reactions, as well as a general experimental workflow for catalytic isoxazole synthesis.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Prepare Alkyne & Nitrile Oxide Precursor Catalyst Add Catalyst (Cu or Ru) Reactants->Catalyst Reaction [3+2] Cycloaddition Catalyst->Reaction Workup Quench Reaction & Extract Product Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Isoxazole Purification->Product

General experimental workflow for catalytic isoxazole synthesis.

copper_catalytic_cycle CuI Cu(I) Cu_acetylide Cu(I)-Acetylide CuI->Cu_acetylide + Alkyne Metallacycle Copper Metallacycle Cu_acetylide->Metallacycle + Nitrile Oxide CuIII_intermediate Cu(III) Intermediate Metallacycle->CuIII_intermediate Product Isoxazole CuIII_intermediate->Product Product->CuI Releases Cu(I) NitrileOxide Nitrile Oxide NitrileOxide->Metallacycle Alkyne Alkyne Alkyne->CuI ruthenium_catalytic_cycle RuII [Ru(II)] Ru_alkyne [Ru(II)]-Alkyne Complex RuII->Ru_alkyne + Alkyne Ruthenacycle Ruthenacycle Intermediate Ru_alkyne->Ruthenacycle + Nitrile Oxide Product Isoxazole Ruthenacycle->Product Reductive Elimination Product->RuII Regenerates Catalyst NitrileOxide Nitrile Oxide NitrileOxide->Ruthenacycle Alkyne Alkyne Alkyne->RuII

References

A Comparative Review of the Biological Activities of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Among its various isomeric forms, 3,5-disubstituted isoxazoles have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative overview of the key biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-inflammatory Activity

A significant area of investigation for 3,5-disubstituted isoxazoles is their potential as anti-inflammatory agents. Many of these compounds have demonstrated potent inhibitory effects on key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The products of arachidonic acid metabolism by LOX and COX are major contributors to inflammation and carcinogenesis.[1][2] Overproduction of prostaglandins and leukotrienes can promote tumor growth by inducing the formation of new blood vessels.[1][2] Consequently, the inhibition of COX and LOX enzymes is a well-established strategy for the development of novel anti-inflammatory and anticancer drugs.[1][2]

A series of 3,5-disubstituted isoxazole derivatives have been synthesized and screened for their anti-inflammatory activity through the inhibition of COX-1 and COX-2.[1][3] Notably, compounds with specific substitutions have shown significant and selective inhibition of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[3]

Table 1: COX-2 Inhibitory Activity of Selected 3,5-Disubstituted Isoxazoles

CompoundStructureIC50 (µM) for COX-2Selectivity Index (COX-1/COX-2)Reference
2b 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole--[1][2]
C3 4-(3-hydroxy-4-methoxyphenyl)-5-(5-phenylisoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one0.93 ± 0.0124.26[3]
C5 4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one0.85 ± 0.0441.82[3]
C6 5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one0.55 ± 0.0361.73[3]
9d Indole-functionalized isoxazole-2-3 fold selectivity for COX-2[4]
9f Indole-functionalized isoxazole-2-3 fold selectivity for COX-2[4]
9i Indole-functionalized isoxazole-2-3 fold selectivity for COX-2[4]

Note: A dash (-) indicates that the specific value was not provided in the cited source.

In vivo studies using models such as carrageenan-induced paw edema in rats have further confirmed the anti-inflammatory potential of these compounds.[5] For instance, certain indole-functionalized isoxazoles have been shown to significantly reduce paw edema, with efficacy comparable to the standard drug indomethacin.[4]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

  • Enzyme and Substrate Preparation : Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer. Prepare a solution of arachidonic acid, the substrate for COX-2.

  • Incubation : In a multi-well plate, add the COX-2 enzyme, a heme cofactor, the test compound at various concentrations, and the reaction buffer. Incubate the mixture at 37°C for a specified period (e.g., 10 minutes).

  • Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid solution to each well. Allow the reaction to proceed at 37°C for a defined time (e.g., 2 minutes).

  • Reaction Termination : Stop the reaction by adding a solution of hydrochloric acid.

  • Quantification of Prostaglandin : The product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable. It is typically reduced to the more stable prostaglandin F2α (PGF2α) by adding stannous chloride. The concentration of PGF2α is then quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis : Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity

The anticancer potential of 3,5-disubstituted isoxazoles is another extensively studied area. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, prostate, and leukemia.[6] The mechanisms underlying their anticancer activity are diverse and include the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways.[6]

Table 2: Anticancer Activity of Selected 3,5-Disubstituted Isoxazoles

CompoundCancer Cell LineActivity MetricValueReference
2b Ehrlich ascites carcinoma (in vivo)Inhibition of tumor growthSignificant[1][2]
Indole-isoxazole hybrids VariousInduce apoptosis, inhibit topoisomerase, HDAC, and ERα-[6]
3,4-isoxazolediamides K562 (leukemia)Pro-apoptoticHigh[7][8]
4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines K562 (leukemia)Pro-apoptoticHigh[7][8]

Note: A dash (-) indicates that a specific quantitative value was not provided in the cited source.

Apoptotic Signaling Pathway

Several studies have indicated that 3,5-disubstituted isoxazoles can induce apoptosis, or programmed cell death, in cancer cells.[6][7][8] This is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis often involves the modulation of key signaling pathways that regulate cell survival and death.

apoptosis_pathway isoxazole 3,5-Disubstituted Isoxazole ros ↑ Reactive Oxygen Species (ROS) isoxazole->ros bax Bax isoxazole->bax Upregulates bcl2 Bcl-2 isoxazole->bcl2 Downregulates mitochondria Mitochondria ros->mitochondria bax->mitochondria Promotes bcl2->mitochondria Inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptotic pathway induced by 3,5-disubstituted isoxazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment : Treat the cells with various concentrations of the 3,5-disubstituted isoxazole derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition : After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.

Antimicrobial Activity

3,5-Disubstituted isoxazoles have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[9][10] This makes them attractive candidates for the development of new antimicrobial agents, which are urgently needed to combat the growing problem of antibiotic resistance.

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Selected 3,5-Disubstituted Isoxazoles

CompoundMicroorganismMIC (µg/mL)Reference
12b Bacillus subtilis-[9]
18b Bacillus subtilis-[9]
12b Aspergillus niger-[9]
18b Aspergillus niger-[9]
7b Escherichia coli ATCC 2592215,000[10]
7b Pseudomonas aeruginosa30,000[10]
4a Escherichia coliSignificant activity[11]
4a Bacillus subtilisSignificant activity[11]

Note: A dash (-) indicates that the specific value was not provided in the cited source. Some values are reported in mg/mL and have been converted to µg/mL for consistency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilutions : In a 96-well microtiter plate, perform serial two-fold dilutions of the 3,5-disubstituted isoxazole derivative in the broth medium.

  • Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls : Include a positive control (broth with inoculum but no compound) to ensure microbial growth and a negative control (broth without inoculum) to check for sterility. A standard antibiotic can also be included as a reference.

  • Incubation : Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Other Biological Activities

In addition to the major activities discussed above, 3,5-disubstituted isoxazoles have been reported to exhibit a variety of other biological effects, including:

  • Antitrypanosomal Activity : Certain derivatives have shown potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[12]

  • Anti-ageing Activity : Some analogues have demonstrated the ability to increase the survival of human primary fibroblasts and extend the lifespan of the nematode Caenorhabditis elegans.[13]

  • Immunomodulatory Effects : Isoxazole derivatives have been shown to possess both immunosuppressive and immunostimulatory properties, suggesting their potential in treating a range of immune-related disorders.[14]

Conclusion

The 3,5-disubstituted isoxazole scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, highlight the potential of these compounds to address a wide range of medical needs. The structure-activity relationship studies, coupled with detailed mechanistic investigations, will continue to guide the design and synthesis of more potent and selective 3,5-disubstituted isoxazole derivatives for future clinical applications. This guide provides a foundational understanding of the current state of research in this field, offering valuable insights for the scientific community.

References

A Researcher's Guide to the Quantitative Analysis of Isomeric Impurities in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized isoxazole derivatives is paramount. Isomeric impurities, often exhibiting different pharmacological and toxicological profiles, can significantly impact the safety and efficacy of a drug candidate. This guide provides an objective comparison of the primary analytical techniques used for the quantitative analysis of these impurities, supported by a summary of their performance characteristics and detailed experimental protocols.

The synthesis of isoxazoles, a key heterocyclic scaffold in many pharmaceuticals, can often lead to the formation of various isomers, particularly regioisomers such as 3,4- and 3,5-disubstituted isoxazoles.[1][2][3][4] The ability to accurately quantify these isomeric impurities is crucial for process optimization, quality control, and regulatory compliance. The choice of analytical methodology depends on several factors, including the physicochemical properties of the isomers, the required sensitivity, and the available instrumentation.[5] This guide compares the three most common techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in the drug development process. HPLC is a versatile and widely used technique for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable molecules.[6][7] Quantitative NMR (qNMR) has emerged as a powerful tool that offers absolute quantification without the need for identical reference standards.[8][9]

Below is a summary of the typical quantitative performance of these techniques for the analysis of small organic molecules, including isomeric impurities. It is important to note that these values are general and the actual performance will depend on the specific isoxazole derivative, the complexity of the sample matrix, and the optimization of the analytical method.[10][11]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) 0.001% - 0.05%[10][12][13]0.005% - 0.1%[14]~0.1%[13]
Limit of Quantitation (LOQ) 0.005% - 0.15%[12][13][15]0.015% - 0.3%[14]~0.3%
Linearity (R²) >0.999[12][15]>0.999[14]>0.999[9]
Accuracy (% Recovery) 98% - 102%[15]97% - 103%98% - 102%[9]
Precision (% RSD) < 2%[15]< 3%< 2%[9]
Sample Throughput HighHighModerate
Key Advantage Broad applicability to non-volatile compounds.[6]High resolution for volatile compounds.[6]Absolute quantification without a specific reference standard.[8][9]
Key Limitation Requires soluble and non-volatile samples.Requires volatile and thermally stable analytes.[6]Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible quantitative data. The following sections provide generalized methodologies for HPLC, GC-MS, and qNMR analysis of isoxazole isomeric impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying non-volatile isomeric impurities. A common approach is reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For challenging separations, phenyl-hexyl or pentafluorophenyl (PFP) columns can be explored.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where both the main component and the impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the isoxazole sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile isomeric impurities. It offers high chromatographic resolution and confident peak identification through mass spectral data.[7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic Conditions:

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is often suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

Sample Preparation:

  • Accurately weigh and dissolve the isoxazole sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance as well as the quantification of impurities by integrating the signals of the analyte and a certified internal standard.[8][9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

Sample Preparation:

  • Accurately weigh a specific amount of the isoxazole sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution of both the sample and the internal standard.

Data Processing:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the characteristic, well-resolved signals of the main isoxazole isomer, the isomeric impurities, and the internal standard.

  • Calculate the concentration of each impurity relative to the known concentration of the internal standard.

Visualizing the Analytical Workflows

To better understand the logical flow of each analytical technique, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Isoxazole Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: Workflow for HPLC analysis of isomeric impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Isoxazole Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: Workflow for GC-MS analysis of isomeric impurities.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Isoxazole Sample Weighing Accurate Weighing Sample->Weighing Standard Internal Standard Standard->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Acquisition Data Acquisition (¹H NMR) Dissolution->Acquisition Spectrum Obtain NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation

References

A Comparative Guide to Isoxazole Synthesis: Classical vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the isoxazole scaffold, a privileged structure in medicinal chemistry, is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of classical and emerging methods for isoxazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it is a core component of numerous pharmaceuticals and biologically active compounds.[1] Traditional methods for its synthesis, while well-established, often face limitations that newer, more sophisticated techniques aim to overcome. This guide will delve into a comparative analysis of these approaches.

Classical Isoxazole Synthesis: The Huisgen Cycloaddition

One of the most fundamental and widely employed classical methods for isoxazole synthesis is the Huisgen 1,3-dipolar cycloaddition.[2][3][4] This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The nitrile oxides are typically generated in situ from the corresponding aldoximes to avoid their dimerization.

A common classical approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound.[5] This condensation reaction provides a straightforward route to isoxazoles.

Emerging Isoxazole Synthesis Methods: Catalysis and One-Pot Strategies

Modern synthetic strategies have focused on improving efficiency, atom economy, and substrate scope. These new methods often employ transition metal catalysis and one-pot procedures to streamline the synthesis and access a wider range of substituted isoxazoles.

Copper-Catalyzed Synthesis: Copper catalysis has emerged as a powerful tool in isoxazole synthesis. Various copper-catalyzed methods have been developed, including the reaction of propargylamines with an oxidant, the condensation of nitroalkanes with alkynes, and the cyclization of alkynyl oxime ethers.[6][7][8][9] These methods often offer high regioselectivity and functional group tolerance.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have also been successfully applied to isoxazole synthesis, enabling novel reaction pathways.[10][11][12][13][14] These methods can provide access to complex, polysubstituted isoxazoles that may be challenging to synthesize via classical routes.

One-Pot and Multicomponent Reactions: To enhance operational simplicity and reduce waste, one-pot and multicomponent reactions have gained significant attention.[7][15][16][17] These strategies allow for the synthesis of complex isoxazoles from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to accelerate reaction rates and improve yields in isoxazole synthesis, offering a green chemistry approach.[18][19]

Comparative Data on Isoxazole Synthesis Methods

The following tables summarize key quantitative data for selected classical and new isoxazole synthesis methods, allowing for a direct comparison of their performance.

Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Classical: Huisgen Cycloaddition Aldoxime, AlkyneBase (e.g., Et3N)VariesRoom Temp - Reflux12-2450-85[2]
New: Copper-Catalyzed Propargylamine, m-CPBACuClEtOAcRoom Temp - 801-375-95[6]
New: One-Pot Multicomponent Aldehyde, Hydroxylamine, Ethyl AcetoacetateOrganocatalystWaterRoom Temp0.5-285-95[15]
New: Ultrasound-Assisted Aldehyde, Hydroxylamine, AlkyneCeric Ammonium NitrateH2O/AcetonitrileRoom Temp0.5-180-95[19]

Experimental Protocols

Classical Method: Huisgen 1,3-Dipolar Cycloaddition

This protocol is a general representation of the in situ generation of a nitrile oxide from an aldoxime followed by cycloaddition with an alkyne.

Materials:

  • Substituted Aldoxime (1.0 mmol)

  • Alkyne (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et3N) (1.5 mmol)

  • Solvent (e.g., Dichloromethane, 10 mL)

Procedure:

  • Dissolve the aldoxime in the chosen solvent in a round-bottom flask.

  • Add N-Chlorosuccinimide to the solution and stir at room temperature for 30 minutes.

  • Add the alkyne to the reaction mixture.

  • Slowly add triethylamine to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

New Method: Copper-Catalyzed One-Pot Synthesis from Propargylamines

This protocol describes a one-pot oxidation/cyclization sequence for the synthesis of isoxazoles from propargylamines.[6]

Materials:

  • Propargylamine (1.0 mmol)

  • m-Chloroperoxybenzoic acid (m-CPBA) (2.0 equiv)

  • Copper(I) Chloride (CuCl) (10 mol%)

  • Ethyl Acetate (EtOAc) (5 mL)

Procedure:

  • To a solution of the propargylamine in ethyl acetate, add m-CPBA at room temperature and stir for 1-2 hours.

  • Add CuCl to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of a classical and a modern isoxazole synthesis.

classical_synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aldoxime Aldoxime NitrileOxide In situ Nitrile Oxide Generation Aldoxime->NitrileOxide NCS, Base Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxide->Cycloaddition Isoxazole Isoxazole Cycloaddition->Isoxazole

Caption: Classical Huisgen 1,3-dipolar cycloaddition workflow.

new_synthesis cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_product Product Propargylamine Propargylamine Oxidation Oxidation Propargylamine->Oxidation m-CPBA Cyclization Cu-Catalyzed Intramolecular Cyclization Oxidation->Cyclization CuCl, Heat Isoxazole Isoxazole Cyclization->Isoxazole

Caption: Modern one-pot copper-catalyzed isoxazole synthesis.

References

Safety Operating Guide

Safe Disposal of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with established safety protocols.

Key Safety and Hazard Information

This compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) and handling procedures is mandatory.

PropertyValueReference
Molecular Formula C₉H₁₃NO₃[3]
Molecular Weight 183.20 g/mol [3]
Appearance Liquid
Boiling Point 71-72 °C at 0.5 mmHg[3]
Density 1.066 g/mL at 25 °C[3]
Flash Point 103 °C (217.4 °F) - closed cup[3]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]
Storage Class 10 - Combustible liquids[2][3]

Experimental Protocol: Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:

  • Eye Protection: Wear safety glasses with side shields or goggles (European standard - EN 166).[4]

  • Hand Protection: Wear protective gloves. Inspect gloves before use and ensure they are suitable for the task based on chemical compatibility and breakthrough time.[4]

  • Skin and Body Protection: Wear long-sleeved clothing.[4]

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol formation, use a dust mask type N95 (US) or a suitable respirator with a particle filter.[3][4]

2. Waste Collection and Storage:

  • Container: Collect waste this compound in a designated, properly sealed, and clearly labeled waste container. The container should be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").

  • Storage: Store the waste container in a well-ventilated area, away from incompatible materials.[1][4] Keep the container tightly closed.[1][4]

3. Disposal Pathway:

  • Do Not Pour Down the Drain: Under no circumstances should this chemical be disposed of down the sanitary sewer. Discharge into the environment must be avoided.[5]

  • Professional Disposal: The disposal of this compound must be conducted through an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1]

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the waste.

4. Spill and Contamination Cleanup:

  • Small Spills: For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, or absorbent pads, should be collected in a sealed bag or container and disposed of as hazardous waste.

  • Decontamination: Decontaminate the affected area with soap and water after cleanup.[6] Contaminated clothing should be removed and washed before reuse.[4]

Disposal Workflow

DisposalWorkflow start Start: Chemical Waste Generated ppe Step 1: Wear Appropriate PPE start->ppe collect Step 2: Collect in Labeled Hazardous Waste Container ppe->collect store Step 3: Store Securely in Ventilated Area collect->store contact_ehs Step 4: Contact EHS for Pickup store->contact_ehs disposal Step 5: Professional Disposal contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationStandard
Eye Protection Safety glasses with side shields or gogglesEuropean standard - EN 166
Hand Protection Protective gloves (chemically compatible)-
Skin and Body Protection Long-sleeved clothing-
Respiratory Protection Particle filter or half mask with filterEN405 or EN140

Note: It is crucial to inspect gloves for any damage before use and to consult the manufacturer's specifications regarding permeability and breakthrough time to ensure adequate protection.[1]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this chemical is essential to prevent accidents and exposure.

  • Preparation :

    • Ensure that the work area is well-ventilated.

    • Locate the nearest emergency eyewash station and safety shower before commencing work.[2]

    • Verify that all required PPE is available and in good condition.

  • Handling :

    • Wear the prescribed PPE, including safety glasses, protective gloves, and long-sleeved clothing.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Prevent inhalation of any dust or vapors.[1]

    • Refrain from eating, drinking, or smoking in the handling area.[1]

  • Storage :

    • Keep the container tightly sealed when not in use.[1]

    • Store in a dry and well-ventilated location.[1]

  • Post-Handling :

    • Thoroughly wash hands after handling the chemical, especially before breaks and at the end of the workday.[1]

    • Remove and wash any contaminated clothing and gloves before reuse.[1]

III. Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

In Case of a Spill:

  • Immediate Action : Alert others in the vicinity and evacuate the immediate area if necessary.[2][3][4]

  • Control Ignition Sources : If the material is flammable, eliminate all potential sources of ignition.[3]

  • Containment : Use an appropriate absorbent material to contain the spill. Work from the outside of the spill inwards to prevent it from spreading.[2][3]

  • Cleanup : Collect the absorbed material and place it in a suitable, labeled container for hazardous waste.[3]

  • Decontamination : Clean the spill area with soap and water.[2]

  • Reporting : Report the incident to your supervisor.

In Case of Personal Exposure:

  • Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes.[2][3][4] Remove contaminated clothing while under the safety shower.[2][3][4]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4]

  • Inhalation : Move the individual to fresh air.

  • Ingestion : Do not induce vomiting.

  • Seek Medical Attention : In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the chemical to the medical personnel.

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect surplus and waste chemicals in a designated, properly labeled, and sealed container.

  • Neutralization (if applicable) : For larger quantities or in specific protocols, chemical neutralization may be required. This should only be performed by trained personnel following established laboratory procedures.

  • Disposal Route : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated containers can then be disposed of according to institutional guidelines.

Visual Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound from preparation to disposal.

start Start: Prepare for Handling ppe Step 1: Don Personal Protective Equipment start->ppe handling Step 2: Handle Chemical in Ventilated Area ppe->handling storage Step 3: Store Properly in Sealed Container handling->storage spill Emergency: Spill Occurs handling->spill exposure Emergency: Exposure Occurs handling->exposure post_handling Step 4: Post-Handling Decontamination storage->post_handling disposal Step 5: Dispose of Waste via Approved Channels post_handling->disposal end End: Procedure Complete disposal->end spill_response Execute Spill Response Protocol spill->spill_response Activate spill_response->post_handling After Cleanup exposure_response Execute Exposure Response Protocol exposure->exposure_response Activate exposure_response->post_handling After First Aid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.